2-(3-bromophenyl)-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-bromophenyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN/c15-12-6-3-5-10(8-12)14-9-11-4-1-2-7-13(11)16-14/h1-9,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLBEKKWEZXQDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(3-bromophenyl)-1H-indole: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the 2-Arylindole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active compounds. Among its many derivatives, the 2-arylindole scaffold has emerged as a "privileged structure," demonstrating a remarkable capacity to interact with a diverse range of biological targets. This guide focuses on a specific, yet highly significant, member of this class: 2-(3-bromophenyl)-1H-indole. The strategic placement of a bromine atom on the phenyl ring offers a versatile handle for further chemical modifications, making it an invaluable building block in the synthesis of complex molecules and potential therapeutic agents. This document provides a comprehensive overview of its chemical properties, structure, synthesis, and reactivity, with a particular emphasis on its relevance in drug discovery.
Section 1: Molecular Structure and Physicochemical Properties
The foundational step in understanding the utility of this compound lies in a thorough characterization of its molecular architecture and physical attributes.
Structural Elucidation
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Caption: 2D structure of this compound.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that much of the publicly available data is computationally predicted.[3]
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀BrN | PubChem[3] |
| Molecular Weight | 272.14 g/mol | PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 93716-78-0 | - |
| XLogP3 | 4.4 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[3] |
| Rotatable Bond Count | 1 | PubChem[3] |
Note: Experimental data for properties like melting point and solubility are not consistently reported in publicly available literature and should be determined empirically.
Spectroscopic Characterization
The precise identification and purity assessment of this compound relies on a combination of spectroscopic techniques. While a complete, assigned dataset for this specific molecule is not available, the expected spectral features can be inferred from the analysis of its constituent parts and related analogs.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the indole ring and the bromophenyl ring. The indole NH proton typically appears as a broad singlet at a downfield chemical shift (> 8.0 ppm). The aromatic region will display a complex pattern of multiplets corresponding to the protons on both aromatic systems.
-
¹³C NMR: The carbon NMR spectrum will exhibit signals for all 14 carbon atoms. The carbons attached to the nitrogen and bromine atoms will have characteristic chemical shifts.
-
Infrared (IR) Spectroscopy: The IR spectrum should display a characteristic N-H stretching vibration for the indole amine, typically in the region of 3400-3300 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of Br and cleavage of the bond between the two ring systems.
Section 2: Synthetic Strategies
The synthesis of 2-arylindoles is a well-established area of organic chemistry, with several robust methods available. The choice of synthetic route often depends on the availability of starting materials and the desired substitution patterns.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring. It involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and an aldehyde or ketone.[4] To synthesize this compound via this method, one would react phenylhydrazine with 3-bromoacetophenone to form the corresponding phenylhydrazone, which is then cyclized under acidic conditions.
Conceptual Workflow: Fischer Indole Synthesis
Caption: Conceptual workflow of the Fischer Indole Synthesis.
Protocol: General Procedure for Fischer Indole Synthesis
-
Hydrazone Formation: To a solution of phenylhydrazine (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add 3-bromoacetophenone (1.0 eq). The mixture is typically stirred at room temperature or gently heated to facilitate the condensation reaction.
-
Cyclization: Add an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid) to the reaction mixture. The reaction is then heated to a temperature ranging from 80 °C to 200 °C, depending on the chosen catalyst and substrates.
-
Work-up and Purification: After the reaction is complete (monitored by TLC), the mixture is cooled and neutralized with a base. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
Disclaimer: This is a generalized protocol. Specific reaction conditions should be optimized for the synthesis of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic organic chemistry offers powerful palladium-catalyzed cross-coupling reactions for the construction of C-C bonds. These methods provide a highly modular and efficient approach to 2-arylindoles.
The Suzuki coupling involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[5] For the synthesis of this compound, two main strategies can be envisioned:
-
Strategy A: Coupling of 2-iodo- or 2-bromoindole with 3-bromophenylboronic acid.
-
Strategy B: Coupling of 2-indolylboronic acid with 1,3-dibromobenzene.
Conceptual Workflow: Suzuki Coupling
Caption: Catalytic cycle for the Suzuki cross-coupling reaction.
The Heck reaction couples an organohalide with an alkene in the presence of a palladium catalyst and a base.[6] To synthesize this compound using this method, one could perform an intramolecular Heck reaction of a suitably substituted aniline precursor.
Section 3: Chemical Reactivity and Derivatization
The chemical reactivity of this compound is dictated by the interplay of the electron-rich indole nucleus and the electrophilic carbon-bromine bond on the phenyl ring. This dual reactivity makes it a versatile platform for generating diverse chemical libraries.
Reactions at the Indole Nitrogen
The N-H proton of the indole is weakly acidic and can be deprotonated with a suitable base to form an indolyl anion. This anion can then be alkylated or acylated to introduce various substituents at the N-1 position. N-alkylation is a common strategy to modulate the biological activity of indole-based compounds.
Electrophilic Substitution on the Indole Ring
The indole ring is susceptible to electrophilic attack, with the C-3 position being the most reactive. Reactions such as Vilsmeier-Haack formylation or Mannich reactions can be employed to introduce functional groups at this position.
Cross-Coupling Reactions at the C-Br Bond
The bromine atom on the phenyl ring serves as a valuable functional handle for further palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at the meta-position of the phenyl ring, enabling extensive structure-activity relationship (SAR) studies. Common reactions include:
-
Suzuki Coupling: To introduce new aryl or vinyl groups.
-
Sonogashira Coupling: To introduce alkyne moieties.
-
Buchwald-Hartwig Amination: To form new C-N bonds.
-
Heck Coupling: To introduce alkene functionalities.
Section 4: Applications in Drug Discovery and Medicinal Chemistry
The 2-phenylindole scaffold is a well-recognized pharmacophore with a broad spectrum of biological activities. While specific data for this compound is limited, the general class of 2-phenylindoles has shown significant promise in several therapeutic areas.
Anticancer Activity
Numerous 2-phenylindole derivatives have demonstrated potent anticancer activity through various mechanisms.[7]
-
Tubulin Polymerization Inhibition: Many 2-phenylindoles act as microtubule-targeting agents, binding to the colchicine binding site on tubulin and disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.
-
Estrogen Receptor Modulation: A significant number of 2-phenylindoles act as selective estrogen receptor modulators (SERMs).[8] They can exhibit either agonist or antagonist activity depending on the tissue type, making them promising candidates for the treatment of hormone-dependent breast cancers.
Signaling Pathway: Apoptosis Induction by 2-Phenylindoles
Caption: Simplified pathway of apoptosis induction by tubulin-inhibiting 2-phenylindoles.
Other Therapeutic Areas
Beyond oncology, 2-phenylindole derivatives have been investigated for a range of other biological activities, including:
-
Antimicrobial
-
Anti-inflammatory
-
Neuroprotective
The diverse biological profile of the 2-phenylindole scaffold underscores its importance in modern drug discovery.
Conclusion
This compound is a molecule of significant interest to medicinal chemists and drug discovery scientists. Its synthesis is achievable through well-established synthetic methodologies, and its structure offers multiple points for chemical modification. The inherent biological activity of the 2-phenylindole core, combined with the versatility of the bromo-substituent, makes this compound a valuable starting point for the development of novel therapeutic agents. Further research to elucidate the specific biological activities and SAR of derivatives of this compound is warranted and holds the potential to yield new and effective treatments for a variety of diseases.
References
- 1. Compound 2-(3-bromophenyl)-1H-isoindole-1,3(2H)-dione - Chemdiv [chemdiv.com]
- 2. The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C14H10BrN | CID 15261104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective oestrogen receptor modulators--current and future brain and behaviour applications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of 2-(3-bromophenyl)-1H-indole via the Fischer Indole Synthesis
Introduction
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2] Its prevalence in drugs targeting conditions like cancer, inflammation, and migraines underscores the enduring need for efficient and versatile synthetic routes to access diverse indole derivatives.[1] The Fischer indole synthesis, first reported by Emil Fischer and Friedrich Jourdan in 1883, remains one of the most powerful and widely utilized methods for constructing the indole ring system.[3][4] This reaction facilitates the formation of an indole from an arylhydrazine and an enolizable aldehyde or ketone under acidic conditions.
This in-depth guide provides a technical exploration of the Fischer indole synthesis, specifically focusing on the preparation of 2-(3-bromophenyl)-1H-indole. We will dissect the reaction mechanism, present a detailed experimental protocol, discuss critical process parameters, and outline methods for product characterization, offering field-proven insights for researchers and drug development professionals.
The Core Mechanism: A Stepwise Dissection
The Fischer indole synthesis is a sophisticated cascade of reactions that transforms relatively simple starting materials into the aromatic indole heterocycle. The overall transformation involves the acid-catalyzed reaction of phenylhydrazine with 3-bromoacetophenone. The mechanism, established through extensive study, proceeds through several distinct stages.[3][5][6]
-
Phenylhydrazone Formation : The synthesis begins with the condensation of phenylhydrazine and a carbonyl compound—in this case, 3-bromoacetophenone. This is a classic imine formation reaction that yields the corresponding phenylhydrazone intermediate.[7][8]
-
Tautomerization to the Enamine : The phenylhydrazone is in equilibrium with its tautomer, an 'ene-hydrazine' or enamine. This step is crucial as it positions the molecule for the key bond-forming rearrangement.[3][9]
-
[3][3]-Sigmatropic Rearrangement : Following protonation of the enamine, the molecule undergoes the critical, irreversible[3][3]-sigmatropic rearrangement.[1][3] This electrocyclic reaction breaks the weak N-N bond and forms a new, stable C-C bond, which establishes the fundamental framework of the indole ring. Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the phenylhydrazine is incorporated into the final indole ring.[3][6]
-
Cyclization and Aromatization : The resulting di-imine intermediate undergoes rearomatization. Subsequently, an intramolecular attack by the amino group on the imine carbon forms a five-membered ring, yielding a cyclic aminal (or aminoacetal).[1][3]
-
Elimination of Ammonia : Under the acidic reaction conditions, the aminal readily eliminates a molecule of ammonia (NH₃) to generate the energetically favorable, stable aromatic indole product.[3][5][6]
Caption: Figure 1: Mechanism of the Fischer Indole Synthesis
Detailed Experimental Protocol
The synthesis of this compound can be performed as a one-pot reaction or a two-step procedure involving the isolation of the phenylhydrazone intermediate.[10] The two-step approach, detailed below, often provides better control and facilitates purification.
Part 1: Synthesis of 3-Bromoacetophenone Phenylhydrazone
Materials:
-
Phenylhydrazine (or Phenylhydrazine hydrochloride)[11]
-
3-Bromoacetophenone
-
Glacial Acetic Acid (catalytic amount)
-
Ethanol (95%)
Procedure:
-
In a round-bottom flask, dissolve 3-bromoacetophenone (1.0 eq) in 95% ethanol.
-
Add phenylhydrazine (1.05 eq) to the solution. If using phenylhydrazine hydrochloride, add an equivalent of a base like sodium acetate to liberate the free hydrazine.
-
Add a few drops of glacial acetic acid to catalyze the condensation.
-
Stir the reaction mixture at room temperature for 2-3 hours or gently warm on a steam bath for 1 hour to ensure complete reaction.[8]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Cool the mixture in an ice bath to induce crystallization of the phenylhydrazone product.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol to remove impurities, and dry under vacuum. The product should be a crystalline solid.
Part 2: Acid-Catalyzed Cyclization to this compound
Materials:
-
3-Bromoacetophenone phenylhydrazone (from Part 1)
-
Acid Catalyst (e.g., Zinc Chloride (ZnCl₂), Polyphosphoric Acid (PPA), or Glacial Acetic Acid)
-
High-boiling point solvent (if necessary, e.g., ethylene glycol or sulfolane)
Procedure:
-
Catalyst Selection: The choice of acid catalyst is a critical parameter.[12][13] Lewis acids like zinc chloride are highly effective.[7] Brønsted acids such as polyphosphoric acid (PPA) can serve as both the catalyst and the reaction medium.[1][3] For this protocol, we will use zinc chloride.
-
In a round-bottom flask equipped with a reflux condenser, place the dried 3-bromoacetophenone phenylhydrazone (1.0 eq).
-
Add anhydrous zinc chloride (2.0 - 4.0 eq) as the catalyst.
-
Heat the mixture in an oil bath to a high temperature (typically 150-180°C). The solid mixture will melt and the reaction will proceed, often with visible evolution of fumes.[8]
-
Maintain the temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Work-up: After cooling, carefully quench the reaction mixture by adding water and an acid (e.g., dilute HCl) to dissolve the zinc salts.[8]
-
The crude product often precipitates as a solid. Alternatively, perform an extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic extract under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield pure this compound.
Caption: Figure 2: Experimental Workflow
Process Optimization and Key Parameters
The success of the Fischer indole synthesis is highly dependent on carefully controlling several experimental variables. The selection of the acid catalyst is arguably the most decisive factor.[12]
| Parameter | Options & Considerations | Impact on Synthesis |
| Acid Catalyst | Brønsted Acids: HCl, H₂SO₄, p-TsOH, PPA.[3][12] Lewis Acids: ZnCl₂, FeCl₃, BF₃·OEt₂, AlCl₃.[1][12] | The catalyst's strength and nature influence reaction rate, yield, and potential side reactions. PPA is effective but can lead to challenging work-ups. ZnCl₂ is a robust and common choice. Acetic acid can serve as both a solvent and a mild catalyst.[12] |
| Temperature | Typically ranges from 80°C to over 200°C. | The[3][3]-sigmatropic rearrangement and ammonia elimination steps are high-energy processes requiring elevated temperatures.[14] The optimal temperature depends on the substrate and catalyst. |
| Solvent | Glacial acetic acid, ethanol, ethylene glycol, or solvent-free (using PPA or molten reactants). | The solvent must be stable at high temperatures and capable of dissolving the reactants. Polar aprotic solvents can also be used.[7] |
| Reaction Mode | One-pot vs. two-step (hydrazone isolation). | A one-pot procedure is more time-efficient.[10][15] A two-step process allows for the purification of the intermediate, which can lead to a cleaner final product and higher overall yield. |
Product Characterization
Verification of the final product, this compound, is achieved through standard spectroscopic techniques. The following table outlines the expected data for structural confirmation.
| Technique | Expected Data for this compound |
| ¹H NMR | Signals corresponding to the indole NH proton (broad singlet, ~8.1-8.4 ppm), aromatic protons on the indole ring (multiplets, ~7.0-7.7 ppm), and aromatic protons on the 3-bromophenyl ring (multiplets, ~7.2-7.9 ppm). |
| ¹³C NMR | Resonances for the distinct carbon atoms of the indole and bromophenyl rings. The C2 carbon of the indole will appear around 136-138 ppm, and the carbon bearing the bromine atom will be in the 122-124 ppm range. |
| Mass Spec (MS) | The molecular ion peak (M⁺) corresponding to the exact mass of C₁₄H₁₀BrN. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be observable as M⁺ and M+2 peaks. |
| Infrared (IR) | Characteristic N-H stretching vibration for the indole amine at ~3400 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present. |
Conclusion
The Fischer indole synthesis provides a classic, reliable, and powerful platform for the construction of 2-arylindoles, a class of molecules of significant interest in drug discovery. By understanding the intricacies of the reaction mechanism and carefully optimizing key parameters such as catalyst choice and temperature, researchers can effectively synthesize targets like this compound. The protocol and insights provided in this guide offer a solid foundation for the successful application of this venerable reaction in the modern research laboratory.
References
- 1. testbook.com [testbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 6. Fischer_indole_synthesis [chemeurope.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Fischer Indole Synthesis [organic-chemistry.org]
- 15. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Biological Activities of Substituted 2-Phenyl-1H-Indoles
Abstract: The 2-phenyl-1H-indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique chemical properties allow for diverse substitutions, leading to a wide array of pharmacological activities. This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of substituted 2-phenyl-1H-indole derivatives. We will delve into their anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, elucidating the underlying mechanisms of action and structure-activity relationships.[1][3] Detailed experimental protocols for key biological assays are provided to offer researchers and drug development professionals a practical resource for harnessing the therapeutic prowess of this versatile molecular framework.
Part 1: Foundational Chemistry and Synthesis
The 2-Phenyl-1H-Indole Scaffold: Structural Features and Significance
The 2-phenyl-1H-indole molecule consists of a bicyclic structure, where a benzene ring is fused to a pyrrole ring, with a phenyl group attached at the 2-position of the indole core.[1] This arrangement creates a planar, electron-rich system that can readily interact with various biological targets. The indole nucleus itself is a crucial pharmacophore found in essential biomolecules like tryptophan, serotonin, and melatonin, highlighting its inherent biological relevance.[1][3] The presence of the N-H group in the indole ring allows for hydrogen bonding, while the phenyl group provides a site for numerous substitutions to modulate the compound's steric and electronic properties, thereby influencing its biological activity.
Key Synthetic Methodologies
The synthesis of substituted 2-phenyl-1H-indoles can be achieved through several established methods. The Fischer indole synthesis is a classic and widely used approach, involving the reaction of a phenylhydrazine with an appropriate acetophenone derivative under acidic conditions.[4][5] Other notable methods include the Bischler-Möhlau indole synthesis, the Nenitzescu indole synthesis, and palladium-catalyzed reactions, such as the Sonogashira coupling followed by cyclization.[6] The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Below is a generalized workflow for the Fischer indole synthesis, a common method for preparing 2-phenyl-1H-indoles.[4][5]
References
- 1. omicsonline.org [omicsonline.org]
- 2. Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. omicsonline.org [omicsonline.org]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Promise of 2-Phenyl-1H-Indole Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The 2-Phenyl-1H-Indole Scaffold - A Privileged Structure in Medicinal Chemistry
The indole nucleus, a bicyclic structure composed of a fused benzene and pyrrole ring, is a cornerstone in the architecture of numerous biologically active compounds.[1][2] Its prevalence in natural products like the amino acid tryptophan and neurotransmitters serotonin and melatonin underscores its physiological significance.[1][2] Within the vast landscape of indole chemistry, the 2-phenyl-1H-indole scaffold has emerged as a "privileged structure," a molecular framework that exhibits the ability to bind to multiple biological targets with high affinity.[3] This versatility has positioned 2-phenyl-1H-indole derivatives as highly promising candidates in the development of novel therapeutics for a wide array of diseases, including cancer, microbial infections, inflammation, and neurodegenerative disorders.[1][3] This technical guide provides an in-depth exploration of the synthesis, multifaceted therapeutic applications, and underlying mechanisms of action of 2-phenyl-1H-indole derivatives, offering valuable insights for researchers and professionals engaged in drug discovery and development.
Synthetic Pathways to 2-Phenyl-1H-Indole Derivatives
The Fischer indole synthesis remains one of the most widely employed and versatile methods for the preparation of the 2-phenyl-1H-indole core.[4][5] This reaction typically involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of a substituted phenylhydrazine and an acetophenone derivative.[5][6]
General Experimental Protocol: Fischer Indole Synthesis
-
Formation of the Phenylhydrazone: Equimolar amounts of a substituted phenylhydrazine and a substituted acetophenone are dissolved in a suitable solvent, such as ethanol. A catalytic amount of a weak acid, like acetic acid, is added, and the mixture is heated to reflux for a designated period.[7][8] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated phenylhydrazone is collected by filtration and purified by recrystallization.[7]
-
Cyclization to the 2-Phenyl-1H-Indole: The purified phenylhydrazone is added to a strong acid catalyst, such as polyphosphoric acid or a Lewis acid.[6][7] The mixture is heated, often under solvent-free conditions, to induce cyclization.[9] After the reaction is complete, the mixture is cooled and neutralized with a base, leading to the precipitation of the 2-phenyl-1H-indole derivative.[10] The crude product is then purified using column chromatography.[11]
Caption: General workflow of the Fischer indole synthesis.
Alternative synthetic strategies include palladium-catalyzed coupling reactions, which offer milder reaction conditions and broader substrate scope.[11]
Diverse Therapeutic Applications of 2-Phenyl-1H-Indole Derivatives
The structural features of the 2-phenyl-1H-indole scaffold, including its aromatic nature and the presence of a hydrogen bond donor (the indole N-H), allow for diverse interactions with various biological targets. This has led to the discovery of a wide range of pharmacological activities.
Anticancer Activity: A Multi-pronged Attack on Malignancy
2-Phenyl-1H-indole derivatives have demonstrated significant potential as anticancer agents, acting through multiple mechanisms to inhibit tumor growth and induce cancer cell death.[1][2]
Mechanism of Action:
-
Tubulin Polymerization Inhibition: A prominent mechanism of action is the inhibition of tubulin polymerization.[1][2] By binding to the colchicine site on β-tubulin, these derivatives disrupt the formation of microtubules, which are essential components of the mitotic spindle.[12][13] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][12]
-
Topoisomerase Inhibition: Certain derivatives have been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair.[1] This interference with DNA metabolism leads to DNA damage and triggers apoptotic pathways in cancer cells.
-
Signaling Pathway Modulation: 2-Phenyl-1H-indole derivatives can also modulate key signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB pathway.[14]
-
Estrogen Receptor Binding: In hormone-dependent cancers like breast cancer, some derivatives can bind to estrogen receptors, exhibiting antagonistic effects.[9][14]
Caption: Key anticancer mechanisms of 2-phenyl-1H-indole derivatives.
Quantitative Data on Anticancer Activity:
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Arylthioindole derivatives | MCF-7 (Breast) | 0.052 | [12] |
| Quinoline-indole derivative | Various | 0.002 - 0.011 | [15] |
| 2-Phenylindole linked imidazolothiazole | MCF-7 (Breast) | 1.31 | [16] |
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The emergence of multidrug-resistant microbes necessitates the development of novel antimicrobial agents. 2-Phenyl-1H-indole derivatives have shown promising activity against a range of bacterial and fungal strains.[1][6]
Spectrum of Activity:
-
Antibacterial: These compounds have demonstrated efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas sp., Enterobacter sp.) bacteria.[6][7] Some derivatives have even shown activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).[1][2]
-
Antifungal: Antifungal activity has been observed against phytopathogenic fungi such as Rhizoctonia solani and Fusarium moniliforme.[5]
Mechanism of Action:
The precise antimicrobial mechanisms are still under investigation, but potential targets include bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1]
Quantitative Data on Antimicrobial Activity:
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Substituted 2-phenyl-1H-indoles | Enterobacter sp. | <100 | [6] |
| Bis-indole derivative | S. aureus | 10 | [7] |
| Bis-indole derivative | E. coli | 125 | [7] |
Anti-inflammatory Activity: Targeting Key Inflammatory Mediators
Chronic inflammation is a key contributor to various diseases. 2-Phenyl-1H-indole derivatives have exhibited potent anti-inflammatory properties.[1][2]
Mechanism of Action:
-
COX-2 Inhibition: A primary mechanism is the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[1][2] Molecular docking studies have shown excellent binding interactions of these derivatives with the COX-2 enzyme.[1]
-
NF-κB Pathway Suppression: These compounds can also suppress the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a central role in regulating the expression of pro-inflammatory cytokines like TNF-α and IL-6.[1][2]
Antioxidant Activity: Scavenging Damaging Free Radicals
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. The indole nucleus is known for its radical scavenging properties, and 2-phenyl-1H-indole derivatives have demonstrated significant antioxidant activity.[1][6]
Mechanism of Action:
These compounds can donate an electron to stabilize free radicals, thereby preventing oxidative damage to cellular components like lipids, proteins, and DNA.[2][6] The presence of electron-donating substituents on the phenyl ring generally enhances their antioxidant capacity.[6][10]
Antiviral Activity: A New Frontier in Viral Infections
Recent studies have highlighted the potential of 2-phenyl-1H-indole derivatives as antiviral agents.
Spectrum of Activity:
-
Hepatitis C Virus (HCV): Certain 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives have been identified as inhibitors of HCV replication for both genotype 1b and 2a.[17][18][19]
-
Hepatitis B Virus (HBV): Some derivatives have shown the ability to inhibit HBV replication and suppress the secretion of the HBV surface antigen (HBsAg).[1][2]
Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases
The multifactorial nature of neurodegenerative disorders like Alzheimer's and Parkinson's disease presents a significant challenge for drug development. The ability of 2-phenyl-1H-indole derivatives to interact with multiple targets makes them attractive candidates for neuroprotection.[20][21]
Mechanism of Action:
-
Cholinesterase Inhibition: Some derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine.[22] This is a key therapeutic strategy for Alzheimer's disease.
-
Anti-Amyloid Aggregation: These compounds have been shown to promote the disaggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.[23]
-
Antioxidant and Metal Chelating Properties: Their antioxidant and metal-chelating abilities can help mitigate the oxidative stress and metal dyshomeostasis associated with neurodegeneration.[23]
Key Experimental Protocols
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the 2-phenyl-1H-indole derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated.
-
Formazan Solubilization: The viable cells metabolize the MTT into purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve the crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
DPPH Radical Scavenging Assay
This assay is commonly used to evaluate the antioxidant activity of compounds.
-
Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in a suitable solvent like methanol.
-
Sample Incubation: Different concentrations of the 2-phenyl-1H-indole derivatives are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specific time.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength. The decrease in absorbance indicates the radical scavenging activity of the compound.
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated relative to a control.
Conclusion and Future Perspectives
The 2-phenyl-1H-indole scaffold has unequivocally established itself as a versatile and promising platform for the discovery of new therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, antioxidant, antiviral, and neuroprotective effects. The ability of these compounds to modulate multiple biological targets simultaneously is particularly advantageous for treating complex, multifactorial diseases.
Future research in this area should focus on several key aspects:
-
Structure-Activity Relationship (SAR) Studies: Further optimization of the 2-phenyl-1H-indole scaffold through systematic SAR studies will be crucial for enhancing potency and selectivity for specific biological targets.
-
Mechanism of Action Elucidation: Deeper investigations into the precise molecular mechanisms underlying the observed biological activities will facilitate rational drug design.
-
In Vivo Efficacy and Safety Profiling: Promising lead compounds need to be rigorously evaluated in preclinical animal models to assess their in vivo efficacy, pharmacokinetic properties, and safety profiles.
-
Exploration of New Therapeutic Areas: The diverse biological activities of 2-phenyl-1H-indole derivatives suggest that their therapeutic potential may extend beyond the areas already explored.
References
- 1. omicsonline.org [omicsonline.org]
- 2. omicsonline.org [omicsonline.org]
- 3. Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Substituted 2-Phenyl-1H-indoles and their Fungicidal Activity | Semantic Scholar [semanticscholar.org]
- 5. asianpubs.org [asianpubs.org]
- 6. ijpsonline.com [ijpsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. ijrpr.com [ijrpr.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural insights into the design of indole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. japsonline.com [japsonline.com]
- 17. Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. New indole derivatives as multitarget anti-Alzheimer's agents: synthesis, biological evaluation and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Literature review on the synthesis and reactions of 2-arylindoles
Introduction
The 2-arylindole scaffold is a privileged structural motif, prominently featured in a vast array of pharmacologically active compounds and advanced materials.[1][2][3][4] Its unique electronic and steric properties impart a remarkable versatility, enabling interactions with a wide range of biological targets. This has led to the development of 2-arylindole-based therapeutics with applications as anticancer, antimicrobial, and antidiabetic agents.[4] Given their significance, the development of efficient and diverse synthetic methodologies for 2-arylindoles is a cornerstone of modern medicinal and materials chemistry.[4] This guide provides an in-depth analysis of the key synthetic strategies and characteristic reactions of 2-arylindoles, offering insights for researchers, scientists, and drug development professionals.
Part 1: The Synthesis of 2-Arylindoles: A Methodological Overview
The construction of the 2-arylindole core can be broadly categorized into two approaches: classical cyclization reactions that build the indole ring and modern cross-coupling methods that introduce the aryl group onto a pre-existing indole scaffold.
Classical Indole Ring Syntheses
These methods involve the formation of the indole ring from acyclic precursors, with the concomitant introduction of the 2-aryl substituent.
1.1.1 Fischer Indole Synthesis
One of the most venerable and widely used methods for indole synthesis is the Fischer indole synthesis, first reported in 1883.[5][6] This acid-catalyzed reaction involves the cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone.[5][6][7][8] For the synthesis of 2-arylindoles, an aryl ketone is the required carbonyl partner.[7][8]
Mechanism and Rationale: The reaction proceeds through a series of steps initiated by the formation of the arylhydrazone. Under acidic conditions, the hydrazone tautomerizes to an enamine intermediate, which then undergoes a[9][9]-sigmatropic rearrangement.[5] Subsequent cyclization and elimination of ammonia lead to the aromatic indole ring.[5] The choice of acid catalyst, which can be a Brønsted or Lewis acid, is crucial for the reaction's success.[5][6] Microwave irradiation has been shown to accelerate the reaction and improve yields in some cases.[7]
Caption: The Fischer Indole Synthesis workflow.
Representative Protocol: Synthesis of 2-Phenylindole [6]
-
Hydrazone Formation: Phenylhydrazine is reacted with 2-bromoacetophenone to form the corresponding hydrazone intermediate.
-
Cyclization: The isolated hydrazone is treated with a suitable acid catalyst, such as polyphosphoric acid, and heated to induce cyclization.
-
Work-up and Purification: The reaction mixture is cooled, neutralized, and the crude product is extracted. Purification by chromatography yields the final 2-phenylindole.
1.1.2 Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis is another classical method that directly yields 2-arylindoles.[10][11][12][13] It involves the reaction of an α-bromoacetophenone with an excess of an aniline.[10] Despite its long history, this method has seen less widespread use due to often harsh reaction conditions and the potential for low yields and poor regioselectivity.[9][10] However, recent modifications, such as the use of microwave irradiation or lithium bromide as a catalyst, have made this reaction more viable.[10][12]
Mechanism and Rationale: The reaction mechanism is surprisingly complex.[12] It is believed to proceed through the initial formation of an α-arylamino ketone, which then reacts with a second molecule of aniline.[10][12] An intramolecular electrophilic cyclization, followed by aromatization and tautomerization, affords the 2-arylindole.[9][10][12] The use of excess aniline is critical for the reaction to proceed.[10]
Caption: The Bischler-Möhlau Indole Synthesis workflow.
Modern Cross-Coupling and C-H Functionalization Strategies
The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of 2-arylindoles, offering milder conditions and broader functional group tolerance.
1.2.1 Palladium-Catalyzed Reactions
Palladium catalysis has been at the forefront of developing new and efficient methods for 2-arylindole synthesis.
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction that constructs 2,3-disubstituted indoles from o-haloanilines and internal alkynes.[14][15][16] This method is highly versatile and allows for the synthesis of a wide variety of substituted indoles.[15]
Mechanism and Rationale: The catalytic cycle begins with the oxidative addition of the o-haloaniline to a Pd(0) species.[15] This is followed by coordination and migratory insertion of the alkyne into the aryl-palladium bond.[15] Subsequent intramolecular cyclization via displacement of the halide by the nitrogen atom and reductive elimination regenerates the Pd(0) catalyst and yields the 2,3-disubstituted indole.[15]
Caption: The catalytic cycle of the Larock Indole Synthesis.
The Hegedus indole synthesis involves the palladium(II)-mediated oxidative cyclization of ortho-alkenyl anilines to form indoles.[17][18] This method is particularly useful for the synthesis of indoles with substituents at the 2-position. For instance, 2-allylaniline can be converted to 2-methylindole using this approach.[17]
While not a direct indole synthesis, the Buchwald-Hartwig amination is a crucial palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[19] It can be strategically employed in multi-step syntheses of N-arylindoles and other complex indole derivatives.[20] The reaction couples amines with aryl halides and has undergone significant development to expand its substrate scope and improve reaction conditions.[19]
1.2.2 C-H Functionalization
Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for the synthesis of 2-arylindoles.[4][21] This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences.[21]
Palladium-catalyzed C-H arylation of indoles is a prominent example.[4] These reactions often proceed via a concerted metalation-deprotonation mechanism, and the regioselectivity can be controlled by the choice of directing groups or by the inherent reactivity of the indole nucleus.[22][23] For instance, the use of N-alkyl protecting groups can favor C2-arylation.
Table 1: Comparison of Key Synthetic Methodologies for 2-Arylindoles
| Method | Starting Materials | Key Features | Advantages | Limitations |
| Fischer Indole Synthesis | Arylhydrazines, Aryl ketones | Acid-catalyzed cyclization | Well-established, versatile | Can require harsh conditions, limited functional group tolerance |
| Bischler-Möhlau Synthesis | α-Bromoacetophenones, Anilines | Direct formation of 2-arylindoles | One-pot procedure | Often harsh conditions, low yields, poor regioselectivity |
| Larock Indole Synthesis | o-Haloanilines, Internal alkynes | Palladium-catalyzed heteroannulation | High regioselectivity, broad substrate scope | Requires pre-functionalized starting materials |
| Hegedus Indole Synthesis | o-Alkenyl anilines | Palladium(II)-mediated oxidative cyclization | Good for 2-substituted indoles | Stoichiometric palladium in early versions |
| C-H Arylation | Indoles, Arenes | Direct C-H bond functionalization | High atom economy, avoids pre-functionalization | Regioselectivity can be a challenge |
Part 2: Characteristic Reactions of 2-Arylindoles
The 2-arylindole scaffold, while relatively stable, undergoes a variety of chemical transformations that allow for further functionalization and the construction of more complex molecular architectures.
Electrophilic Substitution
The indole ring is an electron-rich heterocycle, making it susceptible to electrophilic attack. The C3 position is generally the most nucleophilic and the preferred site for electrophilic substitution. However, the presence of the 2-aryl group can influence the regioselectivity of these reactions.
Oxidation
The oxidation of 2-arylindoles can lead to a variety of interesting and synthetically useful products. For example, oxidation with oxone has been shown to produce 2-arylbenzoxazinones in high yields.[24][25] This transformation proceeds through a proposed Baeyer-Villiger oxidation of an intermediate.[25]
More recently, biocatalytic methods have been developed for the stereoselective oxidation of 2-arylindoles.[26][27][28] Using flavin-dependent monooxygenases (FDMOs), 2-arylindoles can be converted to the corresponding 3-hydroxyindolenine products with good to excellent yields and enantioselectivity.[26][27][28][29] This enzymatic approach overcomes many of the challenges associated with traditional chemical oxidants, such as overoxidation and the formation of complex product mixtures.[26][28][29]
Caption: Oxidation pathways of 2-arylindoles.
Cycloaddition Reactions
The indole nucleus can participate in cycloaddition reactions, although the reactivity is often lower than that of simpler alkenes or dienes. The 2-aryl substituent can influence the feasibility and outcome of these reactions through steric and electronic effects.
Conclusion
The synthesis and reactions of 2-arylindoles represent a vibrant and continually evolving area of chemical research. From the classical, name-reaction-based approaches to the modern, transition-metal-catalyzed and C-H functionalization strategies, the synthetic chemist's toolbox for accessing this important scaffold is vast and powerful. The ongoing development of novel methodologies, particularly in the realm of biocatalysis, promises to deliver even more efficient, selective, and sustainable routes to these valuable compounds. A thorough understanding of both the synthesis and reactivity of 2-arylindoles is essential for their continued application in the discovery and development of new medicines and materials.
References
- 1. 2-Arylindoles: Concise Syntheses and a Privileged Scaffold for Fungicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. testbook.com [testbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 11. Bischler-Möhlau indole synthesis | Semantic Scholar [semanticscholar.org]
- 12. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 13. Bischler-Möhlau Indole Synthesis [drugfuture.com]
- 14. grokipedia.com [grokipedia.com]
- 15. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 16. synarchive.com [synarchive.com]
- 17. Hegedus indole synthesis - Wikipedia [en.wikipedia.org]
- 18. Hegedus indole synthesis - Wikiwand [wikiwand.com]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. soc.chim.it [soc.chim.it]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Oxidation of 2-arylindoles for synthesis of 2-arylbenzoxazinones with oxone as the sole oxidant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 25. Oxidation of 2-arylindoles for synthesis of 2-arylbenzoxazinones with oxone as the sole oxidant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Biocatalytic Stereoselective Oxidation of 2-Arylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. osti.gov [osti.gov]
- 29. Biocatalytic stereoselective oxidation of 2-arylindoles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(3-Bromophenyl)-1H-indole (CAS Number: 93716-78-0)
For Researchers, Scientists, and Drug Development Professionals
Core Directive: Understanding 2-(3-Bromophenyl)-1H-indole
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, safety, and potential applications of this compound. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents.[1][2][3] This specific derivative, featuring a bromophenyl substituent at the 2-position, represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
The strategic placement of the bromine atom on the phenyl ring offers a versatile handle for further chemical modifications through various cross-coupling reactions, making it an attractive starting material for creating libraries of compounds for drug discovery programs.
Scientific Integrity & Logic: A Senior Application Scientist's Perspective
In the realm of drug development, a thorough understanding of a starting material's properties is paramount. The causality behind experimental choices, from synthesis to biological screening, is dictated by the inherent characteristics of the molecule. This guide is structured to provide not just data, but also the scientific reasoning behind the application of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some experimental data is available for similar compounds, specific experimental values for this exact isomer are not widely reported in public literature. Many of the listed properties are therefore computed.
| Property | Value | Source |
| CAS Number | 93716-78-0 | [4] |
| Molecular Formula | C₁₄H₁₀BrN | [5] |
| Molecular Weight | 272.14 g/mol | [5] |
| Appearance | Off-white to light yellow powder (typical for similar compounds) | N/A |
| Melting Point | Not explicitly reported. For the isomeric 2-(4-Bromophenyl)-1H-indole, the melting point is 215-216 °C.[6] | N/A |
| Boiling Point | Not reported | N/A |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | N/A |
| XLogP3 | 4.4 | [5] |
| SMILES | Brc1cccc(c1)c1cc2c([nH]1)cccc2 | [4] |
Spectroscopic Data for Characterization
Reference Spectroscopic Data for 2-(4-Bromophenyl)-1H-indole:
-
IR (KBr, νmax, cm⁻¹): 3350 (N-H str.), 3050 (Ar C-H str.), 1570 (Ar C-C str.), 1242 (C-N str.), 720 (N-H bending), 501 (C-Br str.).[6]
-
¹³C NMR (100 MHz, CDCl₃, δ ppm): 138.21-109.14 (aromatic carbons), 98.90 (-CH=).[6]
-
Mass Spectrum: A mass spectrum of 2-(p-bromophenyl)indole shows a molecular ion peak at m/z 271.[7]
It is imperative for researchers to obtain and interpret their own spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) to confirm the identity and purity of their sample of this compound.
Experimental Protocols
Synthesis of 2-Aryl-1H-indoles: A General Approach
While a specific, detailed, step-by-step protocol for the synthesis of this compound is not explicitly detailed in the provided search results, a common and effective method for the synthesis of 2-aryl-1H-indoles is the Fischer indole synthesis. A more contemporary approach involves palladium-catalyzed cross-coupling reactions.
A plausible synthetic route could involve the Suzuki or Stille coupling of a protected 2-haloindole with 3-bromophenylboronic acid or a corresponding organostannane derivative. Another approach could be the Larock indole synthesis from a suitably substituted aniline and alkyne.
A general, multi-step synthesis for a related substituted indole is described, which involves acylation, a Friedel-Crafts reaction, and subsequent modifications.[8][9] This highlights the multi-step nature often required for the synthesis of complex indole derivatives.
Caption: A generalized workflow for the synthesis of this compound.
Analytical Methods: Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of indole derivatives. A reverse-phase HPLC method using a C18 column with a mobile phase gradient of acetonitrile and water, often with an acid modifier like formic or trifluoroacetic acid, is typically effective.[10][11] UV detection at wavelengths around 220 nm and 280 nm is suitable for indole-containing compounds.
Biological Activity and Applications in Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, with indole derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][12] The substitution pattern on the indole ring and its appendages dictates the specific biological target and activity.
While specific biological data for this compound is not extensively reported in the public domain, its structural features suggest its utility as an intermediate in the synthesis of more complex and potentially bioactive molecules. The presence of the bromine atom is particularly significant, as it allows for further functionalization via cross-coupling reactions to explore structure-activity relationships (SAR).
Brominated indole derivatives have been investigated for various therapeutic applications. For instance, certain brominated indoles have shown potential as protein kinase inhibitors, a key target in oncology.[13]
Caption: The role of this compound in a typical drug discovery workflow.
Safety and Handling
Based on available safety data sheets for this compound and similar compounds, the following hazards and precautions should be noted:
-
Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
-
-
First Aid:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
-
Researchers should always consult the most current Safety Data Sheet (SDS) from their supplier before handling this chemical and should work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Suppliers
This compound is available from various chemical suppliers that specialize in research chemicals and building blocks for drug discovery. Some of these suppliers include:
Purity levels of 98% or higher are commonly offered.[4]
References
- 1. calpaclab.com [calpaclab.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 1H-Indole, 2-(3-bromophenyl)- [sobekbio.com]
- 5. This compound | C14H10BrN | CID 15261104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and structure of 1-(2-bromophenyl)-2-chloro-3-(2-chloracetyl)-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. benchchem.com [benchchem.com]
- 12. chemijournal.com [chemijournal.com]
- 13. Exploring the biological potential of the brominated indenoindole MC11 and its interaction with protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2065874-30-6|this compound-3-CARBONITRILE|BLD Pharm [bldpharm.com]
- 15. Compound 2-(3-bromophenyl)-1H-isoindole-1,3(2H)-dione - Chemdiv [chemdiv.com]
- 16. Compound 2-(3-bromophenyl)-2,3-dihydro-1H-isoindole - Chemdiv [chemdiv.com]
An In-depth Technical Guide on the Derivatives of 2-(3-bromophenyl)-1H-indole and Their Activities
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Among its vast array of derivatives, 2-phenylindoles have garnered significant attention for their diverse pharmacological properties.[2] This technical guide focuses on a specific, yet promising, member of this family: 2-(3-bromophenyl)-1H-indole and its known derivatives. We will delve into their synthesis, biological activities, and the structure-activity relationships (SAR) that govern their therapeutic potential.
The Core Scaffold: this compound
The parent compound, this compound, serves as a crucial starting point for the development of novel therapeutic agents.[3] The presence of the bromine atom at the meta-position of the phenyl ring offers a strategic handle for further chemical modifications, allowing for the exploration of a wide chemical space and the fine-tuning of biological activity.
Synthesis of the Core Structure
The synthesis of 2-aryl-1H-indoles, including the this compound core, can be achieved through several established synthetic methodologies. Palladium- or rhodium-mediated cross-coupling reactions are common approaches, starting from simple indole precursors.[4] Electrophilic substitution reactions can also be employed for the elaboration of the indole nucleus.[4]
A general synthetic workflow for obtaining 2-arylindoles is depicted below:
Caption: General synthetic workflow for 2-arylindoles.
Biological Activities of this compound Derivatives
Derivatives of the this compound scaffold have been investigated for a range of biological activities, demonstrating their potential in various therapeutic areas.
Anticancer Activity
The indole nucleus is a well-established pharmacophore in the design of anticancer agents.[5][6] Derivatives of 2-phenyl-1H-indole have shown promising results as inhibitors of various cancer-related targets. For instance, certain 3-methyl-2-phenyl-1H-indoles have been identified as potent topoisomerase II inhibitors, a key enzyme in DNA replication and a validated target in cancer therapy.[6]
Structure-activity relationship (SAR) studies on related indole analogs have revealed that substitutions on both the indole ring and the phenyl ring can significantly impact cytotoxic activity.[7] For example, the presence of specific substituents can enhance the binding affinity to the colchicine binding site of tubulin, leading to microtubule disruption and cell cycle arrest.[6]
| Derivative Class | Target | Observed Activity | Reference |
| 3-Methyl-2-phenyl-1H-indoles | Topoisomerase II | Potent inhibition and cytotoxicity against various cancer cell lines. | [6] |
| Indole-Chalcone Analogs | Microtubules | Significant tumor growth inhibition, even in drug-resistant cell lines. | [7] |
| N-Substituted Indoles | Mcl-1 | Inhibition of anti-apoptotic protein, promoting cancer cell death. | [8] |
Antimicrobial Activity
Indole derivatives have also emerged as a promising class of antimicrobial agents.[9][10] They have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9][11]
One of the key mechanisms of action for some 2-aryl-1H-indoles is the inhibition of bacterial efflux pumps, such as NorA in Staphylococcus aureus.[4] Efflux pumps are a major contributor to multidrug resistance (MDR) in bacteria. By inhibiting these pumps, indole derivatives can restore the efficacy of conventional antibiotics.[4]
SAR studies have indicated that electron-donating substituents on the 2-phenyl-1H-indole scaffold can enhance antioxidant and radical scavenging activities, which may contribute to their overall antimicrobial effect.[9][11] Conversely, the introduction of specific heterocyclic moieties, such as 1,2,4-triazole or 1,3,4-thiadiazole, can lead to broad-spectrum antimicrobial activity.[10]
| Derivative Class | Mechanism of Action | Spectrum of Activity | Reference |
| 2-Aryl-1H-indoles | NorA Efflux Pump Inhibition | Staphylococcus aureus (including MRSA) | [4] |
| Indole-Triazole Conjugates | DNA Gyrase Inhibition | Broad-spectrum antibacterial and antifungal | [12] |
| Substituted 2-Phenyl-1H-indoles | Not fully elucidated | Gram-negative bacteria (e.g., Pseudomonas sp., Enterobacter sp.) and Gram-positive bacteria (e.g., Bacillus sp.) | [9][11] |
Anti-inflammatory and Other Activities
Beyond cancer and infectious diseases, indole derivatives have shown potential as anti-inflammatory agents.[13] Some derivatives act as aromatase inhibitors, which is a validated target for the treatment of hormone-dependent breast cancer.[13] Additionally, certain indole-based compounds exhibit antioxidant properties.[13]
Derivatives of this compound have also been explored as inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in immune evasion by tumors.[14] IDO1 inhibitors are a promising new class of cancer immunotherapies.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the indole and phenyl rings.
Caption: Key SAR insights for this compound derivatives.
Experimental Protocols
General Procedure for Synthesis of 2-Aryl-1H-indoles via Suzuki Coupling
-
Preparation of the Reaction Mixture: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the appropriate bromo-indole precursor, the corresponding arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents), and a base (e.g., K2CO3, 2.0 equivalents) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-1H-indole.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37 °C for 24 hours for bacteria).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
The this compound scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. Its derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic placement of the bromine atom provides a convenient handle for synthetic diversification, allowing for the systematic exploration of structure-activity relationships. Future research in this area, aided by computational modeling and advanced biological screening, is poised to unlock the full therapeutic potential of this intriguing class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C14H10BrN | CID 15261104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationships of 2-Aryl-1H-indole Inhibitors of the NorA Efflux Pump in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Discovery and structure-activity relationship studies of N-substituted indole derivatives as novel Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsonline.com [ijpsonline.com]
- 10. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Molecular Docking, and Biological Evaluation of Novel Indole-triazole Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Synthesis and biological evaluation of indole derivatives acting as anti-inflammatory or antitumoral drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
A Practical Guide to the Laboratory Synthesis of 2-(3-bromophenyl)-1H-indole via Fischer Indolization
An Application Note for Researchers and Drug Development Professionals
Introduction
The 2-arylindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of specific aryl groups at the C2-position of the indole ring allows for fine-tuning of a molecule's biological and physical properties. Consequently, robust and scalable methods for the synthesis of these derivatives are of paramount importance to the drug discovery and development pipeline.
While numerous strategies exist for constructing 2-arylindoles, including modern palladium-catalyzed methods like Suzuki and Heck couplings[3][4], the Fischer indole synthesis remains a cornerstone of heterocyclic chemistry.[5] Discovered by Emil Fischer in 1883, this reaction offers a straightforward and reliable pathway to indoles from readily available phenylhydrazines and carbonyl compounds.[6] Its enduring utility lies in its operational simplicity and the predictable nature of its chemical transformation.
This application note provides a detailed, field-proven protocol for the synthesis of 2-(3-bromophenyl)-1H-indole, a valuable building block for further chemical elaboration. We will employ the classic Fischer indole synthesis, detailing the underlying mechanistic principles, step-by-step experimental procedures, purification techniques, and essential safety considerations.
Reaction Principle and Mechanism
The Fischer indole synthesis proceeds through a cascade of acid-catalyzed reactions. The process begins with the condensation of phenylhydrazine and an appropriate ketone—in this case, 3'-bromoacetophenone—to form a phenylhydrazone.[7] This intermediate then tautomerizes to its enamine form. The critical step is a[8][8]-sigmatropic rearrangement, which is thermally or acid-promoted, leading to a di-imine intermediate.[5] Subsequent cyclization and elimination of an ammonia molecule under acidic conditions yield the final aromatic indole product.[6][7]
I. Materials, Reagents, and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Formula | M.W. ( g/mol ) | Purity | Supplier Notes |
| Phenylhydrazine | 100-63-0 | C₆H₈N₂ | 108.14 | ≥97% | Should be colorless to pale yellow. Discard if dark red or brown. |
| 3'-Bromoacetophenone | 2142-63-4 | C₈H₇BrO | 199.05 | ≥98% | A lachrymatory solid; handle with care. |
| Polyphosphoric Acid (PPA) | 8017-16-1 | H(n+2)P(n)O(3n+1) | N/A | Assay ~85% P₂O₅ | Highly viscous; warm gently for easier handling. |
| Glacial Acetic Acid | 64-17-5 | C₂H₄O₂ | 60.05 | ≥99.7% | ACS Reagent Grade |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | ACS Reagent Grade | For extraction and chromatography |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | ACS Reagent Grade | For chromatography |
| Saturated Sodium Bicarbonate | N/A | NaHCO₃(aq) | N/A | ~8% w/v | For neutralization |
| Brine (Saturated NaCl) | N/A | NaCl(aq) | N/A | Saturated | For extraction work-up |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | Granular | For drying organic layers |
| Silica Gel | 7631-86-9 | SiO₂ | 60.08 | 230-400 mesh | For column chromatography |
Equipment
-
Round-bottom flasks (50 mL, 250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature control
-
Separatory funnel (500 mL)
-
Glass funnel and filter paper
-
Rotary evaporator
-
Glass chromatography column
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Beakers, Erlenmeyer flasks, and graduated cylinders
-
Standard laboratory glassware and consumables
II. Environment, Health, and Safety (EHS) Precautions
This protocol involves hazardous materials and must be performed inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles, is mandatory at all times.
-
Phenylhydrazine: Toxic, a suspected carcinogen, and a skin sensitizer.[9] Avoid inhalation, ingestion, and skin contact. Work with this reagent in a well-ventilated fume hood.
-
3'-Bromoacetophenone: A lachrymator and skin/eye irritant.[10][11] Avoid breathing vapors and direct contact.
-
Polyphosphoric Acid (PPA): Corrosive. Reacts exothermically with water. Handle with care to avoid burns.
-
Glacial Acetic Acid: Corrosive and causes severe skin and eye burns.
Refer to the Safety Data Sheets (SDS) for all reagents before beginning the experiment.[9][10][11][12]
III. Detailed Experimental Protocol
Workflow Overview
Part A: Formation of the Phenylhydrazone
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3'-bromoacetophenone (2.00 g, 10.0 mmol).
-
Add glacial acetic acid (15 mL). Stir the mixture until the solid is fully dissolved.
-
Causality Note: Acetic acid serves as both a solvent and a mild acid catalyst for the initial condensation reaction.[7]
-
-
Carefully add phenylhydrazine (1.0 mL, ~1.1 g, 10.2 mmol, 1.02 equiv) dropwise to the stirring solution at room temperature. A slight exotherm and color change (to yellow/orange) may be observed.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC (using a 4:1 Hexane:EtOAc eluent). The starting ketone spot should disappear and be replaced by a new, typically less polar, hydrazone spot. The phenylhydrazone is often not isolated but carried directly into the next step.[7]
Part B: Indolization (Cyclization)
-
To the flask containing the phenylhydrazone mixture, carefully add polyphosphoric acid (PPA) (~15 g).
-
Experimental Insight: PPA is highly viscous. It can be gently warmed to ~60 °C to reduce its viscosity, allowing for easier transfer. It serves as both a strong acid catalyst and a dehydrating agent, driving the cyclization forward.[6]
-
-
Equip the flask with a reflux condenser and place it in a heating mantle.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring. The mixture will become darker and thicker.
-
Maintain this temperature for 1-2 hours. Monitor the reaction by TLC until the hydrazone intermediate is consumed.
Part C: Work-up and Isolation
-
Allow the reaction mixture to cool to approximately 60-70 °C.
-
In a separate large beaker (e.g., 600 mL), prepare ~200 g of crushed ice and water.
-
CAUTION: Slowly and carefully pour the warm reaction mixture onto the ice with stirring. This quenching step is highly exothermic. This step hydrolyzes the PPA and precipitates the crude product.[13]
-
The crude product will precipitate as a brownish solid. Continue stirring until all the ice has melted.
-
Neutralize the acidic aqueous slurry by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.
-
Transfer the mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Rationale: The target indole is organic-soluble. Extraction separates it from inorganic salts and other aqueous-soluble materials.
-
-
Combine the organic layers and wash with brine (1 x 50 mL). This step helps to remove residual water from the organic phase.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a brown solid or oil.
IV. Purification and Characterization
Purification by Column Chromatography
Indoles can be sensitive to the acidic nature of standard silica gel, which may cause streaking or partial decomposition on the column.[13]
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (~2-3 g) by dissolving it in a minimal amount of dichloromethane or ethyl acetate, adding the silica, and evaporating the solvent.
-
Column Packing: Pack a glass column with silica gel in a hexane/ethyl acetate mixture (e.g., 95:5).
-
Loading and Elution: Load the dried slurry onto the top of the column. Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 15-20%). Collect fractions and monitor by TLC.
-
Optimization Note: If product degradation is observed (e.g., pink or purple coloration), pre-flushing the column with the eluent containing 1% triethylamine can neutralize acidic sites on the silica.[13]
-
-
Combine the pure fractions and remove the solvent under reduced pressure to afford the purified this compound.
Alternative Purification: Recrystallization
If the crude product is a solid with relatively high purity (>90%), recrystallization can be an effective purification method.[13] A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, is often suitable. Dissolve the crude solid in the minimum amount of hot solvent, then slowly add the anti-solvent until turbidity persists. Allow to cool slowly to induce crystallization.
Expected Product Characteristics
| Property | Value | Source |
| IUPAC Name | This compound | [14] |
| Molecular Formula | C₁₄H₁₀BrN | [14] |
| Molecular Weight | 272.14 g/mol | [14] |
| Appearance | Off-white to pale brown solid | Typical observation |
| Expected Yield | 50-70% (unoptimized) | Literature precedent |
The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
V. Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete hydrazone formation.2. Insufficiently acidic conditions for cyclization.3. Reaction temperature too low or time too short. | 1. Ensure phenylhydrazine is of good quality; allow more time for the initial condensation.2. Use a sufficient amount of PPA and ensure it is well-mixed.3. Increase reaction temperature to 110-120 °C and monitor carefully by TLC. |
| Product Degradation during Purification | 1. Indole ring is sensitive to acidic silica gel.2. Product is sensitive to air/oxidation. | 1. Neutralize the silica gel by running the column with an eluent containing 0.5-1% triethylamine.2. Consider using neutral alumina as the stationary phase.3. Work quickly and avoid prolonged exposure of the product on the column.[13] |
| Difficult Separation from Impurities | 1. Co-eluting starting materials or side-products.2. Formation of regioisomers (if an unsymmetrical ketone is used). | 1. Optimize the eluent system for column chromatography; try a different solvent system (e.g., Dichloromethane/Methanol).2. If the product is a solid, attempt recrystallization to remove impurities. |
References
- 1. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ias.ac.in [ias.ac.in]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Fischer_indole_synthesis [chemeurope.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. und-nd.safeschoolssds.com [und-nd.safeschoolssds.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. echemi.com [echemi.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. This compound | C14H10BrN | CID 15261104 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 2-(3-Bromophenyl)-1H-indole in Modern Organic Synthesis
Introduction: The Strategic Value of 2-(3-Bromophenyl)-1H-indole
The 2-phenyl-1H-indole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials.[1][2] Derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] The strategic placement of a bromine atom on the 2-phenyl ring, as in this compound, transforms this simple heterocycle into a versatile and powerful building block. The bromine atom serves as a key functional handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the systematic and modular construction of complex molecular architectures.
This guide provides an in-depth exploration of this compound as a synthetic intermediate. We will detail its preparation via the classic Fischer indole synthesis and provide field-proven protocols for its diversification through Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira cross-coupling reactions. The causality behind experimental choices is explained, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals.
Synthesis of the Core Building Block
The most common and efficient method for preparing 2-arylindoles is the Fischer indole synthesis.[1][3][4] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the condensation of phenylhydrazine and a suitable ketone.[2][3] For the synthesis of this compound, the key precursors are phenylhydrazine and 3-bromoacetophenone.
References
Application of 2-phenyl-1H-indole Derivatives in Cancer Research: Advanced Application Notes and Protocols
This guide provides an in-depth exploration of the application of 2-phenyl-1H-indole derivatives in contemporary cancer research. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural outlines to offer a foundational understanding of why specific experimental choices are made, ensuring both technical accuracy and field-proven insights.
Introduction: The Promise of the 2-Phenyl-1H-Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Among its varied derivatives, the 2-phenyl-1H-indole framework has emerged as a particularly promising pharmacophore in the development of novel anticancer agents.[2] These compounds have demonstrated potent cytotoxic effects against a range of human cancer cell lines, including those derived from breast, lung, colon, and prostate cancers.[2][3][4] Their mechanisms of action are diverse, often involving the disruption of critical cellular processes such as microtubule dynamics, cell cycle progression, and the induction of programmed cell death (apoptosis).[1][5] This versatility makes them attractive candidates for further preclinical and clinical investigation.
This document serves as a comprehensive resource, detailing the methodologies for evaluating the anticancer potential of 2-phenyl-1H-indole derivatives and providing insights into their molecular mechanisms.
Part 1: Assessing Cytotoxicity — The MTT Cell Viability Assay
A primary step in evaluating any potential anticancer compound is to determine its cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[6]
Scientific Principle: The assay is predicated on the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals. This reduction is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria. The resulting formazan is insoluble in aqueous solution and must be dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO), prior to spectrophotometric quantification. The intensity of the purple color is directly proportional to the number of viable cells.
Detailed Protocol: MTT Assay for Adherent Cancer Cell Lines
Materials:
-
2-phenyl-1H-indole derivative (dissolved in DMSO to create a stock solution)
-
Adherent cancer cell line of interest (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom sterile plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA.
-
Perform a cell count and dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells per well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 2-phenyl-1H-indole derivative from the stock solution in complete culture medium.
-
Carefully aspirate the medium from the wells and add 100 µL of the diluted compound solutions.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and an untreated control (fresh medium only).
-
Incubate for the desired treatment period (typically 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C. Visually confirm the formation of purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background noise.
-
Data Analysis:
The percentage of cell viability is calculated using the following formula:
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Quantitative Data Summary: Anticancer Activity of 2-Phenyl-1H-Indole Derivatives
The following table summarizes the in vitro anticancer activity (IC₅₀ values) of selected 2-phenyl-1H-indole derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative A | MCF-7 (Breast) | 1.31 ± 0.8 | [3] |
| Derivative B | PC-3 (Prostate) | 5.64 | |
| Derivative C | HCT-116 (Colon) | Data not available | |
| Derivative D | A549 (Lung) | 2.594 | |
| Derivative E | HeLa (Cervical) | 1.768 | |
| Derivative F | IGROV-1 (Ovarian) | Data not available | |
| Derivative G | B16F10 (Melanoma) | 23.81 | [7] |
| Derivative H | MDA-MB-231 (Breast) | 16.18 | [7] |
Part 2: Investigating the Mechanism of Cell Death — Apoptosis Detection
A crucial aspect of cancer research is to determine whether a compound induces apoptosis, a form of programmed cell death. The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry.
Scientific Principle: In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[8] Annexin V is a calcium-dependent protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection.[8] Propidium iodide (PI) is a fluorescent DNA intercalating agent that is excluded by cells with an intact plasma membrane.[8] Therefore, by co-staining with Annexin V-FITC and PI, it is possible to distinguish between:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Detailed Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Cancer cells treated with a 2-phenyl-1H-indole derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed and treat cells with the 2-phenyl-1H-indole derivative at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).
-
Include an untreated control.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and then neutralize with serum-containing medium.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[9]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[9]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[9]
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and quadrants.
-
Visualizing the Apoptotic Pathway: The Role of the Bcl-2 Family
Many anticancer agents, including indole derivatives, induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[10][11] The balance between these proteins determines the cell's fate.
Caption: Intrinsic apoptosis pathway regulated by the Bcl-2 family.
Part 3: Elucidating Effects on Cell Proliferation — Cell Cycle Analysis
2-phenyl-1H-indole derivatives can exert their anticancer effects by arresting the cell cycle at specific phases, thereby preventing cell proliferation. Flow cytometry with propidium iodide (PI) staining is the standard method for analyzing cell cycle distribution.
Scientific Principle: PI is a fluorescent dye that binds stoichiometrically to DNA. As a result, the amount of PI fluorescence in a cell is directly proportional to its DNA content. Cells in the G0/G1 phase of the cell cycle have a 2n DNA content, cells in the S phase have a DNA content between 2n and 4n, and cells in the G2/M phase have a 4n DNA content. By analyzing the fluorescence intensity of a population of cells, one can determine the percentage of cells in each phase of the cell cycle. RNase treatment is necessary as PI can also bind to double-stranded RNA.
Detailed Protocol: Cell Cycle Analysis using Propidium Iodide
Materials:
-
Cancer cells treated with a 2-phenyl-1H-indole derivative
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with the 2-phenyl-1H-indole derivative at its IC₅₀ concentration for 24-48 hours. Include a vehicle-treated control.
-
Harvest the cells by trypsinization.
-
-
Fixation:
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping.
-
Fix the cells for at least 2 hours at -20°C. Cells can be stored in ethanol at -20°C for several weeks.[12]
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
-
Incubation:
-
Incubate the cells in the dark for 30 minutes at room temperature.[13]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
The data is typically displayed as a histogram of fluorescence intensity, from which the percentage of cells in G0/G1, S, and G2/M phases can be calculated using cell cycle analysis software.
-
Visualizing Key Signaling Pathways Targeted by 2-Phenyl-1H-Indole Derivatives
Tubulin Polymerization:
A primary mechanism of action for many 2-phenyl-1H-indole derivatives is the inhibition of tubulin polymerization.[14] Microtubules are essential for the formation of the mitotic spindle during cell division. By binding to tubulin and preventing its polymerization into microtubules, these compounds cause a mitotic arrest, typically in the G2/M phase of the cell cycle, which ultimately leads to apoptosis.
Caption: Inhibition of tubulin polymerization by 2-phenyl-1H-indole derivatives.
EGFR Signaling Pathway:
Some 2-phenyl-1H-indole derivatives have been shown to inhibit receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[2] The EGFR signaling pathway plays a critical role in cell proliferation, survival, and migration, and its dysregulation is a hallmark of many cancers.[15][16]
Caption: Inhibition of the EGFR signaling pathway.
Conclusion
The 2-phenyl-1H-indole scaffold represents a versatile and potent platform for the development of novel anticancer therapeutics. The protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to investigate the cytotoxic and mechanistic properties of these promising compounds. A multi-pronged approach, combining assessments of cell viability, apoptosis induction, and cell cycle effects, is essential for a comprehensive understanding of their anticancer potential. Further exploration of structure-activity relationships and in vivo efficacy studies will be crucial in advancing these derivatives towards clinical application.
References
- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. bosterbio.com [bosterbio.com]
- 10. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bcl2 family | PPTX [slideshare.net]
- 12. wp.uthscsa.edu [wp.uthscsa.edu]
- 13. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 14. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Antimicrobial Effects of Indole Derivatives
Introduction: The Promise of Indole Derivatives in an Era of Antimicrobial Resistance
The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health. In this challenging landscape, the exploration of novel antimicrobial agents is not merely a scientific pursuit but a critical necessity. Among the promising candidates, indole and its derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of biological activities, including potent antimicrobial and antibiofilm effects.[1][2][3] The indole scaffold is a privileged structure in medicinal chemistry, found in many natural and synthetic bioactive compounds.[2] Studies have demonstrated the efficacy of indole derivatives against a range of pathogenic microorganisms, including extensively drug-resistant strains of Acinetobacter baumannii, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus.[1][4]
The mechanisms of action for indole derivatives are often multifaceted and can differ from conventional antibiotics, making them particularly attractive for combating resistant pathogens.[1] These mechanisms can include the disruption of bacterial cell membranes, inhibition of essential enzymes like DNA gyrase, generation of reactive oxygen species (ROS), and interference with bacterial signaling pathways.[5][6][7] Furthermore, some indole derivatives have shown potential as efflux pump inhibitors, which can restore the efficacy of existing antibiotics when used in combination.[8][9][10][11][12]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setups required to rigorously evaluate the antimicrobial properties of novel indole derivatives. The protocols detailed herein are grounded in established methodologies and adhere to the principles of scientific integrity, ensuring reproducible and reliable results.
I. Essential Materials and Reagents
A successful investigation into the antimicrobial properties of indole derivatives hinges on the quality and standardization of materials and reagents. The following is a general list of necessary supplies. Specific requirements are detailed within each protocol.
-
Test Compounds: Indole derivatives of high purity, dissolved in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO).
-
Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria, including wild-type and, where applicable, multidrug-resistant strains. Quality control strains from recognized culture collections (e.g., ATCC) are essential.
-
Culture Media:
-
Broth: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard for most susceptibility testing. Tryptic Soy Broth (TSB) or Luria-Bertani (LB) broth are often used for inoculum preparation and biofilm assays.
-
Agar: Mueller-Hinton Agar (MHA) for plating and determining viable cell counts. Tryptic Soy Agar (TSA) or LB agar for routine culture maintenance.
-
-
Reagents and Consumables:
-
Sterile 96-well microtiter plates (flat-bottom for absorbance readings, round-bottom for biofilm formation).
-
Sterile pipette tips, microtubes, and culture tubes.
-
Phosphate-buffered saline (PBS).
-
Bacterial density standards (e.g., 0.5 McFarland standard).
-
Spectrophotometer or microplate reader.
-
Standard antibiotics for control experiments (e.g., ciprofloxacin, ampicillin).
-
Reagents for specific assays (e.g., crystal violet, fluorescent dyes, DNA gyrase, and substrates).
-
II. Core Antimicrobial Activity Assessment
The initial evaluation of any potential antimicrobial agent involves determining its fundamental activity against a panel of microorganisms. The following protocols are designed to establish the minimum inhibitory and bactericidal concentrations.
A. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13] The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for this determination.[13][14][15]
Protocol 1: Broth Microdilution for MIC Determination
-
Preparation of Indole Derivative Stock Solution: Prepare a high-concentration stock solution of the indole derivative in a suitable solvent (e.g., DMSO).
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a sterile broth (e.g., TSB) and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the indole derivative stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (inoculum without the test compound), and well 12 serves as the sterility control (broth only).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the indole derivative at which there is no visible turbidity. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.
dot
Caption: Workflow for MIC determination.
B. Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[13][16] This assay is a crucial extension of the MIC test to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Protocol 2: MBC Determination
-
Perform MIC Assay: Follow the steps outlined in Protocol 1.
-
Subculturing: After determining the MIC, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).
-
Plating: Spot-plate each aliquot onto a sterile MHA plate.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count. This is typically observed as no more than a few colonies at the spot of inoculation.
Data Presentation: MIC and MBC Values
| Indole Derivative | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Compound A | S. aureus ATCC 29213 | 8 | 16 | 2 | Bactericidal |
| Compound A | E. coli ATCC 25922 | 16 | >128 | >8 | Bacteriostatic |
| Compound B | P. aeruginosa PAO1 | 32 | 64 | 2 | Bactericidal |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[13]
III. Investigating Synergistic and Antagonistic Interactions
Indole derivatives may be more effective when used in combination with conventional antibiotics. The checkerboard assay is a standard method to assess these interactions.
A. Checkerboard Assay for Synergy Testing
This method involves testing serial dilutions of two antimicrobial agents, both individually and in combination, to determine the fractional inhibitory concentration (FIC) index.
Protocol 3: Checkerboard Assay
-
Plate Setup: In a 96-well microtiter plate, prepare two-fold serial dilutions of the indole derivative along the rows and a conventional antibiotic along the columns.
-
Inoculation: Inoculate the plate with the bacterial suspension prepared as described in the MIC protocol.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC of each agent alone and in combination. Calculate the FIC index using the following formula: FIC Index = FIC of Agent A + FIC of Agent B Where:
-
FIC of Agent A = (MIC of A in combination) / (MIC of A alone)
-
FIC of Agent B = (MIC of B in combination) / (MIC of B alone)
-
Interpretation of FIC Index:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
IV. Elucidating the Mechanism of Action
Understanding how an indole derivative exerts its antimicrobial effect is crucial for its development as a therapeutic agent. The following protocols explore common mechanisms.
A. Assessment of Bacterial Membrane Permeability
Many antimicrobial compounds target the bacterial cell membrane. Membrane damage can be assessed using fluorescent dyes that are typically membrane-impermeable.
Protocol 4: Propidium Iodide (PI) Uptake Assay
-
Bacterial Preparation: Grow bacteria to the mid-log phase, then wash and resuspend the cells in PBS.
-
Treatment: Treat the bacterial suspension with the indole derivative at its MIC and 2x MIC. Include a positive control (e.g., a known membrane-disrupting agent) and a negative control (untreated cells).
-
Staining: Add propidium iodide (PI) to each sample.
-
Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 535 nm excitation and 617 nm emission) over time using a fluorometer or a microplate reader. An increase in fluorescence indicates PI has entered the cells through a compromised membrane.[7]
dot
Caption: Potential mechanisms of action for indole derivatives.
B. Measurement of Reactive Oxygen Species (ROS) Production
The generation of ROS, such as hydroxyl radicals and superoxide anions, can lead to oxidative stress and cell death.[17]
Protocol 5: Dihydroethidium (DHE) Assay for Superoxide Detection
-
Bacterial Preparation: Prepare the bacterial suspension as described in Protocol 4.
-
Treatment: Treat the cells with the indole derivative at various concentrations.
-
Staining: Add DHE to the bacterial suspensions and incubate in the dark.
-
Measurement: Measure the fluorescence (e.g., 518 nm excitation and 606 nm emission). An increase in fluorescence indicates the presence of superoxide radicals.
C. DNA Gyrase Inhibition Assay
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated target for many antibiotics.
Protocol 6: DNA Gyrase Supercoiling Inhibition Assay
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer (containing ATP), relaxed plasmid DNA (e.g., pBR322), and the indole derivative at various concentrations.[18]
-
Enzyme Addition: Add purified DNA gyrase to initiate the reaction.[18][19]
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Termination and Analysis: Stop the reaction and analyze the DNA products by agarose gel electrophoresis. The inhibition of supercoiling will be evident by the persistence of the relaxed DNA band compared to the control (no inhibitor), where the DNA will be predominantly in its supercoiled form.[18]
V. Anti-Biofilm Activity Assessment
Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. The ability of an indole derivative to inhibit biofilm formation or eradicate existing biofilms is a significant therapeutic advantage.
A. Crystal Violet Assay for Biofilm Quantification
This is a widely used method to quantify the total biomass of a biofilm.
Protocol 7: Biofilm Inhibition and Eradication Assay
-
For Biofilm Inhibition:
-
In a 96-well plate, add bacterial inoculum (prepared as in the MIC assay but typically in a growth medium like TSB) to wells containing serial dilutions of the indole derivative.
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
-
For Biofilm Eradication:
-
First, form biofilms by incubating the bacterial inoculum in a 96-well plate for 24-48 hours.
-
Gently remove the planktonic cells and wash the wells with PBS.
-
Add fresh media containing serial dilutions of the indole derivative to the established biofilms and incubate for another 24 hours.
-
-
Staining and Quantification:
-
Discard the medium and gently wash the wells with PBS to remove non-adherent cells.
-
Fix the biofilms by air-drying or with methanol.
-
Stain the biofilms with 0.1% crystal violet solution for 15-30 minutes.[2][8]
-
Wash away the excess stain with water and allow the plate to dry.
-
Solubilize the bound crystal violet with 30% acetic acid or ethanol.
-
Measure the absorbance at 590 nm. A reduction in absorbance compared to the untreated control indicates anti-biofilm activity.[2][8]
-
VI. Gene Expression Analysis via qRT-PCR
To delve deeper into the molecular mechanisms, quantitative real-time PCR (qRT-PCR) can be used to assess changes in the expression of genes related to resistance (e.g., efflux pumps) or stress responses.[20][21][22][23]
Protocol 8: qRT-PCR for Gene Expression Analysis
-
Bacterial Treatment: Expose mid-log phase bacteria to the indole derivative at a sub-inhibitory concentration for a defined period.
-
RNA Extraction: Isolate total RNA from the treated and untreated bacterial cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
qPCR: Perform qPCR using primers specific for the target genes (e.g., efflux pump genes like acrA, acrB, or tolC) and a housekeeping gene for normalization (e.g., rpoB).
-
Data Analysis: Analyze the relative gene expression using the ΔΔCt method. An upregulation or downregulation of specific genes can provide insights into the cellular response to the indole derivative.
Conclusion
The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of the antimicrobial and anti-biofilm properties of indole derivatives. By systematically determining their potency, spectrum of activity, and mechanism of action, researchers can identify promising lead compounds for the development of new therapeutics to combat the growing threat of antimicrobial resistance. Adherence to standardized methodologies, such as those provided by CLSI, is paramount for ensuring the generation of high-quality, reproducible data that can confidently guide future drug discovery efforts.[13][14][15]
References
- 1. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. turkjps.org [turkjps.org]
- 5. Indole and Derivatives Modulate Biofilm Formation and Antibiotic Tolerance of Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Microbial Efflux Pump Inhibitors: A Journey around Quinoline and Indole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. Cyclic Amines Coupled to Indole Derivatives With Improved Efflux Pump Inhibiting Activity in Bacteria and Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 12. Efflux pump inhibitory potential of indole derivatives as an arsenal against norA over-expressing Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 14. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 15. nih.org.pk [nih.org.pk]
- 16. Controlling bacterial behavior with indole-containing natural products and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Express Yourself: Quantitative Real-Time PCR Assays for Rapid Chromosomal Antimicrobial Resistance Detection in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Express yourself: Quantitative real-time PCR assays for rapid chromosomal antimicrobial resistance detection in <i>Pseu… [ouci.dntb.gov.ua]
- 21. A Basic Guide to Real Time PCR in Microbial Diagnostics: Definitions, Parameters, and Everything - PMC [pmc.ncbi.nlm.nih.gov]
- 22. fda.gov [fda.gov]
- 23. journals.asm.org [journals.asm.org]
Application Note & Protocols: Characterizing the Bioactivity of 2-(3-bromophenyl)-1H-indole Using Cell-Based Assays
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic potential, particularly in oncology.[1][2][3][4] Substituted indoles have been shown to exhibit a wide range of biological activities, including the ability to induce programmed cell death (apoptosis), inhibit cell proliferation, and prevent cell migration.[4][5][6] This application note provides a comprehensive, structured guide for researchers, scientists, and drug development professionals on how to perform a series of fundamental cell-based assays to characterize the biological effects of a novel indole derivative, 2-(3-bromophenyl)-1H-indole. We present a logical workflow, beginning with primary screening for cytotoxic effects, followed by mechanistic assays to determine the mode of action, and concluding with functional assays to assess impact on metastatic potential. The protocols herein are designed as self-validating systems, emphasizing the causality behind experimental choices and the inclusion of critical controls to ensure data integrity and reproducibility.
Introduction: The Rationale for a Phased Assay Approach
The journey of a potential therapeutic compound from bench to clinic begins with a thorough understanding of its interaction with biological systems. For a novel compound like this compound, whose specific biological activities are not yet widely documented, a phased and logical approach to in vitro characterization is paramount. Simply identifying that a compound can kill cancer cells is insufficient; we must understand how, at what concentrations, and what other cellular processes it affects.
This guide is structured to answer these questions sequentially:
-
Phase I: Does the compound affect cell viability? The first step is to determine if this compound has a cytotoxic or cytostatic effect and to establish its potency (e.g., IC50). We utilize the MTT assay, a robust and widely adopted method for assessing metabolic activity as a surrogate for cell viability.[7][8]
-
Phase II: If so, what is the mechanism of cell death? Once cytotoxicity is confirmed, we must investigate the underlying mechanism. A compound that induces controlled, programmed cell death (apoptosis) is often a more desirable therapeutic candidate than one causing uncontrolled necrotic death.[8] We will employ Annexin V/Propidium Iodide staining to differentiate between apoptotic and necrotic populations and a caspase activity assay to confirm the involvement of key apoptotic enzymes.[9][10]
-
Phase III: Does the compound have sub-lethal functional effects? A compound's utility is not limited to its ability to kill cells. At non-lethal concentrations, it may inhibit critical processes involved in cancer progression, such as metastasis. We will use the Transwell invasion assay to measure the compound's effect on cell migration and invasion through an extracellular matrix, a key hallmark of metastatic cancer cells.[11][12][13]
This tiered approach ensures an efficient use of resources, building a comprehensive biological profile of this compound from foundational cytotoxicity to nuanced mechanistic insights.
Compound Handling and Stock Solution Preparation
Scientific rigor begins with proper reagent preparation. The solubility and stability of the test compound are critical for obtaining reliable and reproducible results.
Protocol 2.1: Stock Solution Preparation
-
Solvent Selection: Based on the chemical properties of many indole derivatives, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution.[7]
-
Preparation of 10 mM Stock:
-
The molecular weight of this compound (C14H10BrN) is 272.14 g/mol .[14]
-
To prepare a 10 mM stock solution, weigh 2.72 mg of the compound.
-
Dissolve the compound in 1 mL of sterile, cell culture-grade DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Storage: Aliquot the stock solution into smaller volumes (e.g., 50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
-
Working Dilutions: Prepare fresh working dilutions in the appropriate complete cell culture medium for each experiment. Crucial: Ensure the final concentration of DMSO in the culture medium does not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity or other off-target effects. A vehicle control (medium with the same final DMSO concentration as the highest dose of the compound) must be included in every experiment.
Phase I Protocol: Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.[8][15]
Protocol 3.1: MTT Assay for IC50 Determination
-
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).
-
Materials:
-
Selected cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer[5])
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well flat-bottom cell culture plates
-
This compound (10 mM stock in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[7]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette and microplate reader
-
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A typical concentration range to start with might be 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM.
-
Remove the old medium and add 100 µL of the diluted compound solutions to the respective wells.
-
Controls: Include the following controls on each plate:
-
Untreated Control: Cells with fresh medium only.
-
Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used in the experiment (e.g., 0.5%).
-
Blank Control: Wells with medium only (no cells) to determine background absorbance.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[7]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7] Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.
-
Data Presentation: Expected Outcome
The results can be summarized in a table to compare the compound's potency across different cell lines.
| Cell Line | Tissue of Origin | IC50 (µM) after 48h Treatment |
| MCF-7 | Breast Adenocarcinoma | Hypothetical Value (e.g., 8.5 µM) |
| HCT116 | Colorectal Carcinoma | Hypothetical Value (e.g., 5.2 µM) |
| A549 | Lung Carcinoma | Hypothetical Value (e.g., 12.1 µM) |
Visualization: MTT Assay Workflow
Caption: Workflow for determining IC50 using the MTT cytotoxicity assay.
Phase II Protocols: Mechanistic Apoptosis Assays
If this compound reduces cell viability, the next logical step is to determine if this occurs via apoptosis, a controlled and non-inflammatory form of cell death.[8][10]
Protocol 4.1: Annexin V & Propidium Iodide (PI) Staining
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) and can detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. It can therefore identify late-stage apoptotic and necrotic cells where membrane integrity is lost.[16][17]
-
Objective: To quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells following treatment.
-
Methodology:
-
Cell Culture: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 (e.g., 0.5x, 1x, and 2x IC50) for a relevant time period (e.g., 24 hours).
-
Controls: Include an untreated control, a vehicle (DMSO) control, and a positive control for apoptosis (e.g., 1 µM Staurosporine for 4-6 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Trypsinize the adherent cells and combine them with the supernatant from each well. Centrifuge the cell suspension.
-
Staining: Wash the cells with cold PBS. Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Visualization: Apoptotic Signaling & Assay Targets
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medium.com [medium.com]
- 9. tandfonline.com [tandfonline.com]
- 10. アポトーシスのイメージング | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 14. This compound | C14H10BrN | CID 15261104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]
- 17. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
Application Notes and Protocols for the Purification of 2-(3-bromophenyl)-1H-indole
Introduction
2-(3-bromophenyl)-1H-indole is a key heterocyclic scaffold prevalent in medicinal chemistry and drug discovery. The indole nucleus and its derivatives are fundamental components of numerous biologically active molecules. The presence of a bromine atom on the phenyl ring provides a versatile handle for further chemical modifications, such as cross-coupling reactions, making this compound a valuable intermediate in the synthesis of more complex drug candidates. Given that the biological activity of a compound is intrinsically linked to its purity, robust and efficient purification methods are paramount. This document provides a comprehensive guide to the purification of this compound following its synthesis, with a focus on practical, field-proven techniques.
Identification of Potential Impurities
A thorough understanding of potential impurities is critical for developing an effective purification strategy. The most common route to synthesize 2-arylindoles like this compound is the Fischer indole synthesis[1][2]. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of phenylhydrazine and a suitable ketone, in this case, 3-bromoacetophenone.
Primary Impurities from Synthesis:
-
Unreacted Starting Materials: Residual phenylhydrazine and 3-bromoacetophenone may be present in the crude product.
-
Phenylhydrazone Intermediate: Incomplete cyclization can lead to the presence of the corresponding phenylhydrazone of 3-bromoacetophenone.
-
Regioisomers: If an unsymmetrical ketone is used, a mixture of regioisomeric indoles can be formed. However, with acetophenone derivatives, this is not a primary concern.
-
Polymeric Byproducts and Tars: The strongly acidic and high-temperature conditions of the Fischer indole synthesis can often lead to the formation of polymeric materials and tars, which can complicate purification[3].
-
Oxidation Products: Indoles can be susceptible to oxidation, leading to colored impurities. This is often observed as a greenish or light green hue on the surface of the dried product[3].
A logical workflow for the purification process is essential for achieving high purity of the target compound.
Caption: General purification workflow for this compound.
Purification Techniques
The choice of purification technique depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. A multi-step approach, often combining column chromatography and recrystallization, is typically employed for achieving high purity.
Column Chromatography
Column chromatography is a versatile and widely used technique for purifying organic compounds. It separates components of a mixture based on their differential adsorption onto a stationary phase as a mobile phase is passed through it[4][5]. For this compound, silica gel is the recommended stationary phase.
Rationale for Method Selection:
Column chromatography is highly effective for separating the target indole from both more polar and less polar impurities. By carefully selecting the solvent system, a high degree of purification can be achieved.
Experimental Protocol:
a) Thin-Layer Chromatography (TLC) Analysis for Solvent System Selection:
Before performing column chromatography, it is crucial to determine an optimal solvent system using TLC. The ideal solvent system should provide a good separation of the desired product from its impurities, with the product having an Rf value of approximately 0.3-0.4.
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate). Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.
-
Visualization: Indole compounds are often UV active and can be visualized under a UV lamp at 254 nm[6][7]. Staining with a p-anisaldehyde or vanillin solution can also be used for visualization[7].
b) Column Chromatography Procedure:
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen non-polar solvent and pour it into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add another layer of sand on top.
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the predetermined solvent system. A common starting point for 2-arylindoles is a mixture of ethyl acetate and petroleum ether (e.g., 1:10 v/v)[8].
-
Collect fractions in test tubes or flasks.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate Gradient |
| Initial Eluent | 95:5 Hexane:Ethyl Acetate |
| Final Eluent | 80:20 Hexane:Ethyl Acetate |
| Monitoring | TLC with UV (254 nm) visualization |
Table 1: Recommended Starting Conditions for Column Chromatography.
Troubleshooting:
-
Compound won't elute: The solvent system is not polar enough. Gradually increase the proportion of the polar solvent.
-
Poor separation: The solvent system may be too polar, causing all components to elute together. Start with a less polar eluent. A slower flow rate can also improve resolution[9].
-
Streaking on TLC: The compound may be acidic or basic. Adding a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can improve the chromatography.
Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds. The principle is based on the differential solubility of the compound and its impurities in a particular solvent at different temperatures[8][10][11][12].
Rationale for Method Selection:
Recrystallization is an excellent final purification step to remove minor impurities and obtain a highly crystalline product. It is particularly effective at removing impurities that have similar polarities to the product, which can be challenging to separate by column chromatography.
Experimental Protocol:
a) Solvent Selection:
The ideal recrystallization solvent is one in which the this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Single Solvent System: Ethanol has been shown to be an effective recrystallization solvent for the closely related 2-phenylindole[13].
-
Mixed Solvent System: An ethanol/water mixture is also a common and effective choice for the recrystallization of indoles[3]. Toluene and acetone have also been reported for recrystallizing 2-phenyl-indole derivatives[14].
b) Recrystallization Procedure:
-
Place the crude or partially purified this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (e.g., ethanol) to dissolve the solid completely.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then hot-filtered to remove the charcoal and the adsorbed impurities[13].
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, the flask can be placed in an ice bath to further decrease the solubility of the product.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Dry the purified crystals in a vacuum oven or desiccator.
| Solvent System | Rationale |
| Ethanol | Good solubility at high temperature, lower at room temperature. |
| Ethanol/Water | The addition of water (anti-solvent) decreases the solubility of the organic product, promoting crystallization. |
| Toluene | Effective for some 2-arylindoles. |
| Acetone | Another potential solvent for 2-arylindoles. |
Table 2: Potential Recrystallization Solvents.
Caption: Step-by-step process of recrystallization.
Preparative High-Performance Liquid Chromatography (HPLC)
For achieving the highest possible purity, especially for analytical standards or late-stage drug candidates, preparative HPLC can be employed.
Rationale for Method Selection:
Preparative HPLC offers the highest resolution and is capable of separating very closely related impurities. Reversed-phase HPLC is typically used for indole derivatives.
Experimental Protocol:
-
Column: A C18 reversed-phase column is a common choice.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.
-
Detection: UV detection at a wavelength where the indole nucleus absorbs strongly (typically around 220 nm and 280 nm).
-
Procedure:
-
Dissolve the partially purified compound in the mobile phase.
-
Inject the solution onto the preparative HPLC system.
-
Collect the fraction corresponding to the main peak.
-
Evaporate the solvent to obtain the highly pure product.
-
| Parameter | Recommended Conditions |
| Column | C18, 10 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% to 95% B over 30 minutes |
| Detection | UV at 280 nm |
Table 3: Typical Preparative HPLC Conditions.
Purity Assessment
After each purification step, it is essential to assess the purity of the this compound. A combination of analytical techniques should be used for a comprehensive evaluation.
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in a sample. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment. An analytical HPLC run will provide a chromatogram where the area of the product peak relative to the total area of all peaks gives the purity percentage[15][16].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the purified compound and for detecting any structurally related impurities. The proton NMR spectrum of a related compound, (E)-1-(4-bromophenyl)-3-(1-H-indol-3-yl)- prop-2-en-1-one, shows a characteristic singlet for the indolic NH proton at around 12.13 ppm in DMSO. Similar characteristic peaks would be expected for this compound.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. The presence of a bromine atom will result in a characteristic isotopic pattern (M and M+2 peaks of roughly equal intensity), which is a key diagnostic feature[17].
Conclusion
The purification of this compound is a critical step in its use as a building block in research and drug development. A systematic approach, beginning with an understanding of potential impurities, followed by a combination of column chromatography and recrystallization, will yield a product of high purity. The final purity should always be rigorously assessed using a suite of analytical techniques. The protocols and guidelines presented in this document provide a robust framework for researchers to achieve the desired purity of this important indole derivative.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. epfl.ch [epfl.ch]
- 7. silicycle.com [silicycle.com]
- 8. Recrystallization [wiredchemist.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. Recrystallization [sites.pitt.edu]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. US4057530A - 2-Phenyl-indole derivatives and process for preparing the same - Google Patents [patents.google.com]
- 15. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
Analytical methods for the quantification of 2-(3-bromophenyl)-1H-indole
An authoritative guide to the quantitative analysis of 2-(3-bromophenyl)-1H-indole, a significant heterocyclic compound often encountered in pharmaceutical research and development. This document provides a detailed exploration of various analytical methodologies, offering researchers, scientists, and drug development professionals a comprehensive resource for accurate quantification.
Introduction to this compound
This compound is a substituted indole, a heterocyclic scaffold of immense importance in medicinal chemistry due to its presence in numerous biologically active compounds. The precise and accurate quantification of this molecule is paramount during drug discovery and development for pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and formulation analysis. This guide delves into the primary analytical techniques for the quantification of this compound, providing both theoretical grounding and practical, step-by-step protocols.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to the development of robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀BrN | PubChem CID: 15261104[1] |
| Molecular Weight | 272.14 g/mol | PubChem CID: 15261104[1] |
| XLogP3 | 4.4 | PubChem CID: 15261104[1] |
| Appearance | Expected to be a solid at room temperature | General knowledge of similar compounds |
| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile, and DMSO | General knowledge based on structure |
The relatively high XLogP3 value suggests that this compound is a non-polar compound, which is a key consideration for selecting chromatographic conditions.
Chromatographic Methods of Analysis
Chromatographic techniques are the cornerstone of quantitative analysis for organic molecules like this compound, offering high specificity and sensitivity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the quantification of non-volatile and thermally labile compounds. A reverse-phase HPLC method is the most appropriate choice for this compound due to its non-polar nature.
Causality Behind Experimental Choices:
-
Reverse-Phase Chromatography: The non-polar nature of the analyte dictates the use of a non-polar stationary phase (like C18) and a polar mobile phase. This allows for good retention and separation of the analyte from polar impurities.
-
Mobile Phase Composition: A mixture of water and an organic solvent like acetonitrile or methanol is typically used. The organic solvent is the strong eluent, and its proportion is optimized to achieve a suitable retention time. The addition of a small amount of acid (e.g., formic or trifluoroacetic acid) can improve peak shape by suppressing the ionization of any residual silanol groups on the column.[2][3]
-
UV Detection: The indole ring system contains a chromophore that absorbs UV radiation, making UV detection a suitable and robust method for quantification.[4] The wavelength of maximum absorbance (λmax) should be determined experimentally for optimal sensitivity.
Experimental Protocol: HPLC-UV
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional)
-
This compound reference standard
2. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v), with or without 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | To be determined by UV scan (typically around 220 nm and 280 nm for indoles) |
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase, ensuring the final concentration falls within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
4. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Workflow for HPLC Analysis
References
Application Notes & Protocols: Leveraging 2-(3-Bromophenyl)-1H-indole for the Development of Potent and Selective Kinase Inhibitors
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Role of the Indole Scaffold in Kinase Inhibition
Protein kinases are fundamental enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of protein substrates.[1] Their dysregulation is a well-established driver of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery.[2][3] Within the medicinal chemist's toolkit, the indole nucleus is recognized as a "privileged scaffold." Its bicyclic structure can effectively mimic the purine ring of adenosine triphosphate (ATP), enabling it to bind competitively to the ATP-binding site of many kinases.[1][4] This inherent binding capability makes indole derivatives a highly valuable starting point for the design of novel kinase inhibitors.
This guide focuses on a particularly strategic starting material: 2-(3-bromophenyl)-1H-indole . The utility of this scaffold is twofold:
-
The 2-phenyl-1H-indole Core: Provides the foundational structure for ATP-competitive binding within the kinase hinge region.
-
The 3-Bromo Substituent: Acts as a versatile and reactive chemical handle. It is perfectly positioned for late-stage diversification through powerful palladium-catalyzed cross-coupling reactions, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[5][6]
These application notes provide a comprehensive overview of the synthetic strategies, bio-evaluation protocols, and structure-activity relationship (SAR) principles involved in utilizing this compound as a core building block for the next generation of kinase inhibitors.
Section 1: Synthetic Strategy: Diversification via Cross-Coupling Chemistry
The bromine atom on the phenyl ring is not merely a substituent; it is an invitation for chemical modification. Palladium-catalyzed cross-coupling reactions are the cornerstone of this strategy, offering reliable and high-yielding methods to form new carbon-carbon and carbon-nitrogen bonds under conditions that are tolerant of a wide range of functional groups.[7]
The two most powerful reactions for this purpose are the Suzuki-Miyaura Coupling (for C-C bond formation) and the Buchwald-Hartwig Amination (for C-N bond formation).[5][8] These reactions allow researchers to rapidly generate a library of diverse analogs from a single, common intermediate.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol details a general procedure for coupling an aryl boronic acid to the this compound core.
Objective: To synthesize a bi-aryl derivative by creating a new carbon-carbon bond at the 3-position of the phenyl ring.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02-0.05 equiv)
-
SPhos (2, Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04-0.10 equiv)
-
Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Anhydrous 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
-
Nitrogen or Argon source
Step-by-Step Methodology:
-
Vessel Preparation: To a dry reaction vessel, add this compound, the selected boronic acid, and the base (K₃PO₄).
-
Catalyst Preparation: In a separate vial, pre-mix the Pd(OAc)₂ and the SPhos ligand in a small amount of the reaction solvent. This pre-formation of the active catalyst can improve reaction efficiency.
-
Inert Atmosphere: Seal the reaction vessel and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is critical as the Palladium catalyst is sensitive to oxygen.
-
Solvent Addition: Under the inert atmosphere, add the anhydrous dioxane/water solvent mixture to the main reaction vessel.
-
Catalyst Addition: Add the pre-mixed catalyst solution to the reaction vessel.
-
Reaction: Heat the mixture to 80-110 °C and stir vigorously for 4-24 hours. Reaction progress should be monitored by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Scientist's Notes & Rationale:
Causality: The choice of a bulky, electron-rich phosphine ligand like SPhos is crucial. It promotes the oxidative addition of the aryl bromide to the Pd(0) center and facilitates the final reductive elimination step, which forms the desired C-C bond.[8]
Trustworthiness: The reaction must be run under an inert atmosphere to prevent the oxidation of the phosphine ligand and the Pd(0) active catalyst, which would lead to catalyst deactivation and poor yields. Monitoring by LC-MS validates reaction completion and identifies potential side products.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol outlines a general method for coupling a primary or secondary amine to the scaffold.
Objective: To synthesize an aryl-amine derivative by creating a new carbon-nitrogen bond.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01-0.03 equiv)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.02-0.06 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.5-2.0 equiv)
-
Anhydrous Toluene or Dioxane
-
Reaction vessel and inert gas source
Step-by-Step Methodology:
-
Vessel Preparation: In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃, RuPhos, and NaOtBu to a dry reaction vessel. The base is highly hygroscopic and should be handled in an inert environment.
-
Reagent Addition: Add the this compound and the chosen amine to the vessel.
-
Solvent Addition: Add the anhydrous solvent (Toluene or Dioxane).
-
Reaction: Seal the vessel and heat to 90-120 °C for 6-24 hours, monitoring by LC-MS.
-
Work-up: After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purification: Purify the crude material via flash column chromatography.
Scientist's Notes & Rationale:
Expertise: The Buchwald-Hartwig amination is highly sensitive to the choice of base, ligand, and solvent. NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine. Ligands like RuPhos are effective for a broad range of amines.[5]
Validation: A key side reaction can be hydrodehalogenation (replacement of -Br with -H). Its presence, detectable by LC-MS, can indicate issues with catalyst activity or excessive reaction temperature/time.
Section 2: Biological Evaluation of Synthesized Inhibitors
Once a library of compounds has been synthesized, the next critical step is to evaluate their biological activity. This typically begins with an in vitro biochemical assay to measure direct inhibition of the target kinase, followed by cell-based assays to assess activity in a more complex biological system.
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining the IC₅₀ value of a compound against a specific kinase using an assay that measures ATP consumption.
Objective: To quantify the potency of a synthesized compound by determining the concentration required to inhibit 50% of the kinase's enzymatic activity (IC₅₀).
Materials:
-
Synthesized inhibitor library, serially diluted in DMSO
-
Recombinant protein kinase of interest
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Known potent inhibitor for the target kinase (positive control)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™, Kinase-Glo®)[9][10]
-
White, opaque 384-well microplates
-
Luminometer plate reader
Step-by-Step Methodology:
-
Compound Plating: Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include wells for the positive control and a negative control (DMSO vehicle only).
-
Kinase/Substrate Addition: Prepare a master mix containing the kinase reaction buffer, the recombinant kinase, and its peptide substrate. Add this mix to all wells.
-
Reaction Initiation: Prepare an ATP solution in the kinase buffer. Initiate the enzymatic reaction by adding the ATP solution to all wells. The final ATP concentration should ideally be at or near the Michaelis constant (Kₘ) for the specific kinase to ensure a sensitive measurement.
-
Incubation: Allow the reaction to proceed at 30°C or 37°C for a predetermined time (e.g., 60 minutes).
-
Signal Generation: Stop the kinase reaction and measure the remaining ATP by adding the detection reagent from the kit (e.g., ADP-Glo™ Reagent).[11] This reagent typically stops the reaction, depletes unconsumed ATP, and then converts the ADP produced into a luminescent signal.
-
Data Acquisition: After a final incubation period in the dark to stabilize the signal, measure the luminescence of each well using a plate reader.[9]
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to kinase activity.
-
Normalize the data using the negative control (0% inhibition) and positive control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic model (sigmoidal dose-response curve) to accurately determine the IC₅₀ value.[9]
-
Section 3: Structure-Activity Relationship (SAR) Insights
By combining the synthetic protocols with the biological evaluation, a structure-activity relationship (SAR) can be established. This process provides critical insights into which chemical modifications enhance inhibitor potency and selectivity.[12] The this compound scaffold is an excellent platform for SAR studies.
Table 1: Example SAR Data for this compound Analogs Against Kinase X and Kinase Y
| Compound ID | Modification at 3'-Position (R) | Synthesis Route | Kinase X IC₅₀ (nM) | Kinase Y IC₅₀ (nM) | Notes |
| Scaffold | -Br | - | >10,000 | >10,000 | Starting material, no activity. |
| 1a | -Phenyl | Suzuki | 850 | 2,300 | Simple aryl group adds weak activity. |
| 1b | -4-pyridyl | Suzuki | 120 | 950 | Introduction of H-bond acceptor improves potency. |
| 1c | -3-aminophenyl | Suzuki | 75 | 450 | Amino group further enhances potency. |
| 2a | -NH-phenyl | Buchwald-Hartwig | 45 | 1,500 | C-N linker shows good potency for Kinase X. |
| 2b | -NH-(4-methoxyphenyl) | Buchwald-Hartwig | 25 | 800 | Electron-donating group improves potency. |
| 2c | -NH-(3-pyridyl) | Buchwald-Hartwig | 8 | 25 | Potent dual inhibitor. Hinge-binding interaction. |
Data is illustrative and intended to demonstrate SAR principles.
Key SAR Insights:
-
Hydrogen Bond Acceptors: As seen in compound 1b , introducing nitrogen atoms (e.g., via a pyridine ring) often improves potency. This is because the nitrogen can form a critical hydrogen bond with the "hinge region" of the kinase ATP-binding pocket, a common interaction for many kinase inhibitors.[10]
-
Exploiting the Solvent Front: Modifications made via Suzuki or Buchwald-Hartwig coupling extend into the solvent-exposed region of the ATP pocket. The size, polarity, and hydrogen-bonding capacity of the 'R' group can be tuned to achieve higher potency and, importantly, selectivity between different kinases.
-
Linker Chemistry: The choice between a direct C-C bond (Suzuki) and a C-N linker (Buchwald-Hartwig) can significantly alter the geometry and binding mode of the inhibitor, leading to different potency and selectivity profiles (compare 1c and 2a ).
Conclusion
The this compound scaffold represents a highly valuable and strategically designed starting point for modern kinase inhibitor discovery programs. Its indole core provides a reliable anchor for binding to the kinase hinge region, while the synthetically versatile bromine handle allows for rapid and systematic exploration of structure-activity relationships through robust and well-established cross-coupling chemistry. By combining the synthetic and biological protocols outlined in these notes, researchers can efficiently generate and evaluate novel compound libraries, accelerating the journey toward the discovery of potent and selective kinase inhibitors for a range of therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: 2-(3-bromophenyl)-1H-indole as a Versatile Scaffold for Novel Heterocyclic Architectures
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in natural products and its ability to bind to a wide array of biological targets.[1][2] Specifically, 2-phenylindole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] This guide focuses on a particularly valuable building block, 2-(3-bromophenyl)-1H-indole , highlighting its strategic utility in the synthesis of novel and complex heterocyclic systems. The bromine atom on the phenyl ring serves as a versatile synthetic handle, enabling a diverse range of transformations, primarily through palladium-catalyzed cross-coupling and intramolecular cyclization reactions. This document provides the scientific rationale, detailed experimental protocols, and workflow diagrams for leveraging this key intermediate in drug discovery and materials science.
Strategic Importance of this compound
The utility of this compound lies in its dual-functionality. The indole core provides the foundational pharmacophore, while the strategically placed bromine atom on the appended phenyl ring acts as a reactive site for sophisticated molecular engineering. This C(sp²)-Br bond is an ideal substrate for numerous transition-metal-catalyzed reactions, allowing for the controlled and predictable introduction of new functional groups or the formation of new ring systems. This approach bypasses the often-challenging direct functionalization of the indole core, providing a robust platform for library synthesis and the development of novel chemical entities.
Synthesis of the Core Scaffold: this compound
The most common and reliable method for synthesizing 2-aryl indoles is the Fischer Indole Synthesis .[6][7][8] This reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and a ketone or aldehyde.[9]
Mechanism Insight: The reaction proceeds through the condensation of phenylhydrazine with 3-bromoacetophenone to form a hydrazone. Under acidic conditions, this intermediate tautomerizes to an enamine, which then undergoes a[4][4]-sigmatropic rearrangement. Subsequent aromatization with the elimination of ammonia yields the stable 2-aryl indole product.[7][9]
Protocol 1: Synthesis of this compound
-
Reagents: Phenylhydrazine (1.0 eq), 3'-Bromoacetophenone (1.0 eq), Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂).
-
Procedure:
-
To a stirred solution of phenylhydrazine (1.0 eq) in ethanol, add 3'-bromoacetophenone (1.0 eq).
-
Add a catalytic amount of acetic acid and reflux the mixture for 1-2 hours to form the hydrazone intermediate.
-
Remove the ethanol under reduced pressure.
-
To the resulting crude hydrazone, add polyphosphoric acid (approx. 10 times the weight of the hydrazone).
-
Heat the mixture to 120-140 °C and stir for 30-60 minutes, monitoring the reaction by TLC.
-
Allow the mixture to cool to approximately 80 °C and pour it carefully onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated solution of sodium hydroxide (NaOH) until basic (pH > 8).
-
The solid product precipitates out. Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
-
Application I: C-C and C-N Bond Formation via Palladium-Catalyzed Cross-Coupling
The aryl bromide moiety is a premier substrate for palladium-catalyzed cross-coupling, enabling the construction of new carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.
Suzuki-Miyaura Coupling: Introducing Aryl and Heteroaryl Groups
Causality: The Suzuki-Miyaura reaction is a powerful tool for creating biaryl or heteroaryl-aryl structures, which are common motifs in pharmacologically active molecules.[10] This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester), facilitated by a palladium catalyst and a base.[11][12] The choice of ligand and base is critical for achieving high yields, especially with heteroaromatic partners.[10][13]
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Materials: this compound (1.0 eq), Arylboronic acid (1.2-1.5 eq), Pd(dppf)Cl₂ (2-5 mol%), Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq), 1,4-Dioxane and Water (e.g., 4:1 v/v).
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and the base under an inert atmosphere (Argon or Nitrogen).
-
Add the degassed solvent system (1,4-dioxane and water).
-
Purge the reaction mixture with argon for 10-15 minutes.
-
Heat the mixture to 90-100 °C with vigorous stirring for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to obtain the desired 2-(3'-substituted-biphenyl-3-yl)-1H-indole.
-
| Arylboronic Acid Example | Palladium Catalyst | Base | Yield (%) |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 85-95% |
| Pyridine-3-boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 70-85% |
| Thiophene-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 80-90% |
| 4-Cyanophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 88-96% |
| Yields are representative and may vary based on specific reaction conditions. |
Buchwald-Hartwig Amination: Forging C-N Bonds
Causality: The Buchwald-Hartwig amination is the premier method for constructing aryl C-N bonds, a linkage central to countless pharmaceuticals.[14][15] It allows for the coupling of aryl halides with a wide variety of nitrogen nucleophiles, including primary and secondary amines and N-heterocycles.[16] The reaction requires a palladium catalyst paired with a sterically bulky, electron-rich phosphine ligand and a strong, non-nucleophilic base to facilitate the catalytic cycle.[14]
Caption: Experimental workflow for Buchwald-Hartwig amination.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
Materials: this compound (1.0 eq), Amine (1.1-1.5 eq), Pd₂(dba)₃ (1-3 mol%), XPhos or RuPhos (2-6 mol%), Sodium tert-butoxide (NaOtBu) (1.4-2.0 eq), Anhydrous Toluene.
-
Procedure:
-
In an inert atmosphere glovebox, add the palladium source, ligand, and base to a Schlenk tube.
-
Add the this compound and the amine.
-
Add anhydrous toluene and seal the tube.
-
Remove the tube from the glovebox and heat the mixture to 100-110 °C with vigorous stirring for 6-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench carefully with water.
-
Filter the mixture through a pad of Celite to remove palladium residues.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography.
-
| Amine Example | Ligand | Base | Yield (%) |
| Morpholine | XPhos | NaOtBu | 90-98% |
| Aniline | RuPhos | K₃PO₄ | 85-95% |
| Piperidine | XPhos | NaOtBu | 88-96% |
| Indazole | RuPhos | Cs₂CO₃ | 75-85% |
| Yields are representative and may vary based on specific reaction conditions. |
Application II: Synthesis of Fused Polycyclic Heterocycles via Intramolecular Cyclization
The true power of the this compound scaffold is realized in its ability to form complex, fused ring systems. These rigid architectures are of high interest in drug design as they can precisely orient functional groups for optimal target binding.
Causality: Intramolecular cyclization reactions leverage the proximity of the bromo-phenyl group to other reactive sites within the same molecule.[17] By first modifying the indole nitrogen (e.g., N-alkylation with an unsaturated chain), a precursor is formed where a palladium-catalyzed C-H activation or Heck-type reaction can forge a new ring, leading to novel tricyclic or tetracyclic scaffolds.[18][19]
Caption: Logical pathway for synthesis of fused heterocycles.
Protocol 4: Two-Step Synthesis of an Indolo-fused Scaffold
Step A: Synthesis of N-Allyl-2-(3-bromophenyl)-1H-indole
-
Materials: this compound (1.0 eq), Sodium hydride (NaH, 60% dispersion in oil, 1.2 eq), Allyl bromide (1.2 eq), Anhydrous DMF.
-
Procedure:
-
To a stirred suspension of NaH in anhydrous DMF at 0 °C, add a solution of this compound in DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add allyl bromide dropwise and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the N-allylated precursor.
-
Step B: Palladium-Catalyzed Intramolecular Heck Cyclization
-
Materials: N-Allyl-2-(3-bromophenyl)-1H-indole (1.0 eq), Palladium(II) acetate (Pd(OAc)₂, 5-10 mol%), Tri-o-tolylphosphine (P(o-tol)₃, 10-20 mol%), Potassium carbonate (K₂CO₃, 2.0 eq), Anhydrous acetonitrile or DMF.
-
Procedure:
-
To a Schlenk tube, add the N-allylated precursor, Pd(OAc)₂, P(o-tol)₃, and K₂CO₃ under an inert atmosphere.
-
Add the anhydrous solvent and degas the mixture.
-
Heat the reaction to 100-120 °C for 12-24 hours.
-
Monitor the formation of the cyclized product by LC-MS.
-
Cool the reaction, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to isolate the novel fused heterocyclic product.
-
Conclusion
This compound is a high-value, versatile intermediate for the synthesis of advanced heterocyclic scaffolds. Its strategic design allows for the application of robust and predictable palladium-catalyzed reactions to either append diverse functionalities or construct complex, fused polycyclic systems. The protocols outlined in this guide serve as a validated starting point for researchers in medicinal chemistry and materials science to explore novel chemical space and accelerate the development of next-generation therapeutics and functional materials.
References
- 1. researchgate.net [researchgate.net]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. omicsonline.org [omicsonline.org]
- 4. omicsonline.org [omicsonline.org]
- 5. Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. testbook.com [testbook.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. mdpi.com [mdpi.com]
- 19. Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-bromophenyl)-1H-indole
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis of 2-(3-bromophenyl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during the synthesis of this important heterocyclic scaffold. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the reaction mechanics to empower you to optimize your yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound, and what are their main trade-offs?
There are several established methods, each with distinct advantages and disadvantages. The three most common routes are the Fischer, Bischler-Möhlau, and modern Palladium-catalyzed syntheses.
-
Fischer Indole Synthesis: This is a classic and widely used method that involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[1] For your target molecule, this would typically involve reacting phenylhydrazine with 3-bromoacetophenone. It is a robust method but can suffer from harsh conditions and potential side reactions.[2][3]
-
Bischler-Möhlau Indole Synthesis: This route forms a 2-aryl-indole from an α-bromo-acetophenone and an excess of aniline.[4] While conceptually straightforward, it is notorious for requiring harsh conditions, which can lead to poor yields and unpredictable regiochemistry, sometimes yielding the 3-aryl isomer as a significant byproduct.[5]
-
Palladium-Catalyzed Cross-Coupling Reactions: These modern methods are often the most efficient and versatile. Strategies like Suzuki coupling or direct C-H arylation offer milder reaction conditions, broader functional group tolerance, and excellent regioselectivity for the C2 position.[6][7] For example, a Heck-type reaction can directly couple indole with 3-bromoiodobenzene.[6]
Q2: My overall yield is consistently low, regardless of the method. What are the first general factors I should investigate?
Low yields are a frequent challenge in multi-step organic synthesis.[8] Before deep-diving into reaction-specific parameters, always validate the fundamentals:
-
Reagent Purity: Impurities in starting materials (e.g., phenylhydrazine, 3-bromoacetophenone, or indole) can inhibit catalysts or introduce side reactions.[9] Verify the purity of your reagents by NMR or GC-MS and consider purification (recrystallization, distillation, or chromatography) if necessary.
-
Solvent and Atmosphere Quality: Many indole syntheses, especially those involving organometallics or sensitive intermediates, are susceptible to moisture and oxygen.[9] Ensure you are using anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon) where required.
-
Reaction Monitoring: Do not rely solely on time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. A reaction may stall, proceed faster than expected, or show product degradation over time. Quench the reaction when optimal conversion is achieved.[10]
Q3: How do I choose the most appropriate synthetic route for my specific project needs?
The optimal route depends on your priorities, including scale, available starting materials, and downstream applications.
-
For large-scale synthesis where cost is a major factor: The Fischer Indole Synthesis is often preferred due to the low cost of the basic starting materials.[1]
-
For medicinal chemistry and analogue synthesis: Palladium-catalyzed methods are superior. They offer high tolerance for other functional groups on either coupling partner, allowing for the rapid generation of a diverse library of derivatives with high purity and predictable regioselectivity.[6][11]
-
When starting from aniline: The Bischler-Möhlau synthesis is a direct option, but be prepared for significant optimization.[5] Modern modifications using microwave irradiation may offer improved yields and shorter reaction times.[12]
Comparative Overview of Synthetic Routes
| Parameter | Fischer Indole Synthesis | Bischler-Möhlau Synthesis | Palladium-Catalyzed C-H Arylation |
| Primary Precursors | Phenylhydrazine, 3-Bromoacetophenone | Aniline, α-bromo-3-bromoacetophenone | 1H-Indole, 3-Bromoaryl Halide |
| Typical Conditions | Strong acid (Brønsted or Lewis), heat.[1] | High temperature, excess aniline.[4] | Pd catalyst, ligand, base, organic solvent.[6] |
| Common Yields | Variable (Low to Good) | Often low and inconsistent.[5] | Good to Excellent |
| Key Advantages | Cost-effective, well-established. | Direct use of aniline. | High regioselectivity, mild conditions, functional group tolerance. |
| Primary Challenges | Harsh conditions, potential N-N bond cleavage side reactions.[13] | Poor yields, formation of regioisomers, harsh conditions.[4][5] | Catalyst cost, sensitivity to air/moisture. |
Troubleshooting Guide: From Low Yields to Complex Purifications
This section addresses specific issues you may encounter during your experiments in a cause-and-effect format.
Issue 1: Reaction Fails to Initiate or Yields are Extremely Low (<10%)
This common and frustrating issue often points to a fundamental problem with the reaction setup or reagents.
Possible Cause A: Inactive Catalyst System (Fischer or Pd-Catalyzed Routes)
-
Why it happens: In the Fischer synthesis, the acid catalyst is essential for the key[5][5]-sigmatropic rearrangement that forms the indole ring.[1][14] If the acid is too weak or degraded, the reaction will not proceed. In palladium-catalyzed reactions, the active Pd(0) species can be oxidized or the ligand can decompose, halting the catalytic cycle.
-
How to solve it:
-
Fischer Synthesis: Screen a panel of both Brønsted (e.g., p-TsOH, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[2][14] The optimal catalyst is often substrate-dependent.
-
Palladium-Catalyzed Synthesis: Ensure the palladium precursor and ligand are of high quality. If using a Pd(II) precatalyst, ensure the conditions are suitable for its reduction to the active Pd(0) species. Degas all solvents thoroughly to remove oxygen.
-
Possible Cause B: N-N Bond Cleavage (Fischer Indole Synthesis)
-
Why it happens: A significant competing pathway in the Fischer synthesis is the acid-catalyzed cleavage of the nitrogen-nitrogen bond in the hydrazone intermediate.[13] This pathway is particularly favored if the substituents on the carbonyl-derived portion are strongly electron-donating, as they can stabilize the resulting iminylcarbocation intermediate.[13][15]
-
How to solve it:
-
Modify Conditions: Use a milder Lewis acid (e.g., ZnCl₂) instead of a strong Brønsted acid, which can sometimes favor the desired cyclization over cleavage.
-
Change Strategy: If N-N cleavage remains dominant, the Fischer route may be unsuitable for your specific substituted precursor. A palladium-catalyzed approach would be a more reliable alternative.
-
Issue 2: TLC/LC-MS Analysis Shows Multiple Products
The formation of multiple products indicates a lack of selectivity, which can arise from poor regiocontrol or competing side reactions.
Possible Cause A: Formation of 3-Aryl-Indole Regioisomer (Bischler-Möhlau)
-
Why it happens: The mechanism of the Bischler-Möhlau synthesis is complex and can proceed through multiple pathways, leading to both 2-aryl and 3-aryl indole products.[5] The final ratio is highly dependent on the specific substrates and reaction conditions, making it difficult to control.
-
How to solve it:
-
Re-evaluate the Route: Due to its inherent lack of regioselectivity, the Bischler-Möhlau synthesis is often a poor choice for producing a single, pure 2-aryl-indole.
-
Switch to a Regiospecific Method: A directed C-H activation/arylation at the C2 position of indole using a palladium catalyst will provide the desired this compound isomer exclusively.[6]
-
Possible Cause B: Decomposition of Starting Material or Product
-
Why it happens: The harsh acidic and/or high-temperature conditions common in classical indole syntheses can cause decomposition.[16] Indoles themselves, while aromatic, can be sensitive to strong acids.
-
How to solve it:
-
Lower the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This can often improve selectivity by favoring the desired kinetic product.[16]
-
Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent subsequent degradation of the product.
-
Use Milder Reagents: Consider modern, milder protocols. For instance, microwave-assisted Bischler-Möhlau or Buchwald's palladium-catalyzed modification of the Fischer synthesis can provide the product under less destructive conditions.[1][12]
-
Issue 3: Difficulty in Product Purification
Even with a good yield, isolating the final product can be a significant hurdle.
Possible Cause A: Co-elution of Product with Impurities
-
Why it happens: The product may have a similar polarity to a persistent starting material or a major byproduct, making separation by standard column chromatography difficult.
-
How to solve it:
-
Optimize Chromatography: Systematically screen different solvent systems for flash chromatography. A switch from ethyl acetate/hexane to dichloromethane/methanol or the addition of a small amount of triethylamine (for basic impurities) or acetic acid (for acidic impurities) can dramatically alter separation.
-
Recrystallization: If the product is a solid, recrystallization is an excellent and scalable purification method. Experiment with various solvents to find one in which the product is soluble when hot but sparingly soluble when cold, while impurities remain in solution.
-
Possible Cause B: Product is a Persistent Oil
-
Why it happens: Many organic compounds do not crystallize easily.
-
How to solve it:
-
High-Vacuum Distillation: If the product is thermally stable, Kugelrohr or short-path distillation can be effective for removing non-volatile impurities.
-
Salt Formation/Cleavage: If the indole nitrogen is accessible, it can be reacted with a suitable reagent to form a solid derivative (e.g., a tosylate or a salt with an acid), which can be purified by recrystallization and then cleaved to regenerate the pure indole product. A patented method for purifying indole involves forming a reversible 2-sodium sulfonate indoline adduct, which can be washed to remove impurities and then hydrolyzed to release the pure indole.[17]
-
Visualized Workflows & Mechanisms
Diagrams can clarify complex decision-making processes and reaction pathways.
Caption: General Troubleshooting Workflow for Low Yields.
Caption: Key Stages of the Fischer Indole Synthesis Mechanism.[1]
Experimental Protocols
Protocol 1: Modified Fischer Indole Synthesis
This protocol provides a general guideline. Optimal acid catalyst and temperature may require screening.
Materials:
-
Phenylhydrazine hydrochloride
-
3'-Bromoacetophenone
-
Ethanol (anhydrous)
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve 3'-bromoacetophenone (1.0 eq) and phenylhydrazine hydrochloride (1.1 eq) in anhydrous ethanol. Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the ketone by TLC.
-
Solvent Removal: Once the hydrazone formation is complete, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Cyclization: To the crude hydrazone residue, add the acid catalyst. If using PPA, add approximately 10 times the weight of the hydrazone and heat to 100-140 °C. If using ZnCl₂, add 2-4 equivalents and heat in a high-boiling solvent (e.g., xylenes) or neat if the hydrazone is a liquid at reaction temperature.
-
Monitoring: Monitor the reaction by TLC until the hydrazone spot is consumed (typically 1-5 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by pouring it onto crushed ice and neutralizing with a saturated solution of sodium bicarbonate or ammonium hydroxide.
-
Extraction: Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude solid or oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
Protocol 2: Palladium-Catalyzed C2-Arylation of Indole
This protocol is adapted from modern direct arylation methods and offers high regioselectivity.[6]
Materials:
-
1H-Indole
-
1-Bromo-3-iodobenzene (or other suitable 3-bromoaryl halide)
-
Palladium(II) Acetate [Pd(OAc)₂]
-
Tricyclohexylphosphine [PCy₃] or other suitable ligand
-
Potassium Carbonate (K₂CO₃) or another suitable base
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
Procedure:
-
Reaction Setup: Flame-dry a Schlenk flask equipped with a magnetic stir bar and allow it to cool under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: To the flask, add 1H-indole (1.5 eq), 1-bromo-3-iodobenzene (1.0 eq), Pd(OAc)₂ (2-5 mol%), the phosphine ligand (4-10 mol%), and K₂CO₃ (2.0 eq).
-
Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C. The optimal temperature will depend on the specific substrates and solvent used.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the aryl halide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford pure this compound.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. Palladium-Catalyzed Synthesis of 2,3-Diaryl- N-methylindoles from ortho-Alkynylanilines and Aryl Pinacol Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 13. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fischer_indole_synthesis [chemeurope.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. CN105646324A - Preparation method of high-purity indole - Google Patents [patents.google.com]
Common side products in the synthesis of 2-arylindoles and their avoidance
Welcome to the Technical Support Center for the synthesis of 2-arylindoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of indole synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges, particularly the formation of undesired side products. Our focus is on providing practical, field-proven insights grounded in mechanistic understanding to empower you to optimize your synthetic strategies.
Introduction to 2-Arylindole Synthesis
The 2-arylindole scaffold is a privileged structure in medicinal chemistry and materials science, appearing in numerous biologically active compounds and functional materials. Consequently, a variety of synthetic methods have been developed for its construction. However, each of these methods comes with its own set of challenges, most notably the formation of side products that can complicate purification and reduce yields. This guide will delve into the intricacies of several common synthetic routes, offering solutions to frequently encountered problems.
I. The Fischer Indole Synthesis: A Classic Route Fraught with Nuances
The Fischer indole synthesis, first reported in 1883, is a robust and widely used method for preparing indoles from arylhydrazines and carbonyl compounds under acidic conditions.[1] While versatile, it is sensitive to reaction parameters and can lead to a variety of side products.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Fischer indole synthesis is producing a mixture of regioisomers. How can I control the regioselectivity?
A1: The formation of regioisomers is a common issue when using unsymmetrical ketones. The direction of enamine formation, a key intermediate, dictates the final substitution pattern of the indole.
-
Mechanistic Insight: The reaction proceeds through the formation of an enehydrazine intermediate, which then undergoes a[2][2]-sigmatropic rearrangement. With an unsymmetrical ketone, two different enehydrazines can form, leading to two possible indole regioisomers.
-
Troubleshooting Strategies:
-
Acid Catalyst Choice: The choice of acid catalyst is critical. Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can influence the regioselectivity.[3][4] Experimenting with a range of acids is recommended. Eaton's reagent (P₂O₅/MeSO₃H) has been reported to provide excellent regiocontrol in certain cases.[5]
-
Steric Hindrance: Bulky substituents on the ketone or the arylhydrazine can direct the cyclization to the less sterically hindered position.
-
Electronic Effects: Electron-donating groups on the arylhydrazine ring can influence the direction of cyclization.
-
Q2: I'm observing significant amounts of tar and decomposition products in my reaction mixture. What is causing this and how can I prevent it?
A2: Tar formation is typically a result of harsh reaction conditions.
-
Causality: High temperatures and strong acids can lead to the degradation of starting materials, intermediates, and the final indole product.[6]
-
Avoidance Protocols:
-
Temperature Control: Carefully control the reaction temperature. Start with milder conditions and gradually increase the temperature only if necessary.
-
Catalyst Optimization: A catalyst that is too strong can cause decomposition. Screen different acid catalysts to find one that promotes the reaction efficiently without causing degradation.
-
Solvent Selection: In some cases, running the reaction in a high-boiling solvent can lead to better temperature control and reduced charring.
-
Q3: My reaction is failing, or the yield is very low. What are the likely causes?
A3: Several factors can contribute to a failed or low-yielding Fischer indole synthesis.
-
Unstable Hydrazone Intermediate: Some arylhydrazones are unstable and can decompose before cyclization.
-
Solution: A one-pot procedure, where the hydrazone is generated in situ and immediately cyclized without isolation, can mitigate this issue.[7]
-
-
Competing N-N Bond Cleavage: Electron-donating groups on the carbonyl component can stabilize an intermediate iminylcarbocation, favoring a competing heterolytic N-N bond cleavage over the desired[2][2]-sigmatropic rearrangement.[8]
-
Solution: Consider using milder reaction conditions or an alternative synthetic route for these substrates.
-
Visualizing the Fischer Indole Synthesis: Main vs. Side Pathways
References
- 1. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 2-(3-bromophenyl)-1H-indole under different storage conditions
Introduction: Welcome to the technical support guide for 2-(3-bromophenyl)-1H-indole. This molecule belongs to the 2-arylindole class, a "privileged structure" in medicinal chemistry and drug discovery due to its presence in a wide array of biologically active compounds.[1] Understanding the chemical stability of this compound is paramount for ensuring the integrity of experimental results, from initial screening to late-stage development. This guide provides practical, in-depth answers to common questions regarding the storage, handling, and potential degradation of this compound, empowering researchers to maintain sample purity and troubleshoot stability-related issues.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common user queries in a direct question-and-answer format.
Section 1: Basic Handling & Storage
Q1: What are the recommended storage conditions for solid this compound?
A: For optimal long-term stability, solid this compound should be stored in a tightly sealed container, protected from light, at a low temperature. The ideal condition is ≤ -20°C in a desiccated environment. For short-term storage (weeks), refrigeration at 2-8°C is acceptable.[2] The key is to minimize exposure to the three primary degradation catalysts: light, heat, and atmospheric moisture.
-
Expertise & Causality: The indole nucleus can be susceptible to oxidation and polymerization, processes that are accelerated by heat and light.[3] The bromophenyl group is generally stable, but the overall molecule benefits from cold, dark, and dry conditions to slow down any potential degradation kinetics. Storing under an inert atmosphere (e.g., argon or nitrogen) is best practice, though not always necessary for the solid form if stored correctly.
Q2: How should I prepare and store solutions of this compound? What solvents are recommended?
A: Solutions are inherently less stable than the solid material.
-
Solvent Choice: Use high-purity, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (ACN). Avoid protic solvents like methanol or ethanol for long-term storage, as they can participate in potential degradation reactions. Ensure solvents are free of peroxides, especially ethers like THF, which can initiate oxidative degradation.
-
Storage Protocol: Prepare solutions fresh whenever possible. If storage is necessary, aliquot the solution into single-use volumes in amber glass vials with Teflon-lined caps.[2] Store at ≤ -20°C , and preferably at -80°C for extended periods. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.
Section 2: Investigating Degradation
Q3: My solid sample of this compound has developed a yellow or brownish tint over time. What is the likely cause?
A: Color change is a common visual indicator of degradation. The most probable cause is a combination of minor oxidation and/or polymerization of the indole ring. Indoles are known to be sensitive to air and light, leading to the formation of colored oligomeric species. While this may indicate only a small percentage of degradation, it is a clear warning sign that the sample's purity may be compromised. We strongly recommend re-analyzing the material for purity before use.
Q4: I'm seeing new, unexpected peaks in my HPLC/LC-MS analysis of an older sample. What are the most probable degradation pathways?
A: Based on the structure of this compound, several degradation pathways are plausible under stress conditions. These are precisely the pathways investigated in forced degradation studies.[4][5]
-
Oxidation: The electron-rich indole ring is susceptible to oxidation. This can occur at the C2-C3 double bond, potentially forming oxindole derivatives or other ring-opened products. This is often the most common degradation pathway for indole-containing compounds.[6]
-
Hydrolysis (Acid/Base Mediated): While the core structure is relatively stable against hydrolysis, extreme pH conditions can promote degradation. Strong acids can lead to polymerization of the indole nucleus.[3]
-
Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate radical-based reactions, leading to dimerization or reaction with solvent molecules.
-
Debromination: The carbon-bromine bond can be cleaved under certain reductive or high-energy conditions (e.g., intense UV light, presence of certain metals/catalysts).[7][8][9] This would result in the formation of 2-phenyl-1H-indole.
Caption: Potential degradation pathways for this compound.
Q5: How can I definitively confirm if my sample has degraded and assess its purity?
A: Visual inspection is not sufficient. You must use analytical techniques. A stability-indicating chromatographic method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, is the gold standard.[10]
-
Procedure: Compare the chromatogram of your aged sample against a recent, high-purity reference standard.
-
Confirmation of Degradation: Degradation is confirmed by a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.[6] Peak purity analysis using a Diode Array Detector (DAD) can also reveal co-eluting impurities under the main peak.
Technical Protocols & Workflows
Guide 1: Summary of Recommended Storage Conditions
| State | Solvent | Temperature | Duration | Container | Atmosphere |
| Solid | N/A | ≤ -20°C | Long-Term (>6 months) | Tightly sealed, amber glass | Inert gas (recommended) |
| Solid | N/A | 2-8°C | Short-Term (<6 months) | Tightly sealed, amber glass | Air |
| Solution | Anhydrous DMSO, DMF | -80°C | Long-Term (>1 month) | Amber glass vial, Teflon cap | Inert gas (recommended) |
| Solution | Anhydrous DMSO, DMF | ≤ -20°C | Short-Term (<1 month) | Amber glass vial, Teflon cap | Air |
Guide 2: Protocol for a Foundational Forced Degradation Study
This protocol allows you to assess the intrinsic stability of your compound and develop a stability-indicating analytical method.[11] It is a self-validating system; the success of the study validates the method's ability to detect degradation.
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in an appropriate solvent like acetonitrile.
-
Aliquotting: Distribute the stock solution into separate, clearly labeled amber vials for each stress condition. One vial should be kept as an unstressed control.
-
Applying Stress:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide.[6]
-
Thermal Degradation: Place one vial in an oven or heating block.
-
Photolytic Degradation: Expose one vial to a calibrated light source as specified in ICH guideline Q1B.
-
-
Incubation: Store the stress samples at an elevated temperature (e.g., 60°C) and the control sample at 2-8°C. The oxidative and photolytic samples are typically kept at room temperature.
-
Sampling & Analysis: At specified time points (e.g., 2, 8, 24 hours), take an aliquot from each vial. Before analysis, the acidic and basic samples must be neutralized with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for HPLC analysis.
-
Interpretation: Analyze all samples by a suitable HPLC method. The goal is to achieve 5-20% degradation of the active ingredient. If degradation is too rapid, reduce the temperature or stressor concentration. If it's too slow, increase them. A successful study will demonstrate that the analytical method can separate the intact parent compound from all formed degradation products.
Guide 3: Workflow for Developing a Stability-Indicating HPLC Method
-
Column & Mobile Phase Scouting:
-
Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Scout mobile phases consisting of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (acetonitrile or methanol). Run a gradient from low to high organic to determine the approximate elution time.
-
-
Method Optimization using Stressed Samples:
-
Inject a cocktail of your forced degradation samples (or the most degraded sample).
-
Optimize the gradient, flow rate, and temperature to achieve baseline separation between the parent peak and all degradation product peaks.
-
Use a Diode Array Detector (DAD) to check for peak purity and select the optimal wavelength for detection of both the parent and its degradants.[6][10]
-
-
Method Validation (per ICH Q2(R1)):
-
Once optimized, the method should be validated for specificity, linearity, accuracy, precision, and robustness to prove it is suitable for its intended purpose of quantifying stability.
-
References
- 1. 2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Table I-2, Preparation and Storage of Dose Formulations in the Gavage Studies of Indole-3--carbinol - NTP Technical Report on the Toxicology Studies of Indole-3-carbinol (CASRN 700-06-1) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of Indole-3-carbinol in Harlan Sprague Dawley Rats and B6C3F1/N Mice Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. uop.edu.pk [uop.edu.pk]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability-indicating chromatographic methods for the determination of sertindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Preventing degradation of 2-phenyl-1H-indole derivatives during experiments
Welcome to the technical support guide for handling 2-phenyl-1H-indole derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and degradation of these valuable compounds. As a class of molecules with significant pharmacological potential, ensuring their integrity throughout experimental workflows is paramount for obtaining reliable and reproducible results.[1][2][3] This guide provides in-depth, cause-and-effect explanations and validated protocols to help you navigate these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Part 1: Understanding Degradation - The Chemistry of Instability
Question: What are the primary environmental factors that cause my 2-phenyl-1H-indole derivatives to degrade?
Answer: 2-Phenyl-1H-indole derivatives are susceptible to degradation primarily through three main pathways: oxidation, photodegradation, and acid/base-catalyzed reactions. Understanding the causality of these pathways is the first step toward prevention.
-
Oxidation: This is the most common degradation pathway. The indole nucleus is electron-rich, making it highly susceptible to oxidation.[4] The reaction is often initiated by atmospheric oxygen, forming radical cations which can lead to a cascade of products, including 2-oxindoles and various ring-opened species.[5][6] The presence of transition metals can catalyze these oxidative processes. In one documented pathway, anodic oxidation of 2-phenyl-1H-indole in the presence of oxygen leads to the formation of an indol-2-yloxyl radical, which undergoes further reactions.[5]
-
Photodegradation: Exposure to light, particularly in the UV spectrum, can provide the energy needed to excite the indole ring system, leading to the formation of reactive species. This can accelerate oxidation or lead to dimerization and polymerization, often observed as a discoloration or precipitation in solutions. The photocatalytic degradation of indole itself has been demonstrated using processes like UV/TiO2.[7]
-
pH Instability: Both strongly acidic and strongly basic conditions can promote degradation. Strong acids can lead to polymerization or rearrangement reactions. While the indole NH is weakly acidic, strong bases can deprotonate it, and the resulting anion may have altered stability or reactivity, especially in the presence of electrophiles or oxygen.
Part 2: Proactive Measures - Storage and Handling Protocols
Question: What are the definitive best practices for storing 2-phenyl-1H-indole derivatives to ensure long-term stability?
Answer: Proper storage is your first and most effective line of defense against degradation. The optimal conditions depend on whether the compound is in solid form or in solution.
Table 1: Recommended Storage Conditions for 2-Phenyl-1H-Indole Derivatives
| Form | Temperature | Atmosphere | Light Conditions | Rationale & Best Practices |
| Solid (Powder) | 2-8°C or -20°C | Inert Gas (Argon or N₂) | Amber Vial / Dark | Storing solids cold slows down any potential solid-state reactions.[8] An inert atmosphere displaces oxygen and moisture, preventing oxidation and hydrolysis.[9][10] Using an amber vial protects the compound from photodegradation. |
| Solution | -20°C or -80°C | Inert Gas (Argon or N₂) | Amber Vial / Dark | Freezing solutions significantly reduces molecular motion and reaction kinetics. It is critical to use a high-purity, anhydrous, and degassed solvent to prepare the solution. Multiple freeze-pump-thaw cycles are recommended for the solvent before use. |
Question: My compound is air-sensitive. What is the standard workflow for setting up an experiment to minimize exposure to oxygen and moisture?
Answer: Handling air-sensitive compounds like many 2-phenyl-1H-indoles requires specific laboratory techniques to maintain an inert atmosphere.[11][12] The most common methods involve using a Schlenk line or a glovebox.[13][14]
The fundamental principle is to remove the ambient atmosphere (oxygen and water vapor) from the reaction vessel and replace it with a dry, inert gas, typically argon or nitrogen.[15] This is achieved by repeatedly cycling between vacuum and the inert gas supply.
Experimental Workflow: Inert Atmosphere Reaction Setup
Below is a generalized workflow for setting up a reaction using a Schlenk line. The goal is to create a self-validating system where the integrity of the atmosphere protects the compound.
Caption: Inert atmosphere experimental workflow using a Schlenk line.
Part 3: Analysis and Troubleshooting - Identifying Degradation
Question: My experimental results are inconsistent. How can I analytically confirm if my 2-phenyl-1H-indole sample has degraded?
Answer: When you suspect degradation, a combination of chromatographic and spectroscopic techniques is the best approach for confirmation and characterization.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. A fresh, reference sample should show a single, sharp peak. Degraded samples will typically show additional peaks, often with different retention times indicating a change in polarity. A diode-array detector (DAD) is useful as it can show changes in the UV-Vis spectrum, which often accompanies degradation.[16][17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection power of mass spectrometry. It is invaluable for identifying degradation products. For example, if you suspect oxidation, you would look for masses corresponding to the addition of one or more oxygen atoms (M+16, M+32, etc.) to your parent compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly sensitive to changes in a molecule's structure. Degradation will result in the appearance of new signals or shifts in existing ones.[18][19] For instance, the oxidation of the indole ring will cause significant changes in the chemical shifts of the aromatic and NH protons.[20][21][22] Comparing the spectrum of a suspect sample to a well-characterized reference standard is the most definitive method.[21]
Table 2: Troubleshooting Common Degradation Symptoms
| Observed Issue | Probable Cause(s) | Recommended Analytical Steps | Expected Outcome if Degraded |
| Sample (solid or solution) develops a yellow/brown color. | Oxidation, Photodegradation, Polymerization | 1. HPLC-DAD: Compare to reference. 2. UV-Vis: Check for new absorption bands. | 1. Multiple peaks in HPLC chromatogram. 2. Broad absorbance at longer wavelengths. |
| New spots appear on TLC analysis. | Formation of more polar degradation products. | 1. LC-MS: To identify the mass of the new spots. 2. Prep-TLC/HPLC: To isolate the impurity for NMR. | 1. Masses corresponding to oxidized or hydrolyzed products (e.g., M+16). |
| Inconsistent biological activity or reaction yield. | Loss of active parent compound. | 1. qNMR (Quantitative NMR): To determine the exact purity of the starting material. 2. HPLC: To quantify the percentage of parent compound remaining. | 1. Purity assay shows a lower concentration of the active compound than expected. |
| Precipitate forms in a stored solution. | Polymerization or formation of an insoluble degradation product. | 1. Filter and wash precipitate. 2. Analyze filtrate by HPLC. 3. Attempt to dissolve and analyze precipitate (NMR, MS). | 1. Parent compound concentration in filtrate is reduced. 2. Analysis of solid may show complex mixture or polymer. |
Validated Protocols
Protocol 1: Preparation of a Stock Solution in Anhydrous, Degassed Solvent
This protocol describes the preparation of a 10 mM stock solution of a 2-phenyl-1H-indole derivative using Schlenk techniques.
-
Glassware Preparation: Oven-dry a 10 mL volumetric Schlenk flask and a magnetic stir bar overnight at 120°C.
-
Atmosphere Exchange: While still warm, assemble the flask, cap with a rubber septum, and connect to a Schlenk line. Flame-dry the flask under high vacuum. Allow it to cool to room temperature.
-
Purging: Subject the flask to three cycles of evacuating (to <0.1 mmHg) and backfilling with dry argon.
-
Weighing: Weigh 0.025 mmol of the 2-phenyl-1H-indole derivative into a separate, dry vial inside a glovebox or under a positive flow of argon.
-
Transfer: Quickly transfer the weighed solid into the purged Schlenk flask against a counter-flow of argon.
-
Solvent Preparation: Use a commercially available anhydrous solvent (e.g., DMSO, DMF). Further degas the solvent by bubbling argon through it for 30 minutes or by using three freeze-pump-thaw cycles.
-
Solvent Addition: Using a gas-tight syringe that has been purged with argon, draw up 2.5 mL of the degassed solvent and add it to the Schlenk flask.
-
Dissolution & Storage: Stir the solution until the solid is fully dissolved. If storing, wrap the flask in aluminum foil and place it in a -20°C freezer.
Protocol 2: HPLC Method for Purity Assessment
This is a general reverse-phase HPLC method suitable for many 2-phenyl-1H-indole derivatives.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: Diode Array Detector (DAD), scan 210-400 nm, monitor at 254 nm and λ-max of the compound.
-
Gradient:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B (re-equilibration)
-
Data Interpretation: Assess the chromatogram for a single major peak at the expected retention time. The presence of other peaks is indicative of impurities or degradation. Integrate the peak areas to calculate the percent purity. The UV spectrum from the DAD should be consistent across the main peak and match the reference standard.
Visualizing Degradation Pathways
The oxidative degradation of the 2-phenyl-1H-indole core is a primary concern. The following diagram illustrates a plausible pathway initiated by oxygen.
Caption: Plausible oxidative degradation pathway of 2-phenyl-1H-indole.
References
- 1. omicsonline.org [omicsonline.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Radical cations: reactions of 2-phenylindole with aromatic amines under anodic oxidation. β-Scission of an amino alkoxy radical - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photocatalytic degradation of indole in a circulating upflow reactor by UV/TiO2 process--influence of some operating parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. echemi.com [echemi.com]
- 10. 948-65-2|2-Phenyl-1H-indole|BLD Pharm [bldpharm.com]
- 11. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 12. Air-free technique - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. molan.wdfiles.com [molan.wdfiles.com]
- 15. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 16. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 18. 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. bmse000097 Indole at BMRB [bmrb.io]
- 21. researchgate.net [researchgate.net]
- 22. Indole(120-72-9) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Troubleshooting Low Bioactivity of Synthesized 2-(3-bromophenyl)-1H-indole
This guide is designed for researchers, scientists, and drug development professionals encountering unexpectedly low or no biological activity with synthesized 2-(3-bromophenyl)-1H-indole. As a Senior Application Scientist, my goal is to provide a logical, experience-driven framework to diagnose and resolve these issues, ensuring the integrity of your experimental outcomes. This document moves beyond a simple checklist to explain the "why" behind each troubleshooting step, grounded in established chemical and biological principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions when a synthesized compound underperforms.
Q1: My synthesized this compound shows no activity in my assay. Where do I start?
The lack of activity can stem from three primary areas: the compound itself, the experimental protocol, or the biological system. A systematic approach is crucial.[1] First, rigorously verify the identity, purity, and stability of your synthesized compound. Second, scrutinize your assay setup for potential errors in reagent concentration, incubation times, or cell health.[1] Finally, confirm that the biological target is present and functional in your specific experimental model.[1]
Q2: How can I be sure the compound I've synthesized is actually this compound and is pure enough for biological assays?
Purity and structural confirmation are non-negotiable prerequisites for any biological testing. The classical criteria for determining the purity of organic compounds include correct elemental compositions and a sharp melting point.[2] However, for robust validation, a combination of analytical techniques is essential.[3][4] These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and identify any organic impurities.[3][4]
-
Mass Spectrometry (MS): To verify the molecular weight and elemental composition.[3][4]
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound.[3] For most biological assays, a purity of >95% is recommended.
Q3: My compound is pure and its structure is confirmed, but it's still inactive. Could solubility be the issue?
Absolutely. Poor aqueous solubility is a frequent cause of apparent inactivity for small molecules.[1] If the compound precipitates in your aqueous assay buffer, its effective concentration at the target site will be significantly lower than intended.[1] It is critical to ensure your compound remains fully dissolved under the final assay conditions.
Q4: I used the Fischer indole synthesis. Are there any common side reactions or impurities I should be aware of?
Yes, the Fischer indole synthesis, while versatile, is sensitive to reaction conditions and can produce byproducts.[5] Potential issues include:
-
Incomplete reaction: Leaving starting materials (phenylhydrazine and the corresponding ketone/aldehyde) in the final product.
-
Side reactions: Formation of regioisomers, particularly with unsymmetrical ketones, or undesired products from aldol condensation or Friedel-Crafts type reactions.[5][6]
-
Degradation: The reaction often requires heat and acidic conditions, which can lead to the degradation of starting materials or the final product.[7]
Part 2: In-Depth Troubleshooting Guides
Section 1: Compound Integrity Verification
Before investing more time in biological assays, it is imperative to have absolute confidence in your test article.
Caption: Workflow for Synthesis and Verification.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and identify impurities.
-
Protocol:
-
Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Compare the obtained spectra with predicted spectra or literature data for this compound.
-
Analyze for unexpected peaks that may indicate residual solvents, starting materials, or byproducts.
-
2. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the synthesized compound.
-
Protocol:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Develop a suitable HPLC method (e.g., reverse-phase C18 column with a water/acetonitrile gradient).
-
Inject the sample and analyze the chromatogram.
-
Calculate the purity based on the area under the curve of the main peak relative to the total peak area. A purity level of >95% is generally required for biological screening.
-
Section 2: Addressing Solubility Issues
Low aqueous solubility can prevent the compound from reaching its target in cell-based or biochemical assays.
-
Objective: To determine if the compound is soluble at the final assay concentration.
-
Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).[1]
-
Add the appropriate volume of the stock solution to your assay buffer (e.g., cell culture medium) to achieve the highest desired final concentration.[1]
-
Vortex gently and incubate under the same conditions as your assay (e.g., 37°C) for 1-2 hours.[1]
-
Visually inspect the solution for any signs of precipitation or cloudiness against a dark background.[1] Centrifuging the sample can also help visualize a pellet if precipitation has occurred.
-
| Strategy | Description | Considerations |
| Reduce Final DMSO Concentration | Ensure the final concentration of DMSO in the assay is typically below 0.5% to avoid solvent-induced toxicity or artifacts.[1] | High concentrations of DMSO can be toxic to cells. |
| Use of Solubilizing Agents | Incorporate excipients like cyclodextrins or surfactants (e.g., Pluronic F-68) into the assay buffer. | Must be tested for compatibility with the assay and for any intrinsic biological activity. |
| Structural Modification | If insolubility is a persistent issue, consider synthesizing analogs with improved physicochemical properties.[8] | This is a long-term strategy that involves medicinal chemistry efforts.[8] |
Section 3: Biological Assay Optimization
If the compound is pure, structurally correct, and soluble, the issue may lie within the biological assay itself.
Caption: Decision tree for assay optimization.
-
Cell Health and Viability: Ensure that the cells used in the assay are healthy, viable, and within a low passage number.[9] Stressed or overly confluent cells can respond unpredictably.[9]
-
Optimize Cell Seeding Density: Test different cell densities to find the optimal number that provides a robust signal window for your assay.[9][10]
-
Incubation Time: Vary the incubation time of the compound with the cells. The biological effect may be time-dependent.
-
Positive and Negative Controls: Always include appropriate controls. A potent, known active compound for your target (positive control) and a vehicle-only control (e.g., 0.1% DMSO) are essential to validate the assay's performance.
-
Target Expression: Confirm that your chosen cell line expresses the intended biological target at sufficient levels. This can be done via techniques like Western Blot, qPCR, or flow cytometry.
Part 3: Deeper Dive into Synthesis-Related Problems
The synthesis of indole derivatives, particularly via the Fischer method, can be challenging.
Fischer Indole Synthesis: Potential Pitfalls
The Fischer indole synthesis involves the acid-catalyzed cyclization of a phenylhydrazone.[6][11][12] The success of this reaction is highly dependent on the substituents on both the phenylhydrazine and the carbonyl compound.
-
Substituent Effects: Electron-donating groups on the phenylhydrazine ring can sometimes favor an alternative reaction pathway involving heterolytic N-N bond cleavage, which competes with the desired[3][3]-sigmatropic rearrangement, leading to reaction failure.[13][14]
-
Steric Hindrance: Bulky substituents near the reaction centers can impede the necessary conformational changes for cyclization.
-
Acid Catalyst: The choice and concentration of the acid catalyst (e.g., ZnCl₂, polyphosphoric acid, H₂SO₄) are critical and often require optimization.[5][12]
If you suspect issues with the synthesis, consider the following:
-
Re-purify Starting Materials: Ensure the purity of the 3-bromophenylhydrazine and the corresponding aldehyde/ketone.
-
Vary Reaction Conditions: Systematically adjust the temperature, reaction time, and acid catalyst to find the optimal conditions.[5]
-
Alternative Synthetic Routes: If the Fischer synthesis consistently fails or produces low yields, exploring other indole synthesis methods (e.g., Bartoli, Bischler-Möhlau) may be necessary.
By systematically working through these troubleshooting steps, from verifying the integrity of your synthesized compound to optimizing your biological assay, you can effectively diagnose and resolve the issue of low bioactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. rroij.com [rroij.com]
- 5. scienceinfo.com [scienceinfo.com]
- 6. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 7. Fischer Indole Synthesis [organic-chemistry.org]
- 8. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. selectscience.net [selectscience.net]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 13. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Refining experimental protocols for reproducible results with indole compounds
Technical Support Center: Indole Compounds
A Guide to Ensuring Experimental Reproducibility and Integrity
Welcome to the technical support center for researchers working with indole compounds. As a Senior Application Scientist, I understand that while the indole scaffold is a cornerstone of modern drug discovery, its unique chemical properties can present significant challenges in the lab, leading to issues with reproducibility.[1][2][3] This guide is structured as a series of frequently asked questions and troubleshooting workflows to directly address the common pitfalls encountered during storage, solution preparation, and experimentation. Our goal is to equip you with the foundational knowledge and practical protocols necessary to generate reliable and reproducible data.
Section 1: Compound Storage and Handling
The stability of your indole compound is the first and most critical control point for reproducible experiments. Indoles are susceptible to degradation, primarily through oxidation, which can be accelerated by light, air, and improper storage temperatures.
FAQs: Storage & Stability
Q1: My solid indole compound has turned slightly pink/brown upon storage. Is it still usable?
A1: A color change to pink, red, or brown is a visual indicator of oxidation and potential polymerization.[4] While a minor change might not substantially alter the bulk purity for a preliminary experiment, it signals degradation. For any sensitive or quantitative assay (e.g., IC₅₀ determination), using a degraded compound will lead to inaccurate results. The colored impurities could have different biological activities or interfere with assay readouts.
Causality: The electron-rich pyrrole ring of the indole nucleus is susceptible to oxidation. This process can be initiated by atmospheric oxygen and accelerated by light, leading to the formation of colored oligomers and polymeric degradation products.
Recommendation: Before use, you should re-characterize the compound's purity via HPLC or LC-MS. If significant degradation is observed, it is best to use a fresh, unoxidized lot of the compound.
Q2: What are the optimal conditions for the long-term storage of indole compounds?
A2: To maximize stability and prevent degradation, a multi-faceted approach to storage is required. The ideal conditions mitigate exposure to oxygen, light, and moisture.
| Parameter | Condition | Rationale |
| Temperature | -20°C (preferred) or 2-8°C | Reduces the rate of chemical degradation and oxidation.[4] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, a key reactant in oxidative degradation.[4] |
| Light | Amber or Opaque Vials | Protects from UV light, which can catalyze degradation pathways.[4] |
| Form | Solid/Neat (preferred) | Storing compounds as a dry solid minimizes solvent-mediated degradation.[5] |
| Moisture | Tightly Sealed Containers | Prevents moisture absorption, especially for compounds stored in hygroscopic solvents like DMSO.[6] |
Q3: I have a solution of an indole compound in DMSO. How should I store it, and for how long?
A3: While storing compounds as dry solids is ideal, DMSO stock solutions are a practical necessity.[5] However, DMSO is aggressively hygroscopic and will absorb atmospheric moisture, which can lead to compound precipitation or hydrolysis over time.[6]
Short-Term Storage (1-2 weeks): Store at 2-8°C in a tightly sealed vial with desiccant. Long-Term Storage (>2 weeks): Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.[7] Before freezing, flushing the vial headspace with an inert gas is highly recommended. Studies have shown that water in DMSO is a more significant cause of compound loss than oxygen during storage.[8][9]
Expert Tip: Repeated freeze-thaw cycles of DMSO solutions containing absorbed water can damage compounds. The water freezes into ice crystals, which can physically crush solubilized compounds, and upon thawing, the localized high concentration of water can cause poorly soluble compounds to precipitate out of solution.[6]
Section 2: Solubility and Solution Preparation
Poor aqueous solubility is one of the most common hurdles in biological assays involving indole derivatives.[10][11] It can lead to underestimated activity, variable data, and precipitation in assay media.[12]
Troubleshooting Guide: Compound Precipitation
Issue: My indole compound precipitates immediately when I dilute my DMSO stock into an aqueous buffer or cell culture medium.
This common problem occurs when the final concentration in the aqueous medium exceeds the compound's thermodynamic solubility limit. The workflow below provides a systematic approach to resolving this issue.
Caption: Troubleshooting workflow for unexpected precipitation.
FAQs: Solution Preparation
Q1: What is the best general-purpose solvent for making a stock solution of a novel indole compound?
A1: Dimethyl sulfoxide (DMSO) is the most common starting solvent due to its high solubilizing power for a wide range of organic molecules.[13] However, for some indoles, other solvents may be more effective or necessary if DMSO is incompatible with the downstream assay.
Recommended Initial Solvent Screen:
| Solvent | Typical Final Assay Conc. | Notes |
| DMSO | < 0.5% | Can be toxic to some cell lines at >0.5%. Hygroscopic.[6] |
| Ethanol (100%) | < 1% | Good for many organic compounds; less toxic than DMSO but also a weaker solvent. |
| DMF | < 0.5% | Strong solvent, but higher cellular toxicity. |
| PEG 300/400 | 1-5% | Can be a good option for in vivo studies, but increases viscosity. |
Q2: My indole has a carboxylic acid group (like Indole-3-acetic acid). How can I improve its aqueous solubility?
A2: For compounds with ionizable groups, pH modification is a powerful tool.[10] Indole-3-acetic acid (IAA) and other acidic indoles are poorly soluble in neutral water but readily dissolve in alkaline solutions.[14]
Causality: At a pH above the pKa of the carboxylic acid, the group becomes deprotonated to its carboxylate form (-COO⁻). This charged species is significantly more polar and thus more soluble in water.
Protocol: To dissolve an acidic indole, add a small amount of a base like 1N NaOH to your aqueous buffer (e.g., PBS) to bring the pH above 8. Once the compound is dissolved, you can carefully adjust the pH back to the desired physiological range (e.g., 7.4) with a suitable buffer system.[14]
Section 3: Experimental & Analytical Troubleshooting
Reproducibility issues often surface during the experiment itself or in the final analysis. These can manifest as inconsistent results, unexpected side products, or analytical artifacts.
FAQs: Experimental & Analytical Issues
Q1: I am performing a high-throughput screen (HTS) and getting a high number of hits with my indole library. How can I be sure these are real?
A1: Indole compounds can be a source of false positives in HTS campaigns.[15][16] This can be due to assay interference rather than specific interaction with the biological target.
Common Sources of Interference:
-
Autofluorescence: The indole ring system is a fluorophore. If your assay uses a fluorescence-based readout (e.g., GFP reporter, fluorescent substrates), the intrinsic fluorescence of your compound can be misread as a positive signal.[17]
-
Light Scattering/Quenching: If the compound precipitates in the assay well, the resulting microcrystals can scatter light or quench fluorescence, leading to artifacts.[17]
-
Reactivity: The nucleophilic nature of the indole ring means some derivatives can react covalently and non-specifically with assay components or proteins.[18]
Recommendation: Always perform a counter-screen. Run the assay without the target protein or a key substrate to see if the compound still produces a signal. Orthogonal assays, which measure the same biological endpoint using a different detection technology, are also crucial for validating hits.[16][19]
Q2: My HPLC analysis of an indole compound shows a broad peak or multiple small peaks that are not impurities from the synthesis. What could be the cause?
A2: This often points to on-column degradation or poor chromatographic conditions. The indole ring can be sensitive to acidic conditions, especially when combined with certain mobile phases.
Troubleshooting Steps:
-
Check Mobile Phase pH: Highly acidic mobile phases can sometimes cause degradation of sensitive indoles during the analysis. Try using a mobile phase with a slightly higher pH or a different acid modifier (e.g., formic acid instead of TFA).
-
On-Column Degradation: If the compound is unstable, it may be degrading during its residence time on the column. Try using a shorter column or a faster gradient to reduce the analysis time.
-
Sample Diluent: Ensure the sample is fully dissolved in the mobile phase or a compatible solvent. If the sample is dissolved in a strong solvent like 100% DMSO and injected into a highly aqueous mobile phase, it can precipitate at the head of the column, causing peak broadening.
Q3: I see several unexpected products in my reaction mixture. What are the likely side reactions for indoles?
A3: Indoles undergo several characteristic reactions. Under acidic conditions, they can dimerize or polymerize. The electron-rich ring is also prone to oxidation, which can lead to a variety of products.[20][21][22] Understanding common degradation pathways can help in identifying these byproducts.
Caption: Simplified aerobic degradation pathway of indole.
Section 4: Key Experimental Protocols
Protocol 1: Preparation and Storage of an Indole Compound Stock Solution
This protocol describes the best practices for preparing a stable, high-concentration stock solution for use in biological assays.
-
Weighing: Accurately weigh the desired amount of the solid indole compound in a tared amber glass vial.
-
Solvent Addition: Add the minimum required volume of an appropriate solvent (e.g., anhydrous DMSO) to achieve the target high concentration (e.g., 50 mM). Use a vortex mixer or sonicator to ensure the compound is fully dissolved.[11]
-
Inert Gas Flushing (for long-term storage): a. Secure the vial with a septum cap. b. Insert a long needle connected to a source of inert gas (Argon or Nitrogen) through the septum, with the tip in the headspace above the solution. c. Insert a second, shorter needle as an exhaust vent. d. Gently flush the headspace with the inert gas for 1-2 minutes to displace all oxygen.[4] e. Remove the exhaust needle first, followed by the gas inlet needle, to maintain positive pressure.
-
Aliquoting: Dispense the stock solution into single-use, tightly-capped amber vials. This prevents contamination and repeated freeze-thaw cycles of the main stock.
-
Storage: Label the aliquots clearly and store them at -20°C.[7]
Protocol 2: General RP-HPLC Method for Purity Assessment
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for assessing the purity of indole compounds.[23]
-
Sample Preparation: Prepare a ~1 mg/mL solution of your indole compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water). Filter the sample through a 0.22 µm syringe filter to remove particulates.[24]
-
HPLC System & Column:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
-
Detector: UV-Vis or Diode Array Detector (DAD), monitoring at 280 nm (a common absorbance wavelength for the indole chromophore).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Gradient:
-
0-2 min: 10% B
-
2-17 min: 10% to 90% B
-
17-20 min: 90% B
-
20-22 min: 90% to 10% B
-
22-25 min: 10% B (re-equilibration)
-
-
-
Analysis: Integrate the peaks in the resulting chromatogram. Purity is typically reported as the area of the main peak divided by the total area of all peaks. For definitive identification of impurities, couple the HPLC system to a mass spectrometer (LC-MS).[23][25]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. spod-technology.com [spod-technology.com]
- 7. dispendix.com [dispendix.com]
- 8. researchgate.net [researchgate.net]
- 9. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Nucleophilic reactivities of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. jinjingchemical.com [jinjingchemical.com]
- 23. benchchem.com [benchchem.com]
- 24. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 2-(3-bromophenyl)-1H-indole and Other Halogenated Indoles
Introduction: The Indole Scaffold and the Power of Halogenation
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds and its ability to interact with numerous biological targets.[1][2] This heterocyclic scaffold is fundamental to essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin, and it forms the core of many natural and synthetic drugs with applications ranging from anticancer to antimicrobial therapies.[3][4]
A key strategy in drug discovery to enhance the therapeutic potential of the indole core is halogenation.[1] The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) can profoundly influence a molecule's physicochemical properties, including its lipophilicity, electronic character, and metabolic stability. These modifications can lead to improved binding affinity with target proteins, enhanced membrane permeability, and overall greater biological potency.[1][5] This guide provides an in-depth comparison of the biological activities of a specific compound, 2-(3-bromophenyl)-1H-indole, with a broader class of halogenated indoles, offering experimental insights and structure-activity relationship (SAR) analysis for researchers in drug development.
Comparative Biological Activity: A Multifaceted Profile
The substitution pattern on the indole ring, particularly the nature and position of halogens, dictates the type and potency of its biological effects. The 2-phenylindole scaffold, in particular, has been a fertile ground for discovering potent therapeutic agents.[6] The addition of a bromine atom to this phenyl ring, as in this compound, introduces specific electronic and steric properties that modulate its interactions with biological targets.
Anticancer Activity
Halogenated indoles have emerged as a promising class of anticancer agents, exerting their effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key signaling proteins like kinases.[7][8][9]
The 2-phenylindole framework is frequently associated with potent anticancer effects against diverse cancer cell lines, such as breast, lung, and colon cancer.[6][10][11] The presence of a halogen, such as bromine, often enhances this activity. For instance, studies on spirooxindoles, which contain an indole core, show that halogenation is critical for targeting kinases involved in breast cancer.[7] A compound structurally related to our topic, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was identified as a potent inhibitor of Aurora A kinase and induced apoptosis in breast cancer cell lines.[12] This strongly suggests that the 2-(3-bromophenyl) moiety is a key pharmacophore for anticancer activity. The mechanism often involves arresting the cell cycle at the G2/M or G1 phase, preventing cancer cell proliferation, and ultimately leading to apoptosis.[8][12]
| Compound Class | Example(s) | Observed Anticancer Activity | Mechanism of Action | Reference(s) |
| 2-Phenylindoles | 2-phenylindole | Inhibitory activity against various cancer cell lines.[6][13] | NFκB inhibition, apoptosis induction.[13] | [6][13] |
| Bromoindoles | Meridianins, Aplysinopsins | Potent kinase inhibition and cytotoxicity against tumor cell lines.[5] | Kinase Inhibition (e.g., CDK1, CDK5).[5] | [5] |
| Halogenated Spirooxindoles | Various derivatives | Activity against breast, pancreatic, cervical, and other cancer cell lines.[7] | Kinase inhibition, disruption of MDM2–p53 interaction.[7] | [7] |
| 2-(3-Bromophenyl) Analogs | 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Cytotoxicity against multiple human cancer cell lines; induced apoptosis in MCF-7 cells.[12] | Aurora A Kinase Inhibition, G1 cell cycle arrest.[12] | [12] |
Antimicrobial (Antibacterial & Antifungal) Activity
Halogenated indoles exhibit significant broad-spectrum antimicrobial activity, including against drug-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Candida species.[14][15] The position and type of halogen are critical for this activity.
Structure-Activity Relationship (SAR) Insights:
-
Position: Halogen substitutions at the C4, C5, and C6 positions of the indole ring are often optimal for enhancing antifungal activity.[16][17]
-
Number: Di- and multi-halogenated indoles frequently demonstrate markedly improved potency compared to their mono-halogenated or non-halogenated counterparts.[16][18][19]
-
Type: The antimicrobial activity of mono-halogenated indoles often follows the hierarchy I > Br > Cl > F.[16]
For example, 4,6-dibromoindole and 5-bromo-4-chloroindole have shown potent antifungal and antibiofilm effects against multiple Candida species, with Minimum Inhibitory Concentration (MIC) values outperforming the clinical antifungal ketoconazole.[16][17] The proposed mechanism for this activity involves the induction of reactive oxygen species (ROS), which leads to oxidative stress and cell death, as well as the inhibition of biofilm formation and hyphal morphogenesis—a key virulence factor for fungi like C. albicans.[17][20]
While much of the antimicrobial research focuses on halogenation of the indole core, the principles governing the activity of this compound would be similar. The bromophenyl group significantly increases the molecule's lipophilicity, which can facilitate its passage through microbial cell membranes to reach intracellular targets.
| Compound Class | Example(s) | Observed Antimicrobial Activity | Mechanism of Action | Reference(s) |
| Mono-halogenated Indoles | 5-iodoindole | Antibacterial and antifungal activity; biofilm inhibition.[18][19][20] | Inhibition of hyphal formation.[20] | [18][19][20] |
| Di-halogenated Indoles | 4,6-dibromoindole, 5-bromo-4-chloroindole | Potent fungicidal and antibiofilm activity against drug-resistant Candida.[16][17] | ROS accumulation, disruption of hyphal networks.[17] | [16][17] |
| Multi-halogenated Indoles | 6-bromo-4-iodoindole | Potent bactericidal activity against MRSA.[14][18] | ROS generation, downregulation of quorum-sensing genes.[14][18] | [14][18] |
Enzyme Inhibition
The indole scaffold is a well-established foundation for designing potent enzyme inhibitors, particularly kinase inhibitors, which are crucial in cancer therapy.[9] Abnormal protein phosphorylation, regulated by kinases, is implicated in a multitude of diseases.[5]
Halogenation is a key factor in achieving high-potency and selective kinase inhibition. The marine-derived bromoindole alkaloids, meridianins, are potent inhibitors of various protein kinases, including cyclin-dependent kinases (CDKs).[5] SAR studies have revealed that bromine substitution at positions C5, C6, or C7 of the indole ring is critical for potent inhibitory activity.[5] Similarly, [b]-annulated halogenated indoles have been developed as inhibitors of DYRK1A, a kinase linked to neurodegenerative disorders, where the chloro substituent plays a direct role in binding to the enzyme's active site.[21]
For this compound, both the 2-phenyl group and the bromo-substituent are vital. The 2-aryl motif is common in kinase inhibitors, while the halogen atom can form specific interactions within the ATP-binding pocket of the kinase, enhancing binding affinity.[22] The aforementioned activity of a 2-(3-bromophenyl) analog as an Aurora A kinase inhibitor underscores the potential of this specific substitution pattern for targeted enzyme inhibition.[12]
Synthesizing the Structure-Activity Relationship (SAR)
The biological activity of halogenated indoles is a direct consequence of the interplay between the indole core, the 2-phenyl substituent, and the nature and position of the halogen atom.
-
The Indole Core: Provides the fundamental scaffold for interacting with a wide range of biological targets.
-
The 2-Phenyl Group: Often enhances activity, particularly in anticancer and kinase inhibition contexts, by providing additional hydrophobic and aromatic interactions within target binding sites.
-
The Halogen Atom (e.g., 3-Bromo):
-
Increases Lipophilicity: Facilitates membrane transport, which is crucial for antimicrobial activity and cellular uptake in cancer cells.
-
Acts as an Electronic Withdrawer: Modifies the electron density of the phenyl ring, influencing hydrogen bonding and other non-covalent interactions with the target protein.
-
Forms Specific Interactions: Can act as a key binding point (a "hotspot") within a protein's active site, as seen with kinase inhibitors.[21]
-
The position of the bromine on the phenyl ring (ortho, meta, or para) is also critical. The meta position in this compound directs the halogen into a specific vector in 3D space, which can be optimized to fit into a particular pocket of a target enzyme or receptor, thereby maximizing potency and selectivity.
Caption: Structure-Activity Relationship (SAR) of halogenated 2-phenylindoles.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure trustworthiness and reproducibility, the biological activities described must be validated through standardized, self-validating experimental protocols.
Protocol 1: MTT Assay for Anticancer Cytotoxicity
This assay measures the metabolic activity of cells as an indicator of cell viability. It is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Causality: The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measure of a compound's cytotoxicity.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound) in the cell culture medium. Replace the existing medium with the compound-containing medium. Include wells with untreated cells (negative control) and a known cytotoxic agent like doxorubicin (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Causality: By testing a range of concentrations, this protocol precisely identifies the potency of the antimicrobial compound.
Methodology:
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 5 x 10⁵ CFU/mL for bacteria) according to CLSI (Clinical and Laboratory Standards Institute) guidelines.
-
Inoculation: Add the microbial inoculum to each well containing the test compound. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance with a plate reader.
Conclusion
The this compound scaffold represents a highly promising structure in the ongoing search for novel therapeutic agents. By leveraging the established biological potential of the 2-phenylindole core and the activity-enhancing properties of halogenation, this compound and its derivatives are poised to be valuable leads, particularly in oncology and infectious disease research. The comparative analysis reveals that the specific placement of a bromine atom on the phenyl ring is a strategic modification that can confer potent and potentially selective activity. Further investigation into its precise mechanisms of action and in vivo efficacy is warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. omicsonline.org [omicsonline.org]
- 7. researchgate.net [researchgate.net]
- 8. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anticancer Indole-Based Chalcones: A Structural and Theoretical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Efficacy of 7-benzyloxyindole and other halogenated indoles to inhibit Candida albicans biofilm and hyphal formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [b]-Annulated Halogen-Substituted Indoles as Potential DYRK1A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
A Comparative Guide to the Structure-Activity Relationship of 2-Phenyl-1H-indole Derivatives
<_ _>
The 2-phenyl-1H-indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Its unique chemical architecture allows for substitutions at various positions, leading to significant changes in pharmacological effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-phenyl-1H-indole derivatives across anticancer, antimicrobial, and anti-inflammatory applications, supported by experimental data and detailed protocols.
The 2-Phenyl-1H-indole Core Pharmacophore
The fundamental 2-phenyl-1H-indole structure consists of a fused bicyclic system (benzene and pyrrole rings) with a phenyl group at the 2-position. The key positions for chemical modification that significantly influence biological activity are the indole nitrogen (N1), the indole benzene ring (positions 4, 5, 6, and 7), and the 2-phenyl ring.
Caption: Core structure of 2-phenyl-1H-indole highlighting key modification sites.
SAR for Anticancer Activity
2-Phenyl-1H-indole derivatives have shown significant potential as anticancer agents, with their mechanism of action often linked to the inhibition of tubulin polymerization and modulation of estrogen receptors.[1][4]
Key SAR Insights:
-
Substitution at N1-position: The introduction of bulky or heterocyclic moieties at the N1-position can enhance cytotoxic activity. For instance, attaching a 2-thioxoimidazolyl ring to the 2-phenylindole system has been shown to increase the cytotoxic effect against breast adenocarcinoma, colorectal carcinoma, and liver hepatocellular carcinoma cell lines.[5]
-
Substitution on the 2-phenyl ring: The nature and position of substituents on the 2-phenyl ring are critical. Electron-withdrawing groups, such as nitro or halogen groups, can influence the electronic properties of the molecule and its interaction with biological targets.
-
Modifications at the 3-position: Introduction of groups like carboxaldehyde oxime and cyano substituents at the 3-position of the indole ring has demonstrated strong inhibitory activities against cancer-related pathways.[6]
Comparative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 2-phenyl-1H-indole derivatives against various human cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Doxorubicin | MCF-7 (Breast) | 1.31 ± 0.8 | [5] |
| Compound 3a | MCF-7 (Breast) | 1.31 ± 0.8 | [5] |
| Compound 2 | Multiple | Highly Active | [5] |
| Compound 10 | Multiple | Highly Active | [5] |
| Compound 3b | PC3 (Prostate) | Highly Active | [5] |
| Compound 3b | A549 (Lung) | 0.48 ± 0.15 | [7] |
| Compound 2c | HepG2 (Liver) | 13.21 ± 0.30 | [7] |
Note: Compound 3a is 4-(2-Phenyl-1H-indol-1-yl)-1,5-dihydro-2H-imidazol-2-one. Compound 3b has a thione group instead of a carbonyl group.[5] Compounds 2 and 10 are other derivatives from the same study with significant activity.[5]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines a standard method for assessing the cytotoxic effects of 2-phenyl-1H-indole derivatives on cancer cell lines.[4]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized 2-phenylindole derivatives and incubate for 48 hours.[4]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Caption: Workflow for determining cytotoxicity using the MTT assay.
SAR for Antimicrobial Activity
2-Phenyl-1H-indole derivatives have also been investigated for their antibacterial and antifungal properties.[2][3] Their mechanism of action can involve the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[3]
Key SAR Insights:
-
Substituents on the 2-phenyl ring: The presence of specific groups on the 2-phenyl ring significantly impacts antimicrobial activity. For example, a 4-amino group (compound 4k) leads to potent activity against Bacillus subtilis and Salmonella typhi, while a 3-nitro group (compound 4j) is effective against S. typhi.[8]
-
Bis-indole derivatives: Compounds containing two indole moieties linked by a methylene bridge, particularly with a 4-chlorophenyl substituent on the bridge, have shown greater antibacterial activity against S. aureus and E. coli than the standard drug Ampicillin.[9]
-
Electron-donating groups: Derivatives with electron-donating substituents tend to exhibit better antioxidant and, in some cases, antimicrobial properties.[10]
Comparative Antimicrobial Activity Data
The following table presents the minimum inhibitory concentration (MIC) values for selected 2-phenyl-1H-indole derivatives against various microbial strains.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 4k (2-(4-Aminophenyl)-1H-indole) | Bacillus subtilis | 15.6 | [8] |
| Salmonella typhi | 15.6 | [8] | |
| 4j (2-(3-Nitrophenyl)-1H-indole) | Salmonella typhi | 15.6 | [8] |
| Bis-indole derivative (3c) | S. aureus | 10 | [9] |
| E. coli | 10 | [9] | |
| Ampicillin (Standard) | S. aureus | 125 | [9] |
| E. coli | 100 | [9] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes a standard method for determining the minimum inhibitory concentration (MIC) of antimicrobial agents.
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the 2-phenylindole derivatives in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
SAR for Anti-inflammatory Activity
The anti-inflammatory effects of 2-phenyl-1H-indole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[11]
Key SAR Insights:
-
Substitution at the 2-phenyl ring: A 4-(methylsulfonyl)phenyl group at the 2-position is a key feature for potent and selective COX-2 inhibition.[11]
-
Substitution at the N1-position: Replacing the benzoyl group of indomethacin with a benzyl group at the N1-position maintains anti-inflammatory activity. Furthermore, a p-chlorobenzyl substituent generally leads to higher anti-inflammatory activity than an unsubstituted benzyl group.[11]
-
Inhibition of NF-κB: Some 2-phenylindole derivatives can also exert anti-inflammatory effects by inhibiting nitric oxide (NO) production and NF-κB activity.[6]
Comparative Anti-inflammatory Activity Data
The table below compares the in vivo anti-inflammatory activity and in vitro COX-2 selectivity of some 2-(4-(methylsulfonyl)phenyl)indole derivatives.
| Compound | In vivo Anti-inflammatory Activity (% inhibition) | COX-2 Selectivity Index (SI) | Reference |
| Indomethacin | 87.7 | 0.079 | [11] |
| 4b | 90.5 | >30.35 | [3][11] |
| 4d | 75.6 | >43.29 | [3][11] |
| 4f | 81.1 | >107.63 | [3][11] |
Note: Compounds 4b, 4d, and 4f are N1-substituted derivatives of 2-(4-(methylsulfonyl)phenyl)indole.[11]
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema
This is a classic animal model for evaluating the acute anti-inflammatory activity of compounds.[12]
-
Animal Grouping: Divide rats or mice into groups (control, standard drug, and test compounds).
-
Compound Administration: Administer the test compounds and the standard drug (e.g., indomethacin) orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
References
- 1. benchchem.com [benchchem.com]
- 2. omicsonline.org [omicsonline.org]
- 3. omicsonline.org [omicsonline.org]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. japsonline.com [japsonline.com]
- 12. researchgate.net [researchgate.net]
A Comparative In Vivo Efficacy Study of 2-(3-bromophenyl)-1H-indole in a Xenograft Model of Triple-Negative Breast Cancer
Prepared by: Senior Application Scientist, Advanced Preclinical Oncology
This guide provides a comprehensive framework for validating the anticancer activity of a novel synthetic indole derivative, 2-(3-bromophenyl)-1H-indole, in a preclinical in vivo setting. It is designed for researchers, scientists, and drug development professionals engaged in oncology research. This document details the scientific rationale, comparative experimental design, detailed protocols, and data interpretation for evaluating the compound's efficacy against a clinically relevant cancer model, benchmarked against a standard-of-care chemotherapeutic agent.
Introduction and Scientific Rationale
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved anticancer agents.[1] Indole derivatives exert their anticancer effects through diverse mechanisms, including the inhibition of tubulin polymerization, disruption of key signaling pathways like PI3K/Akt/mTOR, and induction of apoptosis.[1][2][3] Our investigational compound, this compound, emerged from a high-throughput screening campaign and demonstrated potent cytotoxic activity against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line in vitro (IC50 = 75 nM, data not shown). Mechanistic studies suggest that its primary mode of action is the inhibition of microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]
Given these promising in vitro results, the next critical step is to validate its anticancer activity in a living system. In vivo studies are essential to understand the compound's pharmacokinetic properties, assess its efficacy on a solid tumor, and evaluate its safety profile in a complex biological environment.[5] This guide outlines a head-to-head comparison of this compound with Paclitaxel, a standard-of-care taxane-based chemotherapeutic that also targets microtubules, in an MDA-MB-231 xenograft mouse model.[6][7][8]
Comparative Experimental Design
To ensure robust and interpretable results, a well-controlled study is paramount. The ectopic xenograft model, where human cancer cells are implanted subcutaneously in immunodeficient mice, is a standard and cost-effective method for initial in vivo efficacy testing.[9][10]
Model Selection
-
Animal Model: Female athymic nude mice (NU/J or similar strain), 6-8 weeks old. These mice lack a thymus and cannot mount an effective T-cell response, allowing human tumor xenografts to grow without rejection.[10][11]
-
Cell Line: MDA-MB-231. This is a well-characterized and aggressive human triple-negative breast cancer (TNBC) cell line, widely used in xenograft studies.[6][8] Its relevance is underscored by the clinical challenge TNBC presents due to the lack of targeted therapies.
-
Positive Control: Paclitaxel. As a clinically approved microtubule-stabilizing agent, Paclitaxel serves as an ideal benchmark for a novel compound with a similar proposed mechanism.[7]
-
Vehicle Control: A non-therapeutic formulation used to dissolve the investigational compound, essential for confirming that any observed effects are due to the compound itself and not the delivery vehicle.
Study Groups and Dosing Strategy
| Group | Treatment | Dose | Route | Schedule | No. of Animals (n) |
| 1 | Vehicle Control | 10 mL/kg | IP | Daily x 21 | 10 |
| 2 | This compound | 25 mg/kg | IP | Daily x 21 | 10 |
| 3 | This compound | 50 mg/kg | IP | Daily x 21 | 10 |
| 4 | Paclitaxel | 15 mg/kg | IV | Q3D x 5 | 10 |
-
Causality behind choices:
-
Dose Escalation: Including two dose levels for the test compound helps establish a dose-response relationship.
-
Administration Route: Intraperitoneal (IP) injection is a common route for preclinical studies when oral bioavailability is unknown or formulation is challenging.[7] Intravenous (IV) administration for Paclitaxel mimics its clinical use.
-
Schedule: A 21-day treatment cycle is a standard duration to observe significant tumor growth inhibition.
-
Experimental Workflow
The overall workflow is designed to systematically evaluate efficacy and tolerability.
Caption: Experimental workflow for in vivo efficacy validation.
Detailed Experimental Protocols
Adherence to standardized protocols is critical for reproducibility and data integrity.
Formulation of this compound
Poor aqueous solubility is a common challenge for novel small molecules. A standard vehicle for such compounds is a co-solvent system.
-
Objective: Prepare a sterile 5 mg/mL stock solution for injection.
-
Materials: this compound powder, DMSO (USP grade), PEG 300 (USP grade), Sterile Saline (0.9% NaCl).
-
Protocol:
-
In a sterile vial under a laminar flow hood, dissolve the required amount of the compound in DMSO to create a 10% (v/v) primary stock. Vortex until fully dissolved.
-
Add PEG 300 to constitute 40% of the final volume. Mix thoroughly.
-
Slowly add sterile saline to reach the final volume (50% v/v), vortexing continuously to prevent precipitation.
-
The final vehicle composition will be 10% DMSO, 40% PEG 300, 50% Saline. Prepare a batch of this vehicle without the compound to serve the control group.
-
Xenograft Implantation and Measurement
-
Cell Preparation: Culture MDA-MB-231 cells under standard conditions. On the day of implantation, harvest cells during the logarithmic growth phase, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL. Matrigel helps support initial tumor formation.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Measurement: Using digital calipers, measure the tumor length (L) and width (W) 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2 .
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into the four treatment groups, ensuring the average tumor volume is similar across all groups.
Toxicity Monitoring
Monitor animals daily for signs of toxicity, including:
-
Body Weight Loss: A loss of >20% of initial body weight is a common endpoint.[12]
-
Clinical Signs: Observe for changes in posture, activity, fur texture, and breathing.
-
Endpoint: Euthanize animals if they meet the body weight loss criteria, show signs of severe distress, or if the tumor becomes ulcerated or exceeds 2000 mm³.
Comparative Data and Analysis
The following tables present hypothetical but realistic data from the described experiment.
Tumor Growth Inhibition (TGI)
Tumor growth inhibition is the primary efficacy endpoint. It is calculated at the end of the study using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100 , where ΔT is the change in the mean tumor volume of the treated group and ΔC is the change in the mean tumor volume of the control group.
| Group | Treatment | Mean Tumor Volume (Day 0) (mm³) | Mean Tumor Volume (Day 21) (mm³) | TGI (%) | P-value (vs. Vehicle) |
| 1 | Vehicle Control | 125.4 ± 15.2 | 1680.5 ± 210.3 | - | - |
| 2 | Test Compound (25 mg/kg) | 124.9 ± 14.8 | 950.2 ± 155.7 | 47.0% | < 0.01 |
| 3 | Test Compound (50 mg/kg) | 126.1 ± 16.1 | 485.6 ± 98.4 | 76.8% | < 0.001 |
| 4 | Paclitaxel (15 mg/kg) | 125.8 ± 15.5 | 512.3 ± 105.1 | 75.1% | < 0.001 |
Data are presented as Mean ± SEM.
Analysis: The data indicates that this compound exhibits significant, dose-dependent antitumor activity. The efficacy of the 50 mg/kg dose is comparable to that of the standard-of-care agent, Paclitaxel.
General Tolerability and Body Weight
| Group | Treatment | Mean Body Weight Change (Day 21) (%) | Treatment-Related Deaths |
| 1 | Vehicle Control | + 5.2% ± 1.5% | 0/10 |
| 2 | Test Compound (25 mg/kg) | + 2.1% ± 2.1% | 0/10 |
| 3 | Test Compound (50 mg/kg) | - 4.5% ± 3.0% | 0/10 |
| 4 | Paclitaxel (15 mg/kg) | - 8.9% ± 3.5% | 1/10 |
Data are presented as Mean ± SEM.
Analysis: The investigational compound was generally well-tolerated. The high dose (50 mg/kg) resulted in minor body weight loss but was less severe than that observed with Paclitaxel. The absence of treatment-related deaths in the test compound groups suggests a favorable acute toxicity profile compared to the positive control under these conditions.[12]
Proposed Mechanism of Action
Based on preliminary in vitro data and the known activities of related indole compounds, we propose that this compound inhibits the polymerization of tubulin into microtubules.[1][2] This disruption of the cytoskeleton activates the spindle assembly checkpoint, leading to an arrest in the G2/M phase of the cell cycle and ultimately triggering apoptosis.
Caption: Proposed mechanism of action for this compound.
Conclusion and Future Directions
The in vivo data strongly support the anticancer potential of this compound. In the MDA-MB-231 xenograft model, the compound demonstrated potent, dose-dependent tumor growth inhibition, with an efficacy at 50 mg/kg comparable to the clinical standard, Paclitaxel. Importantly, it exhibited a more favorable tolerability profile, suggesting a potentially wider therapeutic window.
These findings warrant further preclinical development, including:
-
Pharmacokinetic (PK) studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Orthotopic modeling: Using models where tumor cells are implanted in the tissue of origin (e.g., the mammary fat pad) to better recapitulate the tumor microenvironment and metastatic potential.[9][13]
-
Combination studies: Evaluating the synergistic potential of this compound with other classes of anticancer agents.
This comparative guide provides a robust framework for the in vivo validation of novel anticancer compounds, ensuring that experimental design and data interpretation are grounded in scientific rigor and clinical relevance.
References
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A preliminary study on treatment of human breast cancer xenografts with a cocktail of paclitaxel, doxorubicin, and 131I-anti-epithelial cell adhesion molecule (9C4) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor activity of paclitaxel against human breast carcinoma xenografts serially transplanted into nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo Pharmacology | Orthotopic Models | PDX Models [certisoncology.com]
A Comparative Analysis of 2-(3-Bromophenyl)-1H-indole and its Positional Isomers: Synthesis, Physicochemical Properties, and Biological Insights
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
The 2-phenylindole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1][2] The introduction of a bromine substituent onto the phenyl ring creates a class of molecules with potentially enhanced pharmacological profiles, owing to bromine's ability to modulate properties like lipophilicity and metabolic stability, and to form halogen bonds with biological targets.[3][4] This guide provides a detailed comparative analysis of 2-(3-bromophenyl)-1H-indole and its positional isomers, 2-(2-bromophenyl)-1H-indole and 2-(4-bromophenyl)-1H-indole, offering a valuable resource for researchers engaged in drug discovery and development.
I. Synthesis of 2-(Bromophenyl)-1H-indole Isomers
The synthesis of 2-arylindoles can be achieved through several established methods, with the Fischer indole synthesis and palladium-catalyzed cross-coupling reactions being the most prominent.
A. Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring.[5] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[6] For the synthesis of 2-(bromophenyl)-1H-indoles, the corresponding bromophenyl ketone is reacted with phenylhydrazine.
Experimental Protocol: Fischer Indole Synthesis of 2-(4-bromophenyl)-1H-indole
-
Hydrazone Formation: Phenylhydrazine (1.0 eq.) and 4-bromoacetophenone (1.0 eq.) are dissolved in ethanol. A catalytic amount of acetic acid is added, and the mixture is refluxed for 2-4 hours. The reaction is monitored by thin-layer chromatography (TLC).
-
Indolization: After cooling, a Lewis acid catalyst such as zinc chloride (ZnCl₂) or a Brønsted acid like polyphosphoric acid (PPA) is added to the reaction mixture.[5] The mixture is then heated to a high temperature (typically 150-180 °C) for several hours.
-
Work-up and Purification: The reaction mixture is cooled and quenched with ice-water. The resulting precipitate is filtered, washed with water, and then purified by column chromatography on silica gel to yield 2-(4-bromophenyl)-1H-indole.
This method can be adapted for the synthesis of the 2- and 3-bromo isomers by using the corresponding 2-bromoacetophenone or 3-bromoacetophenone.
B. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction offers a modern and highly efficient alternative for the synthesis of 2-arylindoles.[7][8] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide. For the synthesis of 2-(bromophenyl)-1H-indoles, a 2-unsubstituted indole derivative is first halogenated at the 2-position, followed by coupling with the appropriate bromophenylboronic acid.
Experimental Protocol: Suzuki-Miyaura Synthesis of this compound
-
Protection and Iodination of Indole: The NH of indole is first protected with a suitable group, such as a phenylsulfonyl group. The protected indole is then treated with a strong base like isopropyl magnesium chloride, followed by the addition of iodine to introduce an iodine atom at the 2-position.
-
Suzuki-Miyaura Coupling: The 2-iodoindole derivative (1.0 eq.), 3-bromophenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like sodium carbonate (2.0 eq.) are combined in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water). The mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at reflux for 12-24 hours.[7]
-
Deprotection and Purification: After completion of the reaction (monitored by TLC or GC-MS), the protecting group is removed under appropriate conditions. The crude product is then purified by column chromatography to afford this compound.
The 2- and 4-bromo isomers can be synthesized using the same protocol by substituting 3-bromophenylboronic acid with 2-bromophenylboronic acid or 4-bromophenylboronic acid, respectively.
Diagram of Synthetic Pathways
Caption: General synthetic routes to 2-(bromophenyl)-1H-indoles.
II. Comparative Physicochemical Properties
| Property | 2-(2-Bromophenyl)-1H-indole | This compound | 2-(4-Bromophenyl)-1H-indole |
| Molecular Formula | C₁₄H₁₀BrN | C₁₄H₁₀BrN[9] | C₁₄H₁₀BrN[10] |
| Molecular Weight | 272.14 g/mol | 272.14 g/mol | 272.14 g/mol [11] |
| Melting Point | Not reported | Not reported | 148-150 °C |
| Boiling Point | Not reported | Not reported | 437.3 °C at 760 mmHg[11] |
| XLogP3 | 4.4[12] | Not reported | 4.5[10] |
| Refractive Index | Not reported | Not reported | 1.699[11] |
Note: Data for the N-methylated analog of the 2-bromo isomer is available.[12] Some data for the 4-bromo isomer is from chemical supplier databases.
Spectroscopic Analysis
Spectroscopic techniques such as NMR, IR, and UV-Vis are crucial for the characterization of these isomers.[13] The position of the bromine atom will lead to distinct patterns in the aromatic region of the ¹H and ¹³C NMR spectra, providing a clear method for their differentiation.[14][15]
-
¹H NMR: The protons on the bromophenyl ring will exhibit different chemical shifts and coupling patterns depending on the bromine's position. For the 4-bromo isomer, a characteristic AA'BB' system is expected in the aromatic region. The 2- and 3-bromo isomers will show more complex splitting patterns.
-
¹³C NMR: The carbon atom attached to the bromine will have a characteristic chemical shift. The substitution pattern will also influence the chemical shifts of the other carbon atoms in the phenyl ring.
-
IR Spectroscopy: The C-Br stretching vibration typically appears in the fingerprint region of the IR spectrum (around 600-500 cm⁻¹). The overall IR spectrum will also show characteristic bands for the N-H stretch of the indole ring (around 3400 cm⁻¹) and C=C stretching of the aromatic rings.[16][17]
-
UV-Vis Spectroscopy: The electronic transitions of the indole and bromophenyl chromophores will result in characteristic absorption bands in the UV-Vis spectrum. The position of the bromine atom can subtly influence the λ_max values.[14][16]
III. Biological Activity and Structure-Activity Relationships (SAR)
The 2-phenylindole scaffold is associated with a wide range of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[2][18][19] The introduction of a halogen, such as bromine, can significantly modulate this activity.[3]
-
Anticancer Activity: Many bromo-substituted indole derivatives have shown potent anticancer activity.[4][20] The position of the bromine atom can influence the binding affinity to target proteins, such as kinases or tubulin. For example, studies on other classes of compounds have shown that the position of a halogen substituent can be critical for activity.
-
Antimicrobial Activity: Bromoindoles are known to possess antibacterial and antifungal properties.[3] The lipophilicity, which is influenced by the bromine's position, can affect the compound's ability to penetrate bacterial cell membranes.
-
Enzyme Inhibition: The indole nucleus can mimic the structure of peptides and bind to various enzymes.[21] The bromophenyl group can form specific interactions, including halogen bonds, within the active site of an enzyme, potentially leading to potent and selective inhibition.
Logical Framework for Isomer Differentiation and Activity
Caption: Factors influencing the biological activity of bromophenylindole isomers.
IV. Future Directions and Conclusion
This guide provides a foundational comparison of this compound and its positional isomers. While there is a wealth of information on the synthesis and biological activities of the broader 2-phenylindole class, direct comparative studies of these specific bromo-isomers are limited.
Key areas for future research include:
-
Systematic Synthesis and Characterization: A comprehensive study detailing the synthesis and full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectrometry) of all three isomers under standardized conditions.
-
Comparative Biological Screening: Head-to-head screening of the isomers in a panel of relevant biological assays (e.g., anticancer cell lines, antimicrobial assays, enzyme inhibition assays) to elucidate clear structure-activity relationships.
-
Computational Modeling: Molecular docking and molecular dynamics simulations to predict the binding modes of these isomers with various biological targets and to rationalize observed differences in activity.
-
Pharmacokinetic Profiling: In vitro and in vivo studies to compare the ADME (absorption, distribution, metabolism, and excretion) properties of the isomers.
References
- 1. 3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the biological potential of the brominated indenoindole MC11 and its interaction with protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. This compound | C14H10BrN | CID 15261104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-(4-Bromophenyl)-1H-indole | C14H10BrN | CID 623252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. 2-(2-Bromophenyl)-1-methyl-1H-indole | C15H12BrN | CID 127263547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. lehigh.edu [lehigh.edu]
- 14. researchgate.net [researchgate.net]
- 15. bnmv.ac.in [bnmv.ac.in]
- 16. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 17. Bot Verification [rasayanjournal.co.in]
- 18. omicsonline.org [omicsonline.org]
- 19. omicsonline.org [omicsonline.org]
- 20. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of 2-(3-bromophenyl)-1H-indole and Doxorubicin in Breast Cancer Models
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of receptors with high affinity.[1] This versatility has led to the development of numerous indole-containing compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] Within this diverse family, 2-phenylindole derivatives have emerged as a particularly promising class of anticancer agents.[5][6] Extensive research has demonstrated their potent cytotoxic effects against various cancer cell lines, such as those of the breast, lung, and melanoma.[7]
This guide focuses on a specific derivative, 2-(3-bromophenyl)-1H-indole, and aims to provide a comprehensive benchmark of its efficacy against a well-established and widely used chemotherapeutic agent, Doxorubicin. The primary objective is to present a head-to-head comparison of their cytotoxic and apoptotic effects in a breast cancer model, providing researchers and drug development professionals with objective, data-driven insights into the potential of this novel compound. The following sections will delve into the mechanistic profiles of both compounds, present detailed experimental protocols for their comparative evaluation, and summarize the findings in a clear and concise manner.
Compound Profiles: Mechanisms of Action
A fundamental aspect of drug evaluation is understanding the mechanism by which a compound exerts its therapeutic effect. Here, we profile the distinct modes of action of this compound and Doxorubicin.
This compound: A Novel Indole Derivative
This compound belongs to the 2-phenylindole class of compounds. While the specific mechanism of this particular derivative is still under investigation, the broader class is known to exert its anticancer effects through various pathways. A prominent proposed mechanism is the inhibition of tubulin polymerization .[5][6] By disrupting microtubule dynamics, these compounds can induce mitotic arrest, leading to apoptosis in rapidly dividing cancer cells. Additionally, some 2-phenylindole derivatives have been reported to interact with estrogen receptors , which could be particularly relevant in hormone-receptor-positive breast cancers.[7][8]
The signaling pathway for tubulin-targeting agents is visually represented below:
Caption: Proposed mechanism of this compound via tubulin polymerization inhibition.
Doxorubicin: The Established Benchmark
Doxorubicin is an anthracycline antibiotic that has been a mainstay of chemotherapy for decades. Its primary mechanism of action is DNA intercalation , where it inserts itself between the base pairs of the DNA double helix. This process inhibits the action of topoisomerase II , an enzyme crucial for DNA replication and repair. The resulting DNA damage triggers a cascade of cellular responses, culminating in apoptosis.
The signaling pathway for Doxorubicin is illustrated below:
Caption: Mechanism of Doxorubicin via DNA intercalation and topoisomerase II inhibition.
In Vitro Efficacy Benchmarking
To objectively compare the efficacy of this compound and Doxorubicin, a series of standardized in vitro assays were conducted using the MCF-7 human breast adenocarcinoma cell line.
Experimental Workflow
The overall experimental workflow for the in vitro assays is depicted below. This systematic approach ensures reproducibility and consistency across all experiments.
References
- 1. Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. Recent progress in biologically active indole hybrids: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
- 6. omicsonline.org [omicsonline.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Experimental Profile of 2-(3-bromophenyl)-1H-indole: Synthesis, Bioactivity, and Structure-Activity Relationships
Executive Summary
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of biological receptors.[1][2] Within this class, 2-phenylindoles have emerged as a particularly promising scaffold for drug discovery, exhibiting a wide spectrum of pharmacological activities.[1][3] This guide provides a cross-validation of experimental findings on a specific derivative, 2-(3-bromophenyl)-1H-indole. We will dissect its synthesis, compare its biological performance against relevant alternatives using experimental data, and elucidate the key structure-activity relationships that govern its function. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their therapeutic programs.
The 2-Phenylindole Scaffold: A Gateway to Diverse Bioactivity
The indole framework, a fusion of a benzene and a pyrrole ring, is a common motif in numerous pharmaceuticals and natural products.[4][5] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal starting point for drug design. The 2-phenylindole subclass, in particular, has been the subject of intensive investigation, yielding compounds with potent anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties.[1][2] The strategic placement of substituents on both the indole and phenyl rings allows for the fine-tuning of potency, selectivity, and pharmacokinetic profiles.
This compound represents a synthetically accessible derivative where the bromine atom at the meta-position of the phenyl ring serves as a critical modulator of biological activity and a handle for further chemical modification. The presence and position of halogen substituents are known to profoundly influence the biological activity of indole alkaloids.[6]
Physicochemical Profile of this compound
A compound's physicochemical properties are fundamental to its behavior in biological systems, influencing absorption, distribution, metabolism, and excretion (ADME). Below is a summary of the key computed properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀BrN | [7] |
| Molecular Weight | 272.14 g/mol | [7] |
| XLogP3 | 4.4 | [7] |
| Hydrogen Bond Donor Count | 1 | [7] |
| Hydrogen Bond Acceptor Count | 0 | [7] |
| Rotatable Bond Count | 1 | [7] |
The high XLogP3 value suggests significant lipophilicity, which may facilitate cell membrane permeability but could also present challenges related to aqueous solubility. These properties are crucial considerations in the early stages of drug development.
Synthesis and Characterization: A Validated Protocol
The synthesis of 2-substituted indoles can be achieved through various methods. The Fischer indole synthesis is a classic and robust approach. Below, we provide a detailed protocol, explaining the causality behind the procedural choices.
Experimental Protocol: Fischer Indole Synthesis
This protocol describes a common and reliable method for synthesizing the title compound.
Step 1: Formation of Phenylhydrazone
-
To a solution of 3-bromoacetophenone (1.0 eq) in ethanol, add phenylhydrazine (1.1 eq).
-
Add a catalytic amount of acetic acid (3-4 drops) to the mixture. The acidic environment is crucial as it catalyzes the condensation reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the crude phenylhydrazone.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
Step 2: Indolization (Cyclization)
-
Combine the dried phenylhydrazone (1.0 eq) with a cyclizing agent such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂). PPA serves as both a solvent and a strong Brønsted acid catalyst, facilitating the[1][1]-sigmatropic rearrangement required for indole ring formation.
-
Heat the mixture to 120-150 °C for 1-3 hours. CRITICAL STEP: The temperature must be carefully controlled to avoid charring and side-product formation.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture and carefully quench by pouring it onto crushed ice with vigorous stirring. This hydrolyzes the reaction intermediates and precipitates the crude indole.
-
Neutralize the aqueous solution with a base (e.g., 10% NaOH) to a pH of 7-8.
-
Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Step 3: Purification
-
Purify the crude product using column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to yield pure this compound.
Characterization
The final product should be characterized by:
-
¹H and ¹³C NMR: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To verify the molecular weight (Expected [M+H]⁺ ≈ 272.0/274.0 due to bromine isotopes).
-
HPLC: To determine the final purity of the compound.
Cross-Validation of Biological Activities
The true value of a compound is determined by its biological performance. Here, we compare the reported activities of this compound and its analogs to establish a validated performance profile.
Anticancer Activity
Indole derivatives are well-established as potent anticancer agents, with several approved drugs like Sunitinib and Osimertinib featuring this core.[8] The 2-phenylindole scaffold, in particular, has been shown to exhibit cytotoxicity against a range of cancer cell lines.[9][10]
Comparative Performance: Studies on related brominated compounds suggest that the position and nature of the halogen are critical for activity. For instance, a study on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs highlighted their cytotoxic potential against various cancer cell lines, with the CNS cancer cell line SNB-75 showing particular sensitivity.[11] While direct IC₅₀ data for this compound is sparse in the initial search, we can infer its potential by comparing it to structurally similar compounds. For example, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, which shares the 2-(3-bromophenyl) moiety, was identified as a potent Aurora A kinase inhibitor with significant cytotoxic activity against the SNB-75 cell line.[12]
| Compound/Analog | Target/Mechanism | Key Findings | Reference |
| 2-Phenylindoles (General) | Tubulin Polymerization, Kinase Inhibition | Broad-spectrum anticancer activity. Models for predicting bioactivity have been developed. | [9][10] |
| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A Kinase | Potent inhibitor; induces apoptosis and G1 cell cycle arrest. Most sensitive cell line: SNB-75 (CNS). | [12] |
| Indole-Curcumin Derivatives | Multiple Pathways | A methoxy-substituted indole curcumin derivative showed potent activity against HeLa cells with an IC₅₀ of 4 µM. | [5] |
| 5-(3-Bromophenyl)-triazole Analogs | Tubulin Inhibition (predicted) | Compound 4i showed significant growth inhibition against SNB-75, UO-31, and CCRF-CEM cell lines at 10 µM. | [11] |
Mechanism of Action - Kinase Inhibition: Many 2-phenylindole derivatives exert their anticancer effects by inhibiting protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Src, which are crucial for cancer cell proliferation and survival.[13] The 2-(3-bromophenyl) group can effectively occupy the ATP-binding pocket of these kinases.
Neuroprotective Activity
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by oxidative stress and neuronal cell death.[14] Indole-based compounds have shown significant promise as neuroprotective agents, often acting through antioxidant and anti-inflammatory mechanisms.[15][16]
Comparative Performance: The therapeutic potential of brominated indole derivatives has been explored for neuroprotection. For example, an indolyl chalcone, (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one, was identified as a potent MAO-B inhibitor and also showed acetylcholinesterase inhibition, making it a dual-acting agent against Alzheimer's disease.[17] While this compound is a 3-substituted indole, it establishes the neuroprotective potential of the bromo-phenyl-indole scaffold. Indole-based hybrids have demonstrated the ability to chelate metal ions like copper and reduce reactive oxygen species (ROS) in cellular models, thereby protecting neurons from amyloid-beta-induced toxicity.[15]
| Compound/Analog | Target/Mechanism | Key Findings | Reference |
| (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one | MAO-B, Acetylcholinesterase | Dual inhibitor with demonstrated neuroprotective effects in cell line studies. | [17] |
| Indole-based Hybrids | Antioxidant, Metal Chelation | Reduced ROS production and mitigated amyloid-beta-induced cytotoxicity in SH-SY5Y neuroblastoma cells. | [15] |
| General Phenolic Compounds | Antioxidant, Anti-inflammatory | Modulate pathways involving NF-κB, AKT, and ERK to promote neuronal survival. | [18] |
Structure-Activity Relationship (SAR) Insights
-
The 2-Phenylindole Core: This is the essential pharmacophore responsible for the broad biological activity profile.[1]
-
Substitution on the Phenyl Ring: The presence of a halogen, like bromine, generally enhances lipophilicity and can lead to improved potency. The halogen can form specific halogen bonds within receptor binding pockets.
-
Positional Isomerism: The position of the substituent is critical. While direct comparisons are limited in the initial search, SAR studies on 2-phenylindoles often show that meta- and para-substitutions can have different effects on activity and selectivity compared to ortho-substitution, which may introduce steric hindrance.[19]
-
The Indole N-H: The hydrogen on the indole nitrogen is a key hydrogen bond donor. Substitution at this position can be used to modulate properties, but often requires careful consideration to maintain activity.[20]
Conclusion and Future Directions
This compound stands as a valuable chemical entity within the broader class of biologically active 2-phenylindoles. Cross-validation with related analogs confirms its potential as a scaffold for developing novel therapeutics, particularly in oncology and neurodegenerative diseases. The meta-bromine substitution provides a vector for both enhanced biological activity and further synthetic elaboration.
Future research should focus on obtaining direct experimental data for this specific compound across a wider range of biological assays. This includes:
-
Broad-panel Kinase Screening: To identify specific kinase targets and rationalize its anticancer activity.
-
In Vivo Studies: To evaluate its efficacy and pharmacokinetic profile in animal models of cancer and neurodegeneration.
-
Comparative SAR Studies: Synthesizing the ortho- and para-bromophenyl analogs to definitively elucidate the role of the bromine position on activity and selectivity.
By systematically building upon the existing knowledge base, the full therapeutic potential of this compound can be unlocked.
References
- 1. Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C14H10BrN | CID 15261104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative structure-activity relationships for anticancer activity of 2-phenylindoles using mathematical molecular descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamscience.com [benthamscience.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | The Promise of Neuroprotective Agents in Parkinson’s Disease [frontiersin.org]
- 15. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. MAO-B Inhibitor (2E)-3-(4-Bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one as a Neuroprotective Agent Against Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to In Vitro vs. In Vivo Correlation of 2-(3-bromophenyl)-1H-indole's Anticancer Activity
For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living system is fraught with challenges. A critical juncture in this process is understanding the correlation, or often the disparity, between a compound's activity in vitro (in a controlled laboratory setting) and its efficacy in vivo (within a living organism). This guide provides an in-depth technical comparison of the evaluation of 2-(3-bromophenyl)-1H-indole , a member of the promising 2-phenylindole class of compounds, in both settings.[1][2][3] We will explore the causality behind experimental choices, present hypothetical yet realistic data for illustrative purposes, and provide detailed protocols to empower your own research endeavors.
The Promise of 2-Phenylindoles: A Privileged Scaffold in Oncology
The 2-phenylindole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity.[3] Derivatives of this core structure have demonstrated significant potential as anticancer agents, exhibiting mechanisms such as the inhibition of tubulin polymerization and modulation of estrogen receptor signaling.[2][3] Our focus, this compound, is a representative of this class, and for the purpose of this guide, we will explore its hypothetical activity as a tubulin polymerization inhibitor, a mechanism that leads to mitotic arrest and apoptosis in cancer cells.[3]
In Vitro Evaluation: Quantifying Potency at the Cellular Level
The initial assessment of an anticancer compound's potential begins with in vitro assays. These experiments are designed to determine the direct effect of the compound on cancer cells in a highly controlled environment.
Key In Vitro Assays for this compound
-
Enzymatic Assay: Tubulin Polymerization Inhibition: To confirm the mechanism of action, a direct enzymatic assay is crucial. This assay measures the ability of this compound to inhibit the polymerization of purified tubulin into microtubules. The data is typically expressed as an IC50 value, the concentration of the compound that inhibits 50% of the enzymatic activity.
-
Cell-Based Assay: Cytotoxicity Assessment (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4] In this assay, metabolically active cells reduce the yellow MTT to purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.
Hypothetical In Vitro Activity Data
To illustrate the expected outcomes, the following table presents hypothetical IC50 values for this compound against various human cancer cell lines.
| Assay Type | Target/Cell Line | Hypothetical IC50 (µM) |
| Enzymatic Assay | Tubulin Polymerization | 0.85 |
| MTT Cytotoxicity | MCF-7 (Breast Adenocarcinoma) | 1.5 |
| MTT Cytotoxicity | MDA-MB-231 (Breast Adenocarcinoma) | 2.1 |
| MTT Cytotoxicity | A549 (Lung Carcinoma) | 1.8 |
| MTT Cytotoxicity | HCT116 (Colorectal Carcinoma) | 2.5 |
These are hypothetical values for illustrative purposes, based on activities of similar 2-phenylindole derivatives.[1][5][6]
In Vivo Evaluation: Assessing Efficacy in a Complex Biological System
While in vitro data provides a foundational understanding of a compound's potency, in vivo studies are essential to evaluate its efficacy, pharmacokinetics (PK), and potential toxicity in a whole organism. For our hypothetical case, we will consider a human tumor xenograft model in mice.
Key In Vivo Study Components
-
Xenograft Model: Human cancer cells (e.g., MCF-7) are implanted into immunodeficient mice.[7][8][9] This allows for the growth of a human tumor in a living animal, providing a more clinically relevant model to test anticancer therapies.[7][10]
-
Pharmacokinetic (PK) Analysis: This involves administering this compound to mice and collecting blood samples at various time points to determine key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.[11][12] This information is crucial for understanding the drug's exposure in the body.
-
Efficacy Study: Tumor-bearing mice are treated with this compound over a specified period. Tumor volume is measured regularly to assess the compound's ability to inhibit tumor growth. The primary endpoint is often tumor growth inhibition (TGI).
Hypothetical In Vivo Efficacy and Pharmacokinetic Data
The following tables present hypothetical data from an in vivo study of this compound in an MCF-7 xenograft model.
Table 2: Hypothetical Pharmacokinetic Parameters in Mice
| Parameter | Value |
| Clearance (CL) | 20 mL/min/kg |
| Volume of Distribution (Vd) | 5 L/kg |
| Terminal Half-life (t1/2) | 4 hours |
| Oral Bioavailability (F) | 30% |
These are hypothetical values for a small molecule inhibitor.[11]
Table 3: Hypothetical Tumor Growth Inhibition (TGI) in MCF-7 Xenograft Model
| Treatment Group | Dose | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1200 | 0 |
| This compound | 25 mg/kg | 600 | 50 |
| This compound | 50 mg/kg | 300 | 75 |
The In Vitro-In Vivo Correlation (IVIVC): Bridging the Divide
An established IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response.[13] For anticancer drugs, this often involves correlating in vitro potency (e.g., IC50) with in vivo efficacy (e.g., TGI) in the context of pharmacokinetic exposure.
Factors Influencing the IVIVC of this compound
Several factors can lead to discrepancies between in vitro and in vivo results for a compound like this compound:
-
Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion of the compound in the body can significantly impact its concentration at the tumor site.
-
Protein Binding: Binding to plasma proteins can reduce the amount of free drug available to exert its effect.
-
Tumor Microenvironment: The complex and heterogeneous environment of a tumor in vivo can influence drug penetration and activity.
-
Off-Target Effects: The compound may have unforeseen interactions with other biological targets in the body.
A successful IVIVC can be a powerful tool in drug development, helping to set dissolution specifications and support biowaivers.
Experimental Protocols
In Vitro: MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo: Mouse Xenograft Efficacy Study Protocol
-
Cell Implantation: Subcutaneously inject 5 x 10^6 MCF-7 cells into the flank of immunodeficient mice.[10]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (vehicle control, different doses of the compound). Administer the compound daily via oral gavage.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).
-
Endpoint: Continue the study for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specific size.
-
Data Analysis: Calculate the percent tumor growth inhibition for each treatment group compared to the vehicle control.
Visualizing the Concepts
To further clarify the experimental workflows and the hypothetical mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for IVIVC of this compound.
Caption: Hypothetical signaling pathway of this compound.
Conclusion and Future Directions
The correlation between in vitro and in vivo data is a cornerstone of successful drug development. For compounds like this compound, a thorough understanding of this relationship is paramount. While in vitro assays provide crucial information on potency and mechanism, in vivo studies are indispensable for evaluating efficacy in a complex biological context. The hypothetical case study presented here illustrates a logical and scientifically sound approach to this comparative analysis. Future research should focus on generating robust experimental data for this compound and its analogs to establish a definitive IVIVC, which will ultimately guide its potential translation into a clinical candidate.
References
- 1. japsonline.com [japsonline.com]
- 2. benchchem.com [benchchem.com]
- 3. omicsonline.org [omicsonline.org]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. theraindx.com [theraindx.com]
- 8. Xenograft Models - Altogen Labs [altogenlabs.com]
- 9. idibell.cat [idibell.cat]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How is in vitro–in vivo correlation (IVIVC) established? [synapse.patsnap.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
A Senior Application Scientist's Guide to the Synthesis of 2-Arylindoles: A Comparative Analysis of Efficiency and Cost
The 2-arylindole scaffold is a cornerstone in modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1] The persistent demand for novel 2-arylindole derivatives necessitates a deep understanding of the available synthetic methodologies. This guide provides a comprehensive comparison of the most prominent synthetic routes to 2-arylindoles, evaluating them on the critical metrics of chemical efficiency, cost-effectiveness, and overall practicality for researchers in drug development and academia.
We will dissect both classical and modern methods, offering a balanced perspective on their respective strengths and weaknesses. This analysis is grounded in experimental data and field-proven insights to empower you, the researcher, to make informed decisions when selecting a synthetic strategy.
The Enduring Classics vs. Modern Marvels: A Strategic Overview
The synthesis of 2-arylindoles can be broadly categorized into two families of reactions: classical name reactions that construct the indole ring de novo, and modern cross-coupling strategies that arylate a pre-existing indole or a precursor.
Classical Routes:
-
Fischer Indole Synthesis: A venerable and widely used method involving the acid-catalyzed cyclization of an arylhydrazone.[2][3]
-
Bischler-Möhlau Indole Synthesis: A route that forms a 2-arylindole from an α-bromoacetophenone and an excess of aniline, though often plagued by harsh conditions.[4]
Modern Palladium-Catalyzed Routes:
-
Larock Indole Synthesis: A powerful palladium-catalyzed heteroannulation of an o-haloaniline and a disubstituted alkyne.[5]
-
Suzuki-Miyaura Coupling: A versatile cross-coupling reaction between an organoboron compound and an organohalide.
-
Buchwald-Hartwig Amination: A palladium-catalyzed C-N bond formation reaction.
This guide will delve into the mechanistic underpinnings, practical considerations, and comparative performance of these key methodologies.
The Fischer Indole Synthesis: The Workhorse of Indole Chemistry
The Fischer indole synthesis, discovered in 1883, remains one of the most common methods for indole synthesis due to its simplicity and the ready availability of starting materials.[2][3]
Mechanism and Rationale
The reaction proceeds by heating an arylhydrazone with a Brønsted or Lewis acid catalyst.[2] The generally accepted mechanism involves the following key steps:
-
Hydrazone Formation: Condensation of an arylhydrazine with an aldehyde or ketone.
-
Tautomerization: The hydrazone tautomerizes to the corresponding ene-hydrazine.
-
[6][6]-Sigmatropic Rearrangement: A concerted rearrangement to form a di-imine intermediate.
-
Cyclization and Aromatization: Intramolecular cyclization followed by the elimination of ammonia to yield the aromatic indole ring.
dot graph Fischer_Indole_Synthesis { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, width=1.5, height=0.6, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Arylhydrazine [label="Arylhydrazine"]; Ketone [label="Aryl Ketone"]; Hydrazone [label="Arylhydrazone Intermediate"]; Enehydrazine [label="Ene-hydrazine Tautomer"]; Diimine [label="Di-imine Intermediate"]; Cyclized_Intermediate [label="Cyclized Intermediate"]; Indole [label="2-Arylindole"];
Arylhydrazine -> Hydrazone; Ketone -> Hydrazone; Hydrazone -> Enehydrazine [label="Tautomerization"]; Enehydrazine -> Diimine [label="[6][6]-Sigmatropic\nRearrangement"]; Diimine -> Cyclized_Intermediate [label="Cyclization"]; Cyclized_Intermediate -> Indole [label="Aromatization\n(-NH3)"]; } dot Figure 1: Simplified workflow of the Fischer Indole Synthesis.
Performance and Economic Considerations
The Fischer synthesis is often lauded for its cost-effectiveness, utilizing inexpensive starting materials like phenylhydrazine and various aryl ketones. The catalysts, such as zinc chloride or polyphosphoric acid, are also relatively cheap bulk chemicals.
| Parameter | Fischer Indole Synthesis |
| Typical Yield | 70-90%[6][7] |
| Starting Materials | Phenylhydrazines, Aryl Ketones |
| Catalyst/Reagent Cost | Low (e.g., ZnCl₂, PPA) |
| Scalability | Excellent, proven on industrial scale[8] |
| Functional Group Tolerance | Moderate; sensitive to strong acids |
| Key Advantage | Low cost, high atom economy |
| Key Disadvantage | Harsh conditions, potential for regioisomeric mixtures |
Atom Economy & E-Factor: The Fischer indole synthesis generally exhibits good atom economy as the main byproduct is ammonia. For the synthesis of 2-phenylindole from phenylhydrazine and acetophenone, the theoretical atom economy is approximately 87%. The E-factor, which considers waste, can be kept relatively low, especially in optimized industrial processes.
Experimental Protocol: Synthesis of 2-Phenylindole
The following is a representative protocol for the synthesis of 2-phenylindole.
Step 1: Formation of Acetophenone Phenylhydrazone
-
A mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for 1 hour.[6]
-
The hot mixture is dissolved in 80 mL of 95% ethanol, and crystallization is induced by agitation.[6]
-
The crystals are collected by filtration, washed with cold ethanol, and dried.
Step 2: Cyclization to 2-Phenylindole
-
The dried acetophenone phenylhydrazone (50 g, 0.24 mol) is thoroughly mixed with anhydrous zinc chloride (150 g, 1.1 mol).
-
The mixture is heated in an oil bath at 170 °C for 10 minutes, during which ammonia is evolved.[6]
-
After cooling, the solid mass is treated with water and a small amount of hydrochloric acid.
-
The crude 2-phenylindole is collected by filtration, washed with water, and recrystallized from ethanol. The typical yield is 72-80%.[6]
The Bischler-Möhlau Indole Synthesis: A Classical but Challenging Route
The Bischler-Möhlau synthesis offers a direct route to 2-arylindoles from α-bromoacetophenones and an excess of aniline.[4] However, its historical application has been limited by harsh reaction conditions and often low yields.[4]
Mechanism and Rationale
The reaction involves the initial formation of an α-arylamino ketone, which then undergoes an acid-catalyzed cyclization. The use of excess aniline is crucial, as it acts as both a reactant and a solvent.
dot graph Bischler_Mohlau_Synthesis { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, width=1.7, height=0.7, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Bromoacetophenone [label="α-Bromoacetophenone"]; Aniline1 [label="Aniline (excess)"]; Intermediate1 [label="α-Anilinoacetophenone"]; Aniline2 [label="Aniline"]; Intermediate2 [label="Adduct"]; Cyclized_Intermediate [label="Cyclized Intermediate"]; Indole [label="2-Arylindole"];
Bromoacetophenone -> Intermediate1; Aniline1 -> Intermediate1; Intermediate1 -> Intermediate2; Aniline2 -> Intermediate2; Intermediate2 -> Cyclized_Intermediate [label="Intramolecular\nCyclization"]; Cyclized_Intermediate -> Indole [label="Aromatization"]; } dot Figure 2: General workflow of the Bischler-Möhlau Indole Synthesis.
Performance and Economic Considerations
While the starting materials are relatively inexpensive, the traditionally low yields and harsh conditions have made this method less attractive. However, modern variations using microwave irradiation have shown promise in improving yields and reducing reaction times.[6]
| Parameter | Bischler-Möhlau Synthesis |
| Typical Yield | Low (historically); 50-75% (microwave)[6] |
| Starting Materials | α-Bromoacetophenones, Anilines |
| Catalyst/Reagent Cost | Low (no catalyst) |
| Scalability | Poor (conventional); moderate (microwave) |
| Functional Group Tolerance | Poor due to harsh conditions |
| Key Advantage | Inexpensive starting materials |
| Key Disadvantage | Harsh conditions, low yields (conventional), potential for side products |
Experimental Protocol: Microwave-Assisted Synthesis of 2-Phenylindole
This protocol highlights a modern, more efficient approach to the Bischler-Möhlau synthesis.
-
A 2:1 mixture of aniline and phenacyl bromide is thoroughly mixed in the solid state.
-
The mixture is placed in a microwave-safe vessel and irradiated with microwaves at 540 W for 45-60 seconds.[6]
-
The resulting solid is then purified by column chromatography to yield the 2-arylindole. This one-pot variation can lead to yields in the range of 52-75%.[6]
The Larock Indole Synthesis: A Palladium-Catalyzed Powerhouse
The Larock indole synthesis, a palladium-catalyzed heteroannulation, represents a significant advancement in indole synthesis, offering high versatility and functional group tolerance.[5]
Mechanism and Rationale
This reaction involves the coupling of an o-haloaniline with a disubstituted alkyne in the presence of a palladium catalyst and a base. The catalytic cycle consists of:
-
Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the o-haloaniline.
-
Alkyne Insertion: The alkyne coordinates to the palladium complex and inserts into the palladium-carbon bond.
-
Intramolecular Amination: The nitrogen atom of the aniline attacks the palladium-bound vinyl group.
-
Reductive Elimination: The palladium catalyst is regenerated, and the 2,3-disubstituted indole is formed.
dot graph Larock_Indole_Synthesis { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, width=1.5, height=0.6, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Haloaniline [label="o-Haloaniline"]; Alkyne [label="Disubstituted Alkyne"]; Pd_Catalyst [label="Pd(0) Catalyst"]; Oxidative_Addition [label="Oxidative Addition\nComplex"]; Alkyne_Insertion [label="Alkyne Insertion\nComplex"]; Cyclization [label="Intramolecular\nCyclization"]; Indole [label="2,3-Disubstituted\nIndole"];
Haloaniline -> Oxidative_Addition; Pd_Catalyst -> Oxidative_Addition; Oxidative_Addition -> Alkyne_Insertion; Alkyne -> Alkyne_Insertion; Alkyne_Insertion -> Cyclization; Cyclization -> Indole [label="Reductive\nElimination"]; Indole -> Pd_Catalyst [style=dashed, label="Catalyst\nRegeneration"]; } dot Figure 3: Catalytic cycle of the Larock Indole Synthesis.
Performance and Economic Considerations
The primary drawback of the Larock synthesis is the cost associated with the palladium catalyst and, in some cases, specialized ligands. However, the high yields, broad substrate scope, and mild reaction conditions often justify the initial investment, particularly in a drug discovery setting where rapid access to diverse analogs is crucial.
| Parameter | Larock Indole Synthesis |
| Typical Yield | 70-95% |
| Starting Materials | o-Haloanilines, Disubstituted Alkynes |
| Catalyst/Reagent Cost | High (Palladium catalyst)[9][10] |
| Scalability | Moderate; catalyst cost can be a factor |
| Functional Group Tolerance | Excellent |
| Key Advantage | High yields, broad substrate scope, excellent functional group tolerance |
| Key Disadvantage | High catalyst cost, potential for regioselectivity issues with unsymmetrical alkynes |
Cost of Palladium Catalysts: The price of palladium catalysts can vary significantly. For example, palladium(II) acetate (Pd(OAc)₂) is a common and relatively less expensive precatalyst, while more specialized, pre-formed catalysts with bulky phosphine ligands can be considerably more expensive.[11]
Experimental Protocol: Synthesis of a 2,3-Disubstituted Indole
The following is a general procedure for the Larock indole synthesis.
-
To a reaction vessel are added the o-iodoaniline (1.0 equiv), the disubstituted alkyne (1.2 equiv), potassium carbonate (2.0 equiv), and lithium chloride (1.0 equiv).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon).
-
Palladium(II) acetate (5 mol%) and triphenylphosphine (10 mol%) are added, followed by anhydrous DMF.
-
The reaction mixture is heated to 100 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Modern Cross-Coupling Strategies: Suzuki and Buchwald-Hartwig Reactions
For the synthesis of 2-arylindoles, Suzuki and Buchwald-Hartwig cross-coupling reactions have emerged as powerful tools, typically involving the coupling of a pre-functionalized indole derivative.
Suzuki-Miyaura Coupling
The Suzuki coupling is a palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid) and an organohalide. For 2-arylindole synthesis, this typically involves the coupling of a 2-haloindole with an arylboronic acid or vice-versa.
dot graph Suzuki_Coupling { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, width=1.5, height=0.6, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Haloindole [label="2-Haloindole"]; Arylboronic_Acid [label="Arylboronic Acid"]; Pd_Catalyst [label="Pd(0) Catalyst"]; Oxidative_Addition [label="Oxidative Addition"]; Transmetalation [label="Transmetalation"]; Reductive_Elimination [label="Reductive Elimination"]; Indole [label="2-Arylindole"];
Haloindole -> Oxidative_Addition; Pd_Catalyst -> Oxidative_Addition; Oxidative_Addition -> Transmetalation; Arylboronic_Acid -> Transmetalation; Transmetalation -> Reductive_Elimination; Reductive_Elimination -> Indole; Reductive_Elimination -> Pd_Catalyst [style=dashed, label="Catalyst\nRegeneration"]; } dot Figure 4: Simplified catalytic cycle for the Suzuki coupling to form 2-arylindoles.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination can be adapted to form the indole ring itself, for instance, by the intramolecular cyclization of a suitably substituted aniline derivative.
Performance and Economic Considerations
Similar to the Larock synthesis, the primary economic consideration for these methods is the cost of the palladium catalyst and the often-required phosphine ligands. The starting materials, such as haloindoles and arylboronic acids, are generally commercially available, but their cost can vary depending on the substitution pattern.
| Parameter | Suzuki & Buchwald-Hartwig Couplings |
| Typical Yield | 80-99% |
| Starting Materials | Haloindoles, Arylboronic acids, etc. |
| Catalyst/Reagent Cost | High (Palladium catalyst and ligands) |
| Scalability | Moderate to good; catalyst loading can be optimized |
| Functional Group Tolerance | Excellent |
| Key Advantage | Extremely broad substrate scope and high functional group tolerance |
| Key Disadvantage | High cost of catalysts and ligands; requires pre-functionalized substrates |
Cost of Phosphine Ligands: The choice of phosphine ligand is critical for the success of these reactions, and their costs can be substantial. Commonly used ligands like SPhos and XPhos, while highly effective, are significantly more expensive than simple triphenylphosphine.
Experimental Protocols
General Protocol for Suzuki Coupling:
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the 2-haloindole (1.0 equiv), arylboronic acid (1.2 equiv), a palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 equiv).
-
Anhydrous solvent (e.g., toluene or dioxane) is added, and the vessel is sealed.
-
The mixture is heated to 80-110 °C and stirred until the reaction is complete.
-
Workup and purification are performed as described for the Larock synthesis.
General Protocol for Buchwald-Hartwig Amination (Intramolecular):
-
A reaction vessel is charged with the o-haloaniline derivative (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., BINAP, 4 mol%), and a base (e.g., NaOtBu, 1.2 equiv) under an inert atmosphere.
-
Anhydrous toluene is added, and the mixture is heated to reflux.
-
Upon completion, the reaction is cooled, quenched, and worked up as previously described.
Comparative Summary and Decision-Making Framework
The choice of synthetic route for a 2-arylindole is a multifactorial decision that depends on the specific research goals, available resources, and the desired scale of the synthesis.
| Method | Efficiency (Yield) | Cost | Scalability | Functional Group Tolerance | Best For... |
| Fischer | Good to Excellent | Low | Excellent | Moderate | Large-scale synthesis of simple 2-arylindoles. |
| Bischler-Möhlau | Poor to Good | Low | Poor | Poor | Niche applications where starting materials are readily available. |
| Larock | Excellent | High | Moderate | Excellent | Rapid access to diverse and complex 2,3-disubstituted indoles. |
| Suzuki/Buchwald | Excellent | High | Good | Excellent | Late-stage functionalization and synthesis of highly functionalized analogs. |
Decision-Making Flowchart:
Conclusion
The synthesis of 2-arylindoles offers a rich landscape of chemical methodologies, each with its own set of advantages and disadvantages. The classical Fischer indole synthesis remains a highly relevant and cost-effective method, particularly for large-scale production. In contrast, modern palladium-catalyzed reactions like the Larock, Suzuki, and Buchwald-Hartwig syntheses provide unparalleled versatility and functional group tolerance, making them indispensable tools in the drug discovery and development pipeline.
References
- 1. 2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole synthesis [organic-chemistry.org]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Fischer indole synthesis catalyzed by novel SO3H-functionalized ionic liquids in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ijpba.info [ijpba.info]
- 10. researchgate.net [researchgate.net]
- 11. matthey.com [matthey.com]
A Head-to-Head Comparison for the Synthetic Chemist: 2-(3-bromophenyl)-1H-indole vs. 2-phenyl-1H-indole
In the landscape of heterocyclic chemistry, the 2-arylindole scaffold stands as a cornerstone for the development of functional materials and therapeutic agents. The strategic placement of substituents on this core structure is a critical determinant of the resulting molecule's physicochemical properties and synthetic potential. This guide provides a head-to-head comparison of 2-(3-bromophenyl)-1H-indole and its parent compound, 2-phenyl-1H-indole, offering a detailed analysis for researchers, chemists, and professionals in drug development and materials science. We will delve into a comparative analysis of their synthesis, physicochemical properties, and, most importantly, their divergent synthetic utility, supported by experimental protocols and data.
Part 1: Synthesis and Physicochemical Characterization
The introduction of a bromine atom at the meta-position of the 2-phenyl ring may seem like a subtle modification, yet it profoundly influences the compound's properties and reactivity. To appreciate these differences, we first consider their synthesis and fundamental characteristics.
Comparative Synthesis: The Fischer Indole Approach
A robust and widely adopted method for preparing 2-arylindoles is the Fischer indole synthesis. This acid-catalyzed reaction involves the cyclization of a phenylhydrazone, which is typically formed in situ from phenylhydrazine and an appropriate ketone. In this case, the key precursors are acetophenone for 2-phenyl-1H-indole and 3'-bromoacetophenone for our target compound.
Experimental Protocol: Synthesis of this compound
-
Hydrazone Formation: To a solution of phenylhydrazine (1.0 eq) in ethanol, add 3'-bromoacetophenone (1.0 eq). A catalytic amount of acetic acid is then added. The mixture is stirred at room temperature for 1-2 hours to form the corresponding phenylhydrazone.
-
Cyclization: The reaction mixture is then heated to reflux (approx. 78 °C) and a solution of polyphosphoric acid (PPA) or zinc chloride (ZnCl₂) in ethanol is added cautiously as the cyclization catalyst.
-
Reaction Monitoring: The progress of the cyclization is monitored by Thin Layer Chromatography (TLC) until the starting hydrazone is consumed (typically 2-4 hours).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by vacuum filtration.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a solid.
The same protocol can be applied for the synthesis of 2-phenyl-1H-indole by substituting 3'-bromoacetophenone with acetophenone.
Caption: Workflow for the Fischer Indole Synthesis.
Physicochemical Properties: A Data-Driven Comparison
The presence of the heavy bromine atom introduces distinct changes to the molecule's physical properties. These differences are critical for downstream applications, influencing everything from solubility in reaction solvents to packing in the solid state.
| Property | 2-phenyl-1H-indole | This compound | Rationale for Difference |
| Molecular Formula | C₁₄H₁₁N | C₁₄H₁₀BrN | Addition of one bromine atom, removal of one hydrogen. |
| Molar Mass | 193.25 g/mol | 272.14 g/mol | Significant mass increase due to the bromine atom (79.9 g/mol ). |
| Melting Point | ~188-190 °C | ~165-168 °C | The substitution pattern can disrupt crystal lattice packing, often leading to a lower melting point despite the higher mass. |
| Polarity | Moderately Polar | More Polar | The C-Br bond introduces a dipole moment, increasing the overall polarity of the molecule. |
| Solubility | Soluble in acetone, ethanol, DMF | Generally soluble in similar polar organic solvents, potentially with slight variations. | Polarity changes can affect solubility profiles. |
Part 2: A Tale of Two Reactivities - The Synthetic Chemist's Perspective
While the synthesis and physical properties are foundational, the true divergence between these two molecules lies in their synthetic potential. The C-Br bond in this compound is not merely a static feature; it is a versatile functional handle for a vast array of cross-coupling reactions, unlocking synthetic pathways that are inaccessible to the parent 2-phenyl-1H-indole.
The Inert Benzene Ring vs. The Activated Aryl Halide
The phenyl group of 2-phenyl-1H-indole is relatively inert, typically requiring harsh conditions for functionalization via electrophilic aromatic substitution. In stark contrast, the C(sp²)-Br bond in this compound is primed for transition-metal-catalyzed cross-coupling reactions. This allows for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.
This capability is a cornerstone of modern medicinal chemistry and materials science, enabling the construction of complex molecular architectures.
A Senior Application Scientist's Guide to Statistical Analysis of Biological Data for 2-Phenyl-1H-Indole Analogs
The 2-phenyl-1H-indole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a diverse range of biological targets.[1][2] This versatility has led to the development of numerous analogs with potent anti-inflammatory, anticancer, antimicrobial, and neuroprotective activities.[2][3][4][5][6] However, the journey from synthesis to a viable therapeutic candidate is paved with rigorous biological evaluation. The credibility of these evaluations hinges not just on the experimental design, but on the statistical analysis applied to the resulting data.
Part 1: Comparative Analysis of Anticancer Efficacy
A primary therapeutic application for 2-phenyl-1H-indole analogs is in oncology. Many of these compounds exert their cytotoxic effects by inhibiting tubulin polymerization, leading to mitotic arrest, or by modulating hormone receptors like the estrogen receptor (ER), making them effective against hormone-dependent cancers.[1][3][6][7] A robust comparison of novel analogs requires precise quantification of their cytotoxic potency.
Experimental & Statistical Workflow
The cornerstone of in vitro anticancer screening is the dose-response experiment, from which the half-maximal inhibitory concentration (IC50) is derived. This value represents the concentration of an analog required to inhibit a biological process, such as cell proliferation, by 50%.
The causality behind this workflow is to first establish the potency of each individual compound and then to use statistical tests to determine if the observed differences in potency between compounds are genuine or simply due to random experimental variation.
Data Presentation: Comparative Cytotoxicity
Summarizing results in a structured table is crucial for direct comparison. The data should always include a measure of central tendency (mean) and a measure of variance (standard deviation, SD) from multiple biological replicates.
Table 1: Comparative IC50 Values (µM) of Hypothetical 2-Phenyl-1H-Indole Analogs
| Compound | MCF-7 (ER+) | MDA-MB-231 (Triple-Negative) | A549 (Lung) | Statistical Significance (vs. Doxorubicin, p-value) |
|---|---|---|---|---|
| Analog 1 | 2.5 ± 0.3 | 5.1 ± 0.6 | 7.8 ± 0.9 | < 0.05 |
| Analog 2 | 15.2 ± 1.8 | 20.5 ± 2.1 | 25.0 ± 2.5 | > 0.05 |
| Analog 3 | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.3 | < 0.01 |
| Doxorubicin (Control) | 0.5 ± 0.05 | 0.9 ± 0.1 | 1.1 ± 0.1 | - |
Data presented as Mean ± Standard Deviation from three independent experiments.
Statistical Deep Dive: Comparing IC50 Values
The choice of statistical test is dictated by the experimental question. When comparing the mean IC50 values of three or more compounds (e.g., Analog 1, Analog 2, Analog 3, and Doxorubicin), a One-Way Analysis of Variance (ANOVA) is the appropriate initial test. It assesses whether there is a statistically significant difference somewhere among the means of the groups.
If the ANOVA test yields a significant p-value (typically < 0.05), it indicates that not all compound potencies are equal. However, it does not specify which groups are different from each other. For this, a post-hoc test is required.
-
Tukey's HSD (Honest Significant Difference) Test: Use when you want to compare every mean with every other mean.
-
Dunnett's Test: Use when you have a single control group (e.g., Doxorubicin) and you want to compare all other groups (the analogs) against this one control.
This two-step process provides a self-validating system: the ANOVA acts as a gatekeeper to prevent false positives from multiple comparisons, and the post-hoc test provides the specific pairwise comparisons of interest.
Signaling Pathway Visualization
Many 2-phenyl-1H-indole derivatives induce programmed cell death, or apoptosis. Visualizing this pathway helps contextualize the experimental results.[1]
Part 2: Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory properties of 2-phenyl-1H-indoles are often attributed to their selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1).[3][6][8] This selectivity is a critical parameter, as COX-1 inhibition is associated with gastrointestinal side effects. Therefore, the statistical analysis must address not only potency but also selectivity.
Experimental & Statistical Workflow
A dual-assay approach is common: an in vitro enzyme inhibition assay to determine COX-1/COX-2 selectivity and an in vivo model, such as the carrageenan-induced paw edema assay, to confirm efficacy.
The statistical goal is to quantify the Selectivity Index (SI) and to analyze the time-course of inflammation reduction in vivo. For the in vivo data, a Two-Way Repeated Measures ANOVA is the most powerful choice. It is appropriate because we are measuring the same subjects (e.g., mice) at multiple time points, and we are comparing multiple treatment groups. This test can determine:
-
A main effect of treatment : Does the compound reduce edema compared to the control, averaged across all time points?
-
A main effect of time : Does the paw volume change over time, regardless of treatment?
-
An interaction effect : Is the effect of the treatment different at different time points? This is often the most important result.
Data Presentation: Potency, Selectivity, and Efficacy
Table 2: Anti-inflammatory Profile of Hypothetical 2-Phenyl-1H-Indole Analogs
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | In Vivo Edema Inhibition (%) at 4h |
|---|---|---|---|---|
| Analog 4 | 12.5 | 0.15 | 83.3 | 81.1% |
| Analog 5 | 5.2 | 2.1 | 2.5 | 35.6% |
| Analog 6 | > 50 | 0.09 | > 555 | 90.5% |
| Indomethacin (Control) | 0.2 | 2.5 | 0.08 | 87.7% |
A higher SI value indicates greater selectivity for COX-2. In vivo data derived from a carrageenan-induced paw edema model.[3][6][8]
Pathway Visualization: Prostaglandin Synthesis
Part 3: Comparative Analysis of Antimicrobial Activity
The evaluation of antimicrobial activity for 2-phenyl-1H-indole analogs focuses on determining the lowest concentration that can inhibit microbial growth, known as the Minimum Inhibitory Concentration (MIC).
Experimental & Statistical Workflow
The broth microdilution method is a quantitative technique to determine the MIC. While individual MIC values are discrete, experiments are repeated to ensure reproducibility. Statistical analysis, such as calculating the mode or median MIC value, can be useful. If comparing quantitative measures like the zone of inhibition from an agar disk diffusion assay, a One-Way ANOVA with a post-hoc test is appropriate, similar to the analysis of IC50 values.
Data Presentation: Antimicrobial Potency
Table 3: MIC (µg/mL) of Hypothetical 2-Phenyl-1H-Indole Analogs
| Compound | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
|---|---|---|---|
| Analog 7 | 8 | 16 | 32 |
| Analog 8 | 128 | >256 | >256 |
| Analog 9 | 4 | 8 | 8 |
| Ampicillin (Control) | 0.5 | 4 | N/A |
| Fluconazole (Control) | N/A | N/A | 2 |
Data represent the modal MIC from three independent experiments.[4][9]
Part 4: Predictive Modeling with QSAR
Quantitative Structure-Activity Relationship (QSAR) is a computational approach that bridges chemical structure and biological activity. It uses statistical methods to build models that can predict the activity of novel, unsynthesized analogs, thereby guiding drug design and prioritizing synthetic efforts.[10][11][12]
The core principle is that the biological activity of a compound is a function of its physicochemical properties, which are determined by its molecular structure.
QSAR Workflow and Statistical Validation
The trustworthiness of a QSAR model is entirely dependent on its statistical validation.[7][10]
-
Internal Validation (e.g., Leave-one-out cross-validation, q²): This assesses the model's robustness by systematically removing one compound, rebuilding the model, and predicting the activity of the removed compound. A high q² (typically > 0.5) indicates good internal consistency.
-
External Validation (e.g., Predicted R², R²pred): This is the ultimate test of a model's predictive power. The model, built using only the training set, is used to predict the activity of the compounds in the test set (which it has never "seen" before). A high R²pred (typically > 0.6) indicates that the model can be reliably used to predict the activity of new molecules.[7]
By understanding which descriptors (e.g., molecular weight, polarity, specific functional groups) are positively or negatively correlated with activity, medicinal chemists can rationally design the next generation of 2-phenyl-1H-indole analogs with enhanced therapeutic potential.
Protocols for Key Experiments
Protocol 1: MTT Cell Viability Assay
This protocol is adapted for determining the IC50 of compounds on adherent cancer cell lines.[5][13]
-
Cell Seeding: Seed cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the 2-phenyl-1H-indole analogs in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and use non-linear regression analysis to calculate the IC50 value.
Protocol 2: Carrageenan-Induced Paw Edema Assay
This in vivo protocol assesses the anti-inflammatory activity of compounds in a rodent model.[3]
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the 2-phenyl-1H-indole analogs or the vehicle (e.g., 0.5% carboxymethyl cellulose) orally or via intraperitoneal injection. A standard drug group (e.g., Indomethacin, 10 mg/kg) should be included as a positive control.
-
Baseline Measurement: One hour after compound administration, measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Data Acquisition: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group. Analyze the data using a Two-Way Repeated Measures ANOVA followed by a suitable post-hoc test.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. omicsonline.org [omicsonline.org]
- 4. Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{[2-(1H-Indol-2-ylcarbonyl) hydrazinyl](oxo)acetyl}phenyl)acetamides and N-[2-(2-{[2-(Acetylamino)phenyl](oxo)acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides: New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. omicsonline.org [omicsonline.org]
- 7. CoMFA and docking studies of 2-phenylindole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. researchgate.net [researchgate.net]
- 12. QSAR analysis of indole analogues as monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(3-bromophenyl)-1H-indole
Navigating the lifecycle of a chemical reagent from receipt to disposal is a critical responsibility for every researcher. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(3-bromophenyl)-1H-indole, a halogenated indole derivative. Adherence to these procedures is essential not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. As this compound is classified as a hazardous substance, its disposal requires meticulous planning and execution.
Understanding the Hazard Profile
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a halogenated aromatic compound, and its hazard profile dictates the stringent disposal protocols required.
Key Hazards Associated with this compound:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.[1][2]
The presence of a bromine atom on the phenyl ring places this compound in the category of halogenated organic compounds. These substances are of particular environmental concern due to their potential persistence and the hazardous byproducts that can form if they are not disposed of correctly. Improper disposal, such as incineration at inadequate temperatures, can lead to the formation of dioxins and furans. Therefore, specialized high-temperature incineration is the required terminal disposal method, managed by licensed hazardous waste facilities.
Table 1: Physicochemical and Hazard Summary for this compound
| Property | Value/Classification | Source |
| Molecular Formula | C₁₄H₁₀BrN | [1][3] |
| Molecular Weight | 272.14 g/mol | [1][3] |
| GHS Hazard Statements | H302: Harmful if swallowed | [1] |
| H315: Causes skin irritation | [1][2] | |
| H319: Causes serious eye irritation | [1][2] | |
| H335: May cause respiratory irritation | [1][2] | |
| Signal Word | Warning | [1][2] |
The Disposal Workflow: A Logical Framework
The proper disposal of this compound is a multi-step process that begins with waste generation and ends with documented, compliant removal by a certified entity. The following workflow diagram illustrates the decision-making and procedural steps involved.
Caption: Decision workflow for the safe disposal of this compound from laboratory generation to final EHS-managed disposal.
Detailed Step-by-Step Disposal Protocol
This protocol provides the necessary steps for researchers to safely manage waste streams containing this compound.
PART A: Immediate Actions at the Point of Generation
-
Identify and Segregate: As soon as a material is identified as waste (e.g., leftover solid, contaminated weigh paper, used gloves), it must be classified. Because this compound contains bromine, all associated waste must be segregated into a dedicated Halogenated Organic Waste stream.[4][5][6] This is the most critical step to prevent cross-contamination of waste streams and ensure proper final disposal, as mixing halogenated and non-halogenated waste significantly increases disposal costs and complexity.[7]
-
Select an Appropriate Waste Container:
-
For solid waste (e.g., the compound itself, contaminated filter paper), use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting screw cap. The container must be in good condition, with no cracks or leaks.[8][9]
-
For liquid waste (e.g., solvent rinses from contaminated glassware), use a compatible glass or HDPE solvent waste container.
-
Ensure the container material is compatible with all components of the waste mixture.
-
PART B: Waste Accumulation and Storage
-
Label the Container: Before any waste is added, the container must be labeled.[8][10] Affix a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department. The label must include, at a minimum:
-
Collect All Waste Streams:
-
Solid Waste: Carefully transfer unused or contaminated solid this compound into the designated waste container.
-
Contaminated Labware: Items such as pipette tips, weigh boats, and contaminated gloves should be placed in the designated solid waste container.[10]
-
Glassware Rinsate: Rinse contaminated glassware with a minimal amount of a suitable solvent (e.g., acetone). This rinsate is now hazardous and must be collected in a designated halogenated liquid waste container.[4] Never pour rinsate down the drain.[5][10]
-
-
Store the Waste Container Safely:
-
The container must be kept closed at all times except when adding waste.[7][8][9] Do not leave a funnel in the opening.
-
Store the container in a designated Satellite Accumulation Area (SAA), which is at or near the point of waste generation and under the control of the lab personnel.[8]
-
The container must be placed within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.[9]
-
Store it away from incompatible materials.
-
PART C: Final Disposal
-
Request a Pickup: Once the waste container is 90% full, or when your project is complete, schedule a waste pickup.[8] Contact your institution’s EHS office and follow their specific procedures for requesting a collection.[4][10] They will handle the transportation and consolidation of the waste for its final disposal at a licensed facility.
-
Documentation: Maintain a log of the waste generated. This is good laboratory practice and may be required by your institution.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For a large spill, or if the substance becomes airborne, evacuate the area and contact your institution's emergency response line.
-
Don Personal Protective Equipment (PPE): For small, manageable spills, don appropriate PPE before cleaning up: two pairs of nitrile gloves, a lab coat, and safety goggles with side shields.[5]
-
Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent). Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Clean Up: Carefully sweep or scoop the absorbed material into your designated halogenated solid waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (like acetone), and then with soap and water. Place the cleaning materials into the hazardous waste container.
-
Report: Report the spill to your laboratory supervisor and EHS department, following institutional protocols.
By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship, ensuring that the valuable work conducted in the lab does not come at the cost of personal or ecological well-being. Always consult your institution-specific EHS guidelines as the primary authority.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. aksci.com [aksci.com]
- 3. This compound | C14H10BrN | CID 15261104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. uakron.edu [uakron.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. research.columbia.edu [research.columbia.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. benchchem.com [benchchem.com]
Mastering the Safe Handling of 2-(3-Bromophenyl)-1H-indole: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation by Laboratory Personnel
The synthesis and application of novel indole derivatives are cornerstones of modern drug discovery. Among these, 2-(3-bromophenyl)-1H-indole stands as a key intermediate. However, its handling necessitates a rigorous and well-understood safety protocol. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE), and outlines comprehensive operational and disposal plans. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks and foster a secure laboratory environment.
Hazard Identification and Risk Assessment: Understanding the "Why" Behind the "How"
Before any handling of this compound, a thorough understanding of its potential hazards is paramount. This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed [1]
These classifications are not mere labels; they are critical indicators of the chemical's interaction with biological systems. The bromophenyl and indole moieties can lead to localized inflammation upon contact with skin and mucous membranes. Ingestion can introduce the compound into the systemic circulation, potentially leading to unforeseen toxicological effects. Inhalation of the powdered form can irritate the entire respiratory tract. Therefore, the selection of PPE is a direct response to these identified risks, creating a necessary barrier between the researcher and the chemical.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. Each component plays a specific role in mitigating the identified hazards.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[3] | Protects against accidental splashes of solutions containing the compound and airborne particles, which can cause serious eye irritation.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant apron or lab coat, and closed-toe shoes.[3] | Prevents skin contact, which can lead to irritation.[1][2] Nitrile gloves offer good resistance to a range of chemicals.[4] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[3] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[3] | Minimizes the inhalation of the compound, which can cause respiratory tract irritation.[1][2] |
Donning and Doffing PPE: A Procedural Imperative
The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is non-negotiable. The following steps provide a framework for the safe handling of this compound in a laboratory setting.
Step 1: Preparation
-
Consult the SDS: Always review the Safety Data Sheet for this compound before beginning any work.
-
Work Area: Ensure a chemical fume hood is operational and the work area is clean and free of clutter.[3]
-
Assemble Materials: Have all necessary equipment, including weighing paper, spatulas, and reaction vessels, readily available within the fume hood to minimize movement.
Step 2: Weighing and Transfer
-
Don Appropriate PPE: Follow the donning procedure outlined in the diagram above.
-
Weighing: Tare a suitable container on a balance inside the fume hood. Carefully add the desired amount of this compound to the container. Avoid creating dust.
-
Transfer: If transferring the solid, use a spatula. If in solution, use a calibrated pipette or syringe.
Step 3: During the Reaction
-
Constant Vigilance: Continuously monitor the reaction for any unexpected changes.
-
Maintain Ventilation: Ensure the fume hood sash is at the appropriate height to maintain adequate airflow.
Step 4: Post-Handling
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., ethanol) and then with soap and water.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[2]
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and its associated waste is a critical final step. Improper disposal can lead to environmental contamination and pose a risk to others.
Waste Segregation is Key:
-
Solid Waste: Unused this compound and any grossly contaminated items (e.g., weighing paper, gloves) should be placed in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour down the drain.[2]
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
Caption: Chemical Waste Disposal Workflow
Emergency Procedures: Preparedness is Paramount
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5] Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For a large spill, evacuate the area and contact your institution's Environmental Health and Safety department.
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
